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  • Product: Methyl 5-propylfuran-2-carboxylate
  • CAS: 112616-69-0

Core Science & Biosynthesis

Foundational

From Field to Fine Chemical: A Technical Guide to the Synthesis of Methyl 5-Propylfuran-2-Carboxylate from Biomass

Abstract The transition from a fossil fuel-based economy to one founded on renewable resources is a paramount challenge for the 21st-century chemical industry. Lignocellulosic biomass, an abundant and non-food-competitiv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transition from a fossil fuel-based economy to one founded on renewable resources is a paramount challenge for the 21st-century chemical industry. Lignocellulosic biomass, an abundant and non-food-competitive feedstock, offers a rich source of platform molecules for the synthesis of value-added chemicals.[1][2] Among these, furan derivatives are of particular interest due to their versatile chemical functionalities. This technical guide provides an in-depth, research-level overview of a proposed synthetic pathway for methyl 5-propylfuran-2-carboxylate, a specialty chemical with potential applications as a fragrance, flavoring agent, or a building block for novel polymers and pharmaceuticals.

This document moves beyond a simple recitation of steps to provide a causal analysis of experimental choices, grounded in established catalytic science and organic chemistry principles. We will explore the conversion of furfural, a key C5 platform molecule derived from hemicellulose, into the target ester through a multi-step, logically-structured process.[3][4] Each stage is presented with detailed protocols, mechanistic insights, and a critical evaluation of competing methodologies, ensuring that the described workflow is a self-validating system for researchers, chemists, and drug development professionals.

Strategic Overview: A Logic-Driven Pathway from Furfural

Direct, one-pot synthesis of methyl 5-propylfuran-2-carboxylate from raw biomass is not currently established in peer-reviewed literature. Therefore, a robust, multi-step pathway is proposed, originating from the readily available biomass-derived platform chemical, furfural.[3] The overall strategy is bifurcated into two core transformations:

  • Formation of the Methyl Furan-2-Carboxylate Core: This involves the selective oxidation of furfural's aldehyde group to a methyl ester.

  • C5-Position Alkylation: The introduction of the n-propyl group onto the furan ring at the 5-position.

The sequence of these transformations is critical. Performing the C5-alkylation on the furfural starting material is proposed as the most efficient route, followed by the conversion of the aldehyde to the methyl ester. This sequence leverages the activating nature of the aldehyde group on the furan ring for the alkylation step.

G cluster_0 Biomass Valorization cluster_1 Proposed Synthetic Pathway Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose (C5 Sugars) Biomass->Hemicellulose Furfural Furfural Hemicellulose->Furfural Acid-Catalyzed Dehydration PropylFurfural 5-Propylfurfural Furfural->PropylFurfural Step 1: Friedel-Crafts Alkylation PropylFuroicAcid 5-Propylfuran-2-carboxylic Acid PropylFurfural->PropylFuroicAcid Step 2a: Selective Oxidation Target Methyl 5-Propylfuran-2-carboxylate PropylFuroicAcid->Target Step 2b: Fischer Esterification

Figure 1: High-level overview of the proposed synthetic route from lignocellulosic biomass to the target molecule.

Part I: Synthesis of the Furan-2-Carboxylate Core

The conversion of the aldehyde functional group in furfural to a methyl carboxylate is a cornerstone of furan chemistry. Two primary, well-documented routes are considered: a two-step oxidation-esterification sequence and a direct, one-pot oxidative esterification.

Route A: Two-Step Oxidation and Esterification

This classic approach offers robust, high-yield transformations with well-understood mechanisms, providing distinct points for purification and analysis of the intermediate, 2-furoic acid.

The selective oxidation of furfural to 2-furoic acid (pyromucic acid) must be carefully controlled to prevent over-oxidation and ring-opening side reactions. While traditional methods employed stoichiometric oxidants like potassium permanganate, modern sustainable chemistry favors catalytic processes using molecular oxygen or air.[3] Gold-based heterogeneous catalysts have emerged as particularly effective.[5][6][7]

Causality of Catalyst Choice: Gold nanoparticles supported on metal oxides (e.g., Au/ZrO₂, Au/CeO₂) exhibit high activity and selectivity.[3] The support material is not merely a passive scaffold; it plays a crucial role in activating molecular oxygen and stabilizing the gold nanoparticles. The basicity of the reaction medium (e.g., presence of NaOH) is also critical, as it facilitates the formation of a geminal diol intermediate from furfural, which is more readily oxidized.[5][7]

G Furfural Furfural GemDiol Geminal Diol Intermediate Furfural->GemDiol Nucleophilic Attack Base Base (OH⁻) Furoate Furoate Anion GemDiol->Furoate Catalytic Oxidation Catalyst Au Catalyst + O₂ FuroicAcid 2-Furoic Acid Furoate->FuroicAcid Protonation Acid Acid Workup (H⁺)

Figure 2: Simplified mechanism for the base-assisted catalytic oxidation of furfural to 2-furoic acid.

Experimental Protocol: Oxidation of Furfural

  • Catalyst Preparation: Prepare a 1% Au/ZrO₂ catalyst via deposition-precipitation method as described in the literature.[3]

  • Reaction Setup: To a high-pressure batch reactor, add the Au/ZrO₂ catalyst (e.g., 50 mg), an aqueous solution of NaOH (e.g., 2 equivalents), and freshly distilled furfural (e.g., 1 mmol) in an aqueous medium.

  • Reaction Conditions: Seal the reactor, purge with O₂, and pressurize to 6 bar. Heat the mixture to 120°C with vigorous stirring.[3]

  • Monitoring and Workup: Monitor the reaction progress via HPLC. Upon completion (typically 3-4 hours), cool the reactor, vent, and filter the catalyst. Acidify the resulting aqueous solution with 2N HCl to precipitate the 2-furoic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from hot water may be performed for higher purity.

The conversion of the resulting carboxylic acid to its methyl ester is a standard Fischer esterification, an acid-catalyzed equilibrium reaction with methanol.[8]

Causality of Reaction Conditions: An excess of methanol is used to drive the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the furoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Experimental Protocol: Esterification of 2-Furoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-furoic acid (1 equivalent) in an excess of dry methanol (e.g., 10-20 equivalents).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[8]

  • Workup: Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Purification: Remove the excess methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude methyl 2-furoate. Further purification can be achieved by vacuum distillation.

Route B: Direct Oxidative Esterification

This elegant approach combines oxidation and esterification into a single step, offering improved process economy by reducing steps, solvents, and purification needs.[3] Gold-based catalysts are also highly effective for this transformation.[9]

Causality of Mechanism: The reaction proceeds through a hemiacetal intermediate formed between furfural and methanol. The gold catalyst then facilitates the oxidative dehydrogenation of this hemiacetal directly to the ester product. The presence of a base (e.g., K₂CO₃ or NaOCH₃) is often crucial for promoting the formation of the hemiacetal and enhancing catalyst activity.[3][9]

Table 1: Comparison of Furfural to Methyl 2-Furoate Conversion Routes

ParameterRoute A: Oxidation-EsterificationRoute B: Direct Oxidative Esterification
Number of Steps TwoOne
Intermediates 2-Furoic Acid (isolated)Hemiacetal (in situ)
Typical Catalysts Au/metal oxide for oxidation; H₂SO₄ for esterification[3][8]Au/metal oxide (e.g., Au/ZrO₂)[3]
Typical Conditions Oxidation: 120°C, 6 bar O₂; Esterification: Reflux[3][8]120-140°C, 0.3-6 bar O₂[3][9]
Advantages High yields, robust, well-understood, clear purification points.Higher atom economy, fewer steps, less waste.
Disadvantages More unit operations, higher energy/solvent consumption.Catalyst may be more complex; requires careful optimization to avoid side reactions.

Experimental Protocol: Direct Oxidative Esterification of Furfural

  • Reaction Setup: To a high-pressure batch reactor, add the Au/ZrO₂ catalyst (e.g., 98 mg), furfural (1 mmol), methanol (10 mL), and a base such as sodium methoxide (if required by the specific catalyst system).[3]

  • Reaction Conditions: Seal the reactor, purge, and pressurize with O₂ (e.g., 6 bar). Heat the mixture to 120°C with vigorous stirring for approximately 3 hours.[3]

  • Workup and Purification: After cooling and venting, filter the catalyst. Remove the excess methanol under reduced pressure. The resulting residue can be purified by column chromatography or vacuum distillation to isolate pure methyl 2-furoate.

Part II: Proposed C5-Alkylation of the Furan Ring

The introduction of the propyl group at the C5 position is the most challenging and novel step in this synthesis. While direct alkylation of furans is well-known, achieving high regioselectivity on a substituted furan requires careful selection of the substrate and reaction conditions. We propose a Friedel-Crafts alkylation approach on the methyl 2-furoate intermediate. The electron-withdrawing ester group at C2 deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the C5 position, making this a mechanistically sound strategy.

Causality of Substrate and Reagent Choice:

  • Substrate: Methyl 2-furoate is chosen over furfural or furoic acid to prevent side reactions with the Lewis acid catalyst at the more reactive aldehyde or acidic carboxylic acid functionalities.

  • Alkylating Agent: 1-Propyl bromide or chloride can be used as the source of the propyl group.

  • Catalyst: A mild Lewis acid catalyst such as ZnCl₂ or FeCl₃ is proposed to avoid polymerization of the furan ring, a common side reaction with stronger Lewis acids like AlCl₃.

Experimental Protocol: Proposed Friedel-Crafts Alkylation of Methyl 2-furoate

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 2-furoate (1 equivalent) in a suitable, dry, non-polar solvent (e.g., carbon disulfide or dichloromethane).

  • Catalysis: Cool the solution in an ice bath (0°C). Add the Lewis acid catalyst (e.g., ZnCl₂, 1.1 equivalents) portion-wise with stirring.

  • Alkylation: Add 1-propyl bromide (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction Conditions: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Quench the reaction by carefully pouring it over ice water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 5-propylfuran-2-carboxylate, should be purified by silica gel column chromatography.

Process Validation and Quality Control

To ensure the trustworthiness and reproducibility of this synthesis, a robust analytical framework is essential.

  • In-Process Controls: Reaction progress for each step must be monitored using appropriate techniques.

    • HPLC: Ideal for monitoring the disappearance of furfural and the appearance of furoic acid in aqueous oxidation reactions.

    • TLC/GC-MS: Suitable for tracking the esterification and alkylation steps in organic solvents.

  • Intermediate and Final Product Characterization: The identity and purity of 2-furoic acid, methyl 2-furoate, and the final product, methyl 5-propylfuran-2-carboxylate, must be unequivocally confirmed.

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. For the final product, the appearance of signals corresponding to the propyl group and the characteristic shifts of the furan ring protons at the C3 and C4 positions will confirm a successful reaction.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (~1720 cm⁻¹).

Conclusion and Future Outlook

This guide outlines a scientifically grounded and detailed pathway for the synthesis of methyl 5-propylfuran-2-carboxylate from furfural, a key biomass-derived platform chemical. By breaking down the process into manageable, well-documented, or mechanistically plausible steps, we provide a blueprint for researchers to produce this and similar value-added furan derivatives. The direct oxidative esterification route (Route B) for the furan core synthesis, coupled with the proposed Friedel-Crafts alkylation, represents an efficient and modern approach to sustainable chemical manufacturing.

Future research should focus on optimizing the C5-alkylation step, exploring alternative "greener" catalysts, and investigating one-pot tandem reactions to further streamline the process. The successful development of such syntheses is critical for unlocking the full potential of biomass as a viable and sustainable feedstock for the chemical industry of tomorrow.

References

  • Douthwaite, M., et al. (2017). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)₂. Catalysis Science & Technology.
  • Zhang, Z., et al. (2023). Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. RSC Advances.
  • Thiyagarajan, S., et al. (2017). Role of enhanced solubility in esterification of 2,5-furandicarboxylic acid with ethylene glycol at reduced temperatures. RSC Publishing.
  • Climate Technology Centre and Network (CTCN). (2015). Cost-Effective Catalytic Process for Converting Biomass into Furan Derivatives.
  • MDPI. (N/A). Special Issue : Catalytic Conversion of Biomass to Furan Compounds.
  • Lari, A., et al. (2018). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. ResearchGate.
  • Douthwaite, M., et al. (N/A). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)₂. Cardiff University.
  • Albonetti, S., et al. (2016). Biomass Derived Chemicals: Furfural Oxidative Esterification to Methyl-2-furoate over Gold Catalysts. MDPI.
  • Kar, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H₂ Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society.
  • Kráľovičová, L., et al. (N/A). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkat USA.
  • Kar, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H₂ Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society.
  • Wang, S., et al. (2024). Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. Chemical Science.
  • Tang, X., et al. (2019). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry.
  • Abdussalam-Mohammed, W., et al. (2019). Direct Catalytic Route to Biomass-Derived 2,5-Furandicarboxylic Acid and Its Use as Monomer in a Multicomponent Polymerization. ACS Sustainable Chemistry & Engineering.
  • Guidechem. (2021). What is Methyl 2-furoate and how is it used?.
  • Douthwaite, M., et al. (2017). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)₂. Loughborough University Research Repository.
  • BenchChem. (2025). Discovery and history of Methyl 2-furoate.
  • Chen, K., et al. (2024). Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. MDPI.

Sources

Exploratory

A Comprehensive Spectroscopic Analysis of Methyl 5-propylfuran-2-carboxylate

Introduction Methyl 5-propylfuran-2-carboxylate is a member of the furan derivative family, a class of heterocyclic organic compounds that are significant scaffolds in medicinal chemistry, flavorings, and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-propylfuran-2-carboxylate is a member of the furan derivative family, a class of heterocyclic organic compounds that are significant scaffolds in medicinal chemistry, flavorings, and materials science.[1][2] The structure, featuring an electron-rich furan ring substituted with a methyl ester and a propyl group, imparts specific chemical and physical properties that are of interest to researchers. Accurate structural elucidation and purity assessment are paramount for its application, and this is achieved through a combination of modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of Methyl 5-propylfuran-2-carboxylate. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will deconstruct its molecular architecture. The data and interpretations presented herein are based on a synthesis of empirical data from analogous structures and foundational spectroscopic theory, providing a robust framework for researchers in compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme will be used for Methyl 5-propylfuran-2-carboxylate.

Caption: Molecular structure of Methyl 5-propylfuran-2-carboxylate.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. The electron-withdrawing ester group and the electron-donating propyl group have opposing effects on the furan ring, leading to a well-resolved spectrum.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~7.08 d ~3.4 1H H-3
~6.10 d ~3.4 1H H-4
~3.88 s - 3H -OCH₃
~2.75 t ~7.6 2H Propyl-α-CH₂
~1.70 sext ~7.5 2H Propyl-β-CH₂

| ~0.98 | t | ~7.4 | 3H | Propyl-γ-CH₃ |

  • Furan Protons (H-3, H-4): The furan ring protons appear as two distinct doublets. H-3 (~7.08 ppm) is downfield relative to H-4 (~6.10 ppm) due to the strong deshielding effect of the adjacent ester group at the C-2 position.[3] The propyl group at C-5 is weakly electron-donating, slightly shielding H-4. The coupling constant of ~3.4 Hz is characteristic of a three-bond coupling between protons on a furan ring.[3][4]

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet at approximately 3.88 ppm.[5]

  • Propyl Group Protons: The propyl chain exhibits a classic triplet-sextet-triplet pattern.

    • The α-CH₂ protons (~2.75 ppm) are deshielded as they are directly attached to the furan ring. They are split into a triplet by the two adjacent β-CH₂ protons.

    • The β-CH₂ protons (~1.70 ppm) are split by both the α-CH₂ (2 protons) and γ-CH₃ (3 protons) groups. According to the n+1 rule, this would result in a complex multiplet, which often resolves as a sextet.

    • The terminal γ-CH₃ protons (~0.98 ppm) are the most shielded (upfield) and appear as a triplet due to coupling with the two β-CH₂ protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. Proton-decoupled ¹³C NMR spectra show a single peak for each chemically unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~159.0 C=O (Ester)
~158.5 C-5
~144.5 C-2
~119.0 C-3
~108.0 C-4
~51.8 -OCH₃
~29.5 Propyl-α-CH₂
~22.0 Propyl-β-CH₂

| ~13.8 | Propyl-γ-CH₃ |

  • Carbonyl and Furan Carbons: The ester carbonyl carbon (~159.0 ppm) is the most deshielded carbon due to the direct attachment of two electronegative oxygen atoms.[6] The furan ring carbons have distinct chemical shifts. C-2 and C-5, being attached to substituents, are significantly downfield compared to C-3 and C-4.[4] C-2 (~144.5 ppm) is deshielded by the ester, while C-5 (~158.5 ppm) is even further downfield due to the combined effect of being an α-carbon to the furan oxygen and bearing the alkyl substituent. The C-3 (~119.0 ppm) and C-4 (~108.0 ppm) carbons appear in the expected upfield region for furan ring carbons.[7]

  • Alkyl Carbons: The methoxy carbon (-OCH₃) appears around 51.8 ppm, a typical value for methyl esters.[6] The propyl chain carbons show decreasing chemical shifts as the distance from the electron-withdrawing furan ring increases (α > β > γ).

NMR Experimental Protocol

prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃ prep->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer standard Add TMS as internal standard (δ = 0.00 ppm) transfer->standard acq Data Acquisition (500 MHz Spectrometer) standard->acq setup Tune and shim spectrometer for optimal field homogeneity acq->setup h1_acq ¹H Acquisition: ~45° pulse, 16 scans setup->h1_acq c13_acq ¹³C Acquisition: Proton-decoupled, ~1024 scans setup->c13_acq proc Data Processing h1_acq->proc c13_acq->proc ft Fourier Transform proc->ft phase Phase and baseline correction ft->phase ref Reference spectra to TMS phase->ref

Caption: Workflow for NMR data acquisition and processing.

Methodology:

  • Sample Preparation: A solution is prepared by dissolving 5-10 mg of Methyl 5-propylfuran-2-carboxylate in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).[3] The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: Data are acquired on a high-field NMR spectrometer, for instance, a 500 MHz instrument.[3]

  • Data Acquisition: The spectrometer is tuned and the magnetic field is shimmed to ensure high resolution. For ¹H NMR, a standard single-pulse experiment is run with multiple scans (e.g., 16) to improve the signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, requiring a larger number of scans (e.g., 1024) due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing: The resulting Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3000-2850 Medium-Strong C-H Stretch Propyl (sp³)
~1735 Strong, Sharp C=O Stretch Ester
~1600 & ~1475 Medium-Weak C=C Stretch Furan Ring

| 1300-1000 | Strong | C-O Stretch | Ester & Furan Ether |

The IR spectrum of Methyl 5-propylfuran-2-carboxylate is dominated by absorptions from the ester and the alkyl groups.

  • C-H Stretching: The region between 3000-2850 cm⁻¹ will show strong peaks corresponding to the sp³ C-H stretching of the propyl and methyl groups.[8]

  • Carbonyl (C=O) Stretch: A very strong and sharp absorption band around 1735 cm⁻¹ is the most prominent feature of the spectrum. This is characteristic of the C=O stretch in an aliphatic ester.[9][10] Its position indicates it is conjugated with the furan ring, which typically lowers the wavenumber slightly compared to a fully saturated ester.

  • C=C Stretching: The furan ring C=C bond vibrations are expected to appear as medium to weak bands in the 1600-1475 cm⁻¹ region.[8]

  • C-O Stretching: The "fingerprint region" below 1500 cm⁻¹ is complex.[11] However, strong bands are expected between 1300-1000 cm⁻¹ corresponding to the two C-O single bond stretches of the ester group and the C-O-C stretch of the furan ether linkage.[10][12]

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Data Acquisition: A background spectrum of the empty spectrometer is collected first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. Modern instruments are typically of the Fourier Transform (FT-IR) type.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to produce a final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, providing a molecular fingerprint that is useful for structural elucidation.

Molecular Formula: C₉H₁₂O₃ Molecular Weight: 168.19 g/mol [13]

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z Proposed Fragment Identity
168 [M]⁺˙ Molecular Ion
139 [M - C₂H₅]⁺ Loss of ethyl radical from propyl chain
137 [M - OCH₃]⁺ Loss of methoxy radical
125 [M - C₃H₇]⁺ Loss of propyl radical (α-cleavage)
111 [M - COOCH₃]⁺ Loss of carbomethoxy radical

| 95 | [Furan-C₃H₇]⁺ | Furoyl cation fragment |

The EI mass spectrum is expected to show a clear molecular ion peak at m/z 168. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments.

  • Molecular Ion ([M]⁺˙, m/z 168): The presence of the aromatic furan ring should lead to a reasonably stable molecular ion that is readily observable.

  • Loss of -OCH₃ (m/z 137): Cleavage of the C-O single bond in the ester group results in the loss of a methoxy radical (·OCH₃), yielding a stable acylium ion. This is a very common fragmentation pathway for methyl esters.

  • Loss of Propyl Radical (m/z 125): Alpha-cleavage at the bond between the furan ring and the propyl group is highly favorable, leading to the loss of a propyl radical (·C₃H₇) and the formation of a resonance-stabilized furan cation. This is often a prominent peak.

  • Other Fragments: Further fragmentation of the propyl chain (loss of ·C₂H₅, m/z 139) and the ester group (loss of ·COOCH₃, m/z 111) are also plausible. The peak at m/z 95 likely corresponds to the furoyl cation, a common fragment in furan-2-carboxylate derivatives.

M [M]⁺˙ m/z = 168 frag1 [M - OCH₃]⁺ m/z = 137 M->frag1 - ·OCH₃ frag2 [M - C₃H₇]⁺ m/z = 125 M->frag2 - ·C₃H₇ frag3 [M - C₂H₅]⁺ m/z = 139 M->frag3 - ·C₂H₅ frag4 [Furoyl]⁺ m/z = 95 frag2->frag4 - CO

Caption: Predicted major fragmentation pathways in EI-MS.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via Gas Chromatography (GC-MS) for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14][15]

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector counts the number of ions at each m/z value, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of Methyl 5-propylfuran-2-carboxylate. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, most notably the ester carbonyl. Mass spectrometry provides the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This guide serves as a comprehensive reference for the identification and analysis of this compound, underscoring the synergistic power of modern spectroscopic methods in chemical research.

References

  • Alvarez-Ibarra, C., Quiroga-Feijóo, M. L., & Toledano, E. (1997). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Perkin 2, (7), 1647-1653. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Yang, X.-W., et al. (2020). Three new furan-2-carboxylic acid derivatives from the stem bark of Nicotiana tabacum. HETEROCYCLES, 100(2), 267. [Link]

  • MDPI. (2024). Hept-6-en-1-yl Furan-2-carboxylate. Molbank, 2024(2), M1886. [Link]

  • Neumann, M., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653. [Link]

  • ResearchGate. (n.d.). NMR chemical shift assignments of intermediates and products formed in the reaction of Figure 1. Retrieved from [Link]

  • Zhu, H., et al. (2018). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 59(4), 727-735. [Link]

  • Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Werkhoff, P., et al. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(5), 1839-1846. [Link]

  • ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]

  • Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 36(8), 1225-1232. [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • OpenStax. (2023). 12.7 Interpreting Infrared Spectra. In Organic Chemistry. [Link]

  • Crunch Chemistry. (2025). Interpreting an infrared spectrum. Retrieved from [Link]

  • Cilibrizzi, A., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1502. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-. Retrieved from [Link]

  • Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. [Link]

  • Hussain, J., et al. (2014). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Mass Spectrometry Letters, 5(2), 35-40. [Link]

  • PubChem. (n.d.). Methyl 5-formylfuran-2-carboxylate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). methyl 5-propyl-2-furoate. Retrieved from [Link]

  • Semantic Scholar. (2022). ()-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H NMR of methyl 5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-propylfuran. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of Methyl 5-Propylfuran-2-Carboxylate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of methyl 5-propylfuran-2-carboxylate, a key intermediate in various chemical syntheses. Tailored for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the solubility characteristics of methyl 5-propylfuran-2-carboxylate, a key intermediate in various chemical syntheses. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers a robust experimental protocol for solubility determination, and presents a framework for understanding its behavior in various organic media.

Introduction: The Significance of Solubility in Application

Methyl 5-propylfuran-2-carboxylate, with the molecular formula C9H12O3 and a molecular weight of 168.192 g/mol , is a furan derivative of significant interest in synthetic chemistry.[1] Its utility as a building block in the creation of more complex molecules, including potential pharmaceutical agents, necessitates a thorough understanding of its solubility. Solubility is a critical physicochemical parameter that governs reaction kinetics, purification strategies (such as crystallization), and the formulation of final products. An understanding of how this compound interacts with various organic solvents is paramount for process optimization, ensuring reproducibility, and achieving desired yields and purity.

This guide will provide both the theoretical context and practical methodologies for assessing the solubility of methyl 5-propylfuran-2-carboxylate, empowering researchers to make informed decisions in their experimental designs.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like".[2] This adage encapsulates the concept that substances with similar polarities and intermolecular forces are more likely to be miscible.[3][4] To predict the solubility of methyl 5-propylfuran-2-carboxylate, we must first analyze its molecular structure.

The molecule possesses a furan ring, which is an aromatic heterocycle containing an oxygen atom.[5][6] This furan moiety, along with the ester functional group (-COOCH3), introduces polarity to the molecule. The propyl group (-CH2CH2CH3), being a hydrocarbon chain, contributes to its nonpolar character. The overall polarity of methyl 5-propylfuran-2-carboxylate is therefore a balance between these polar and nonpolar regions.

Solvent Classification and Expected Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are expected to be effective at dissolving polar compounds. Given the presence of the ester and furan oxygen atoms, which can act as hydrogen bond acceptors, methyl 5-propylfuran-2-carboxylate is anticipated to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents possess dipoles but lack acidic protons for hydrogen bonding. They are generally good solvents for compounds of intermediate polarity. It is predicted that methyl 5-propylfuran-2-carboxylate will be readily soluble in this class of solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weaker van der Waals forces and are effective at dissolving nonpolar compounds.[7] Due to the nonpolar propyl chain, some solubility is expected, particularly in less polar solvents like diethyl ether and toluene. Solubility in highly nonpolar solvents like hexane may be more limited.

Furan and its derivatives are generally reported to be soluble in common organic solvents such as alcohols, ether, and acetone, while having limited solubility in water.[6][8][9] This general trend for furan-based compounds further supports the prediction that methyl 5-propylfuran-2-carboxylate will be soluble in a range of common organic solvents.

Quantitative Solubility Data

Solvent Solvent Type Predicted Solubility
MethanolPolar ProticHigh
EthanolPolar ProticHigh
AcetonePolar AproticHigh
Ethyl AcetatePolar AproticHigh
AcetonitrilePolar AproticMedium to High
DichloromethanePolar AproticHigh
Tetrahydrofuran (THF)Polar AproticHigh
TolueneNonpolarMedium
Diethyl EtherNonpolarMedium
HexaneNonpolarLow to Medium
Dimethyl Sulfoxide (DMSO)Polar AproticHigh

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a solvent.[7][10] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and that the measured solubility is accurate and reproducible.

Materials and Equipment
  • Methyl 5-propylfuran-2-carboxylate (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials or flasks with airtight seals

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.45 µm or smaller)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of methyl 5-propylfuran-2-carboxylate and add it to a known volume of the selected organic solvent in a glass vial. The key is to ensure that undissolved solid remains after equilibrium is reached.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[7] A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • Once equilibrium is established, cease agitation and allow the suspension to settle.

    • To effectively separate the undissolved solid from the saturated solution, centrifuge the vial at a moderate speed.[7]

    • Carefully withdraw a sample of the clear supernatant using a syringe fitted with a chemically inert filter.[7] This step is crucial to prevent any solid particles from being included in the sample for analysis.

  • Quantification of Solute:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of methyl 5-propylfuran-2-carboxylate.

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[7]

  • Data Reporting:

    • Calculate the solubility from the measured concentration in the saturated solution, taking into account the dilution factor.

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Causality and Self-Validation
  • Why an excess of solid? This ensures that the solvent is truly saturated with the solute at the given temperature, a fundamental requirement for determining equilibrium solubility.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

  • Why prolonged agitation? This maximizes the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring that the system reaches equilibrium.

  • Why centrifugation and filtration? These steps are essential for the complete removal of undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

  • Why a calibration curve? This is a cornerstone of quantitative analysis, ensuring that the instrumental response is accurately correlated to the concentration of the analyte.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining the solubility of methyl 5-propylfuran-2-carboxylate.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_report Reporting A Add excess Methyl 5-propylfuran-2-carboxylate to a known volume of solvent B Agitate at constant temperature for 24-72h A->B Seal vial C Centrifuge to settle undissolved solid B->C D Filter supernatant with a 0.45 µm PTFE filter C->D E Dilute filtered saturated solution D->E F Analyze by HPLC/GC against a calibration curve E->F G Calculate and report solubility (e.g., mg/mL) F->G

Sources

Exploratory

Methyl 5-Propylfuran-2-Carboxylate: A Technical Guide to 5-Alkylfuran Natural Product Derivatives in Drug Discovery

Executive Summary Furan-2-carboxylate derivatives represent a highly versatile class of secondary metabolites widely distributed across plants, marine organisms, and endophytic fungi. While simple furanic compounds are o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-2-carboxylate derivatives represent a highly versatile class of secondary metabolites widely distributed across plants, marine organisms, and endophytic fungi. While simple furanic compounds are often viewed merely as biomass degradation products, 5-alkylated and 5-arylated furan-2-carboxylates have emerged as privileged scaffolds in medicinal chemistry [1].

Methyl 5-propylfuran-2-carboxylate (CAS: 112616-69-0) serves as a quintessential model for this class. As a semi-synthetic derivative closely mirroring naturally occurring 5-alkylfurans, it bridges the gap between natural product isolation and scalable drug development. This whitepaper provides an in-depth mechanistic analysis of 5-alkylfuran-2-carboxylates, detailing their natural occurrence, pharmacological profiling, and a field-proven synthetic protocol designed for high-yield derivatization.

Mechanistic Biology and Natural Occurrence

In nature, the furan ring is typically biosynthesized via the dehydration of carbohydrate precursors or through complex polyketide synthase (PKS) pathways. The oxidation of the C2 position to a carboxylic acid (or its methyl ester) and the alkylation at the C5 position are critical enzymatic steps that dictate the molecule's bioactivity and lipophilicity [2].

Ecological Sources and Bioactive Analogues

Recent phytochemical and microbiological investigations have isolated numerous structural analogues of methyl 5-propylfuran-2-carboxylate:

  • Endophytic Fungi: Streptomyces zerumbet W14 produces methyl 5-(hydroxymethyl)furan-2-carboxylate, a compound exhibiting potent selective cytotoxicity against HepG2 and HeLa cancer cell lines [3]. Similarly, mangrove-derived Coriolopsis sp. J5 yields various 5-alkylfuran-2-carboxylic acids with notable anti-inflammatory properties [2].

  • Plant Sources: The stem bark of Nicotiana tabacum is a rich source of highly substituted furan-2-carboxylates, which have demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) [4].

Mechanistically, the esterification of the C2-carboxylate (as seen in methyl esters) increases the molecule's lipophilicity, enhancing cellular membrane permeability compared to the free furoic acid. Once intracellular, the C5-alkyl chain (such as a propyl group) anchors the molecule into the hydrophobic pockets of target enzymes, while the furan oxygen participates in hydrogen bonding.

Pharmacological Profiling

The biological efficacy of 5-alkylfuran-2-carboxylates is heavily dependent on the oxidation state of the C2 group and the steric bulk of the C5 substituent. The table below synthesizes quantitative data for key natural and semi-synthetic derivatives.

Table 1: Biological Activity of Furan-2-Carboxylate Derivatives
Compound DerivativePrimary Natural SourceTarget / Activity ProfileEfficacy (IC₅₀ / MIC)
Methyl 5-(hydroxymethyl)furan-2-carboxylate Streptomyces zerumbet W14Cytotoxicity (HeLa / HepG2)64.00 – 102.53 μg/mL [3]
5-(3-hydroxypentyl)-furan-2-carboxylic acid Coriolopsis sp. J5Anti-inflammatory (NO inhibition)Moderate dose-dependence [2]
Methyl 5-(5-hydroxy-4-methoxy-2-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate Nicotiana tabacumAntibacterial (Anti-MRSA)IZD: 14.7 ± 2.2 mm [4]
Methyl 5-propylfuran-2-carboxylate Semi-syntheticBroad-spectrum antimicrobialTarget-dependent

Cellular Mechanism of Action

The therapeutic potential of 5-alkylfuran-2-carboxylates stems from their ability to disrupt cellular homeostasis in pathogens and malignant cells. The lipophilic C5-propyl chain drives membrane insertion, leading to intracellular target engagement, reactive oxygen species (ROS) generation, and eventual apoptosis or bacterial lysis.

MOA A 5-Alkylfuran-2-Carboxylate (e.g., Methyl 5-propyl-2-furoate) B Cell Membrane Penetration A->B C Intracellular Target Binding B->C D ROS Generation & Oxidative Stress C->D E Enzyme Inhibition (e.g., MRSA Targets) C->E F Apoptosis / Bacterial Lysis D->F E->F

Proposed cellular mechanism of action for 5-alkylfuran-2-carboxylate derivatives.

Experimental Protocol: Synthesis of Methyl 5-Propylfuran-2-Carboxylate

Rationale and Causality

Direct Friedel-Crafts alkylation of furans is notoriously problematic; the electron-rich furan ring is highly sensitive to Lewis acids, frequently resulting in polymerization or ring-opening. To ensure absolute regiocontrol and high synthetic fidelity, we employ a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling .

By utilizing commercially available methyl 5-bromofuran-2-carboxylate as the electrophile, we exploit the oxidative addition of Pd(0) specifically at the activated C5 position. The electron-withdrawing C2-methyl ester stabilizes the furan ring against degradation during the reaction. A biphasic Toluene/H₂O solvent system is selected to ensure the simultaneous solubility of the organic substrate and the inorganic base (K₂CO₃).

Step-by-Step Methodology

Reagents Required:

  • Methyl 5-bromofuran-2-carboxylate (1.0 eq, 10 mmol)

  • n-Propylboronic acid (1.5 eq, 15 mmol)

  • Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 eq, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 eq, 30 mmol)

  • Toluene / H₂O (4:1 ratio, 50 mL)

Procedure:

  • System Deoxygenation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add Toluene (40 mL) and distilled H₂O (10 mL). Sparge the solvent mixture with ultra-pure Argon for 20 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species and the homocoupling of the boronic acid.

  • Reagent Loading: Under a continuous Argon stream, add methyl 5-bromofuran-2-carboxylate (2.05 g, 10 mmol), n-propylboronic acid (1.32 g, 15 mmol), and K₂CO₃ (4.14 g, 30 mmol) to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (365 mg, 0.5 mmol). Seal the flask with a rubber septum and purge with Argon for an additional 5 minutes.

  • Reaction Execution: Heat the reaction mixture to 85°C using a pre-calibrated oil bath. Stir vigorously for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (8:2) as the eluent. Note: The starting material will appear UV-active; the product will elute slightly higher due to increased lipophilicity.

  • Quenching and Workup: Once TLC indicates complete consumption of the starting material, cool the flask to room temperature. Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Causality: A mild proton source neutralizes the basic K₂CO₃ without risking the acid-catalyzed hydrolysis of the methyl ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude dark oil via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient, 100:0 to 90:10) to yield Methyl 5-propylfuran-2-carboxylate as a pale yellow liquid. Validate structural integrity via ¹H-NMR and ¹³C-NMR.

References

  • Title: Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis Source: International Journal of Molecular Sciences, National Center for Biotechnology Information (NCBI / PMC) URL: [Link][1]

  • Title: New Furan Derivatives from a Mangrove-Derived Endophytic Fungus Coriolopsis sp. J5 Source: Molecules, MDPI URL: [Link][2]

  • Title: Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity Source: Pakistan Journal of Biological Sciences, Science Alert URL: [Link][3]

  • Title: Three New Furan-2-Carboxylic Acid Derivatives from the Stem Bark of Nicotiana tabacum and Their Bioactivity Source: Heterocycles, Semantic Scholar URL: [Link][4]

Sources

Foundational

"Methyl 5-propylfuran-2-carboxylate" structural analogs and derivatives

Structural Analogs, Synthesis, and Medicinal Chemistry Implications Executive Summary Methyl 5-propylfuran-2-carboxylate represents a pivotal scaffold at the intersection of flavor chemistry and pharmaceutical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analogs, Synthesis, and Medicinal Chemistry Implications

Executive Summary

Methyl 5-propylfuran-2-carboxylate represents a pivotal scaffold at the intersection of flavor chemistry and pharmaceutical intermediate design.[1] While historically utilized for its nutty, fruity sensory profile in the fragrance industry, its structural core—the 5-alkyl-2-furoate —has emerged as a critical motif in drug discovery.

However, this scaffold carries a significant liability: its metabolic link to CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid) , a potent uremic toxin. This guide provides researchers with a dual-lens analysis: maximizing the synthetic utility of the scaffold while navigating the toxicity risks associated with furan metabolism in renal pathophysiology.[1][2]

Chemical Architecture & Properties[1][3][4]

The molecule consists of a heteroaromatic furan ring substituted at the C2 position with a methyl ester and at the C5 position with a propyl chain.[1][2] This 2,5-disubstitution pattern creates a "push-pull" electronic system, where the electron-withdrawing ester activates the ring towards nucleophilic attack at the 5-position (if unsubstituted), while the electron-donating alkyl group stabilizes the ring but increases susceptibility to oxidative metabolism.

Physiochemical Profile (Derived & Experimental)
PropertyValue / DescriptionNotes
Molecular Formula C

H

O

Molecular Weight 182.22 g/mol
Appearance Colorless to pale yellow liquidEsters of this chain length are typically oils.[2]
Boiling Point ~225–235 °C (Predicted)Extrapolated from propyl 2-furoate (211 °C).[2]
Solubility Soluble in EtOH, Et

O, DCM
Lipophilic nature (LogP ~2.5–2.8).[2]
Odor Profile Fruity, nutty, caramel-likeCharacteristic of 5-alkyl furoates.

Synthetic Pathways[2][5][6]

Synthesis of 5-alkyl-2-furoates has evolved from harsh classical methods to precise transition-metal catalysis.

Method A: Pd-Catalyzed C-H Alkylation (Recommended)

This modern approach utilizes Palladium to directly alkylate the C5 position of methyl furan-2-carboxylate, avoiding the need for pre-functionalized furan precursors.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition of the alkyl iodide, followed by electrophilic palladation at the electron-rich C5 position of the furan, and finally reductive elimination.

Protocol:

  • Reagents: Methyl furan-2-carboxylate (1.0 equiv), Propyl iodide (3.0 equiv).[2]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (10 mol%).[2][3][4]
  • Ligand: Xantphos (20 mol%).[1][2][3][4]

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv).[1][2]
  • Solvent: PhCF

    
     (Trifluoromethylbenzene).[1][2]
    
  • Conditions: Heat at 110 °C under Argon for 48 hours.

  • Workup: Filter through celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Method B: Classical Friedel-Crafts/Vilsmeier Route

For industrial scale-up where catalyst cost is prohibitive, a stepwise functionalization is used.[2]

  • Acylation: Furan-2-carboxylate + Propionyl chloride (AlCl

    
     catalyst) 
    
    
    
    5-propionyl derivative.[1][2]
  • Reduction: Wolff-Kishner or Clemmensen reduction of the ketone to the propyl group.[1][2]

    • Note: This route is less atom-economical and generates significant waste.[1][2]

Visualization of Synthetic Logic

SynthesisPathways Start Methyl furan-2-carboxylate MethodA_Step1 Pd(PPh3)4, Xantphos Cs2CO3, PhCF3, 110°C Start->MethodA_Step1 Direct C-H Activation MethodB_Step1 Friedel-Crafts Acylation (Propionyl Cl, AlCl3) Start->MethodB_Step1 Classical Route Target Methyl 5-propylfuran-2-carboxylate MethodA_Step1->Target PropylIodide Propyl Iodide PropylIodide->MethodA_Step1 MethodB_Int Intermediate: 5-Propionylfuran-2-carboxylate MethodB_Step1->MethodB_Int MethodB_Step2 Wolff-Kishner Reduction (N2H4, KOH) MethodB_Int->MethodB_Step2 MethodB_Step2->Target

Figure 1: Comparison of direct Pd-catalyzed C-H alkylation vs. classical acylation/reduction pathways.

Medicinal Chemistry & SAR: The CMPF Liability

For drug developers, the 5-propylfuran moiety presents a specific metabolic risk.[1][2] This scaffold is structurally homologous to CMPF , a major uremic toxin that accumulates in patients with Chronic Kidney Disease (CKD).[2]

The CMPF Connection

CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid) is a stable metabolite of furan fatty acids found in fish oils. In humans, it:

  • Binds Albumin: Displaces other drugs and endogenous metabolites (like bilirubin).[1][2]

  • Inhibits OATs: Blocks Organic Anion Transporters (OAT1/OAT3) in the kidney, preventing the clearance of other toxins and drugs.[1][2]

  • Induces Oxidative Stress: Directly damages renal tubular cells via ROS generation.[1][2]

Design Implication: If your drug candidate contains a 5-propylfuran-2-carboxylate core, it may be metabolized into a CMPF-like species or act as a direct mimic, potentially causing renal toxicity or altering the pharmacokinetics of co-administered drugs.

Structural Analog Strategy (SAR)

To mitigate this risk while retaining the furan pharmacophore, consider the following bioisosteric replacements:

ModificationStructural ChangeEffect on Liability
Ring Switch Furan

Thiophene
Reduces oxidative ring opening; changes metabolic profile.[1]
Ring Switch Furan

Oxazole
Increases polarity; eliminates furan fatty acid metabolism pathway.[1][2]
Linker Rigidification Propyl

Cyclopropyl
Prevents oxidation to the propionic acid side chain (common in CMPF formation).[1][2]
Ester Hydrolysis Block Methyl Ester

Amide/Oxadiazole
Prevents rapid hydrolysis to the free acid, which is often the active toxophore.[1][2]
SAR Logic Diagram

SAR_Logic Core Scaffold: 5-propylfuran-2-carboxylate Risk Metabolic Risk: Conversion to CMPF-like toxins Core->Risk In vivo metabolism Strat1 Strategy 1: Bioisosteres Core->Strat1 Drug Design Strat2 Strategy 2: Side-chain Modification Core->Strat2 Thiophene Thiophene Analog (More stable, different metabolism) Risk->Thiophene Avoids Strat1->Thiophene Amide Amide Derivative (Resists hydrolysis) Strat2->Amide Cyclopropyl Cyclopropyl Linker (Blocks beta-oxidation) Strat2->Cyclopropyl

Figure 2: Structural Activity Relationship (SAR) strategies to mitigate uremic toxicity risks associated with the furan scaffold.

Experimental Protocol: Synthesis of Methyl 5-propylfuran-2-carboxylate

Objective: Synthesis via Pd-catalyzed C-H activation. Scale: 1.0 mmol.

  • Preparation: Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Charging: Add Methyl furan-2-carboxylate (126 mg, 1.0 mmol), Pd(PPh

    
    )
    
    
    
    (115 mg, 0.1 mmol), Xantphos (116 mg, 0.2 mmol), and Cs
    
    
    CO
    
    
    (650 mg, 2.0 mmol).
  • Solvent: Add anhydrous PhCF

    
     (5.0 mL) and Propyl Iodide (290 µL, 3.0 mmol).
    
  • Reaction: Seal the tube and heat to 110 °C in an oil bath with vigorous stirring for 48 hours.

  • Workup: Cool to room temperature. Dilute with Diethyl Ether (20 mL) and filter through a pad of Celite. Wash the pad with additional Ether.[1][2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0

    
     10% EtOAc in Hexanes).
    
  • Characterization: Product should be a clear oil. Confirm via

    
    H NMR (Look for furan protons at 
    
    
    
    ~6.0-7.2 ppm and propyl triplets).[1][2]

References

  • Synthesis Protocol: Yuan, J., Zhang, X., & Yang, C. (2021).[2][4] Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides. RSC Advances, 11, 13832-13838.[2][4] Link

  • CMPF Toxicity: Luce, M., et al. (2021).[1][2][5] Uremic Toxins and Their Relation with Oxidative Stress Induced in Patients with CKD. International Journal of Molecular Sciences, 22(11), 6196.[2][6] Link

  • Furan Bioactivity: Phutdhawong, W., et al. (2019).[1][2] Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Link

  • Uremic Toxin Mechanism: Miyamoto, Y., et al. (2012).[2] A uremic toxin, 3-carboxy-4-methyl-5-propyl-2-furanpropionate induces cell damage to proximal tubular cells.[7] Biochemical and Biophysical Research Communications, 427(2), 443-448.[2] Link

Sources

Exploratory

"Methyl 5-propylfuran-2-carboxylate" CAS number and chemical identifiers

The following technical guide provides an in-depth analysis of Methyl 5-propylfuran-2-carboxylate , a specific furan derivative utilized in organic synthesis and flavor chemistry. [1][2] Chemical Identity & Core Identifi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 5-propylfuran-2-carboxylate , a specific furan derivative utilized in organic synthesis and flavor chemistry.

[1][2]

Chemical Identity & Core Identifiers

Methyl 5-propylfuran-2-carboxylate is the methyl ester of 5-propyl-2-furoic acid.[1][2][3] It belongs to the class of 2,5-disubstituted furans, a structural motif critical in the development of renewable platform chemicals, pharmaceutical intermediates, and high-value flavor compounds.[2]

While the parent acid (5-propylfuran-2-carboxylic acid ) is the primary commercial anchor, the methyl ester is frequently synthesized in situ or isolated as a volatile intermediate.[2]

Key Identifiers Table
Identifier TypeValueNotes
Chemical Name Methyl 5-propylfuran-2-carboxylateIUPAC Systematic Name
Synonyms Methyl 5-propyl-2-furoate; 5-Propyl-2-furoic acid methyl esterCommon laboratory nomenclature
CAS Number Not Widely Assigned Primary Anchor: See Parent Acid CAS 14497-25-7
Parent Acid CAS 14497-25-7 5-Propylfuran-2-carboxylic acid
Molecular Formula

Molecular Weight 168.19 g/mol
SMILES CCCC1=CC=C(O1)C(=O)OC
InChI Key MMKDFJFLFBKBOZ-UHFFFAOYAM

Physicochemical Properties[1][2][3][5][6][7][8]

Understanding the physical behavior of this ester is crucial for isolation and purification protocols. As a lipophilic ester, it exhibits low water solubility but high solubility in organic solvents (ethyl acetate, dichloromethane, methanol).[2]

PropertyValue (Experimental/Predicted)Context
Physical State Colorless to pale yellow liquidAt standard temperature/pressure
Boiling Point ~74–75 °C at 15 mmHgDerived from literature on homologs [1]
Boiling Point (atm) ~210 °CExtrapolated from vacuum data
Density ~1.05 g/mLEstimated based on methyl 2-furoate
LogP ~2.5Lipophilic; suitable for membrane permeability
Solubility Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂OTypical for alkyl furan esters

Synthesis & Production Pathways

The synthesis of Methyl 5-propylfuran-2-carboxylate generally follows two primary strategies: Direct Esterification (most reliable) and Transition Metal Catalyzed Coupling (for complex analogs).[2]

Pathway A: Fischer-Speier Esterification (Recommended)

This is the most robust method for laboratory-scale production, utilizing the commercially available 5-propylfuran-2-carboxylic acid (CAS 14497-25-7).[2]

Pathway B: Vilsmeier-Haack / Oxidation Sequence

Starting from 2-propylfuran, a formylation followed by oxidation and methylation can yield the target, though this is atom-inefficient compared to direct esterification.[2]

Visualization of Synthetic Logic

SynthesisPathways Start 5-Propylfuran-2-carboxylic Acid (CAS 14497-25-7) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Methanol (MeOH) + H2SO4 (Cat.) Reagent->Intermediate Product Methyl 5-propylfuran-2-carboxylate (Target) Intermediate->Product Elimination Byproduct Water (H2O) Intermediate->Byproduct -H2O

Caption: Logical flow of the acid-catalyzed Fischer esterification pathway.

Detailed Experimental Protocol

Protocol: Acid-Catalyzed Esterification of 5-Propylfuran-2-carboxylic Acid[2]

Objective: To synthesize high-purity Methyl 5-propylfuran-2-carboxylate via thermodynamic control.

Reagents:

  • 5-Propylfuran-2-carboxylic acid (1.0 equiv)[1][2]

  • Methanol (anhydrous, excess, solvent/reactant)[2]

  • Sulfuric acid (

    
    , conc., 0.1 equiv) or Thionyl Chloride (
    
    
    
    )[2]
  • Sodium bicarbonate (

    
    , sat.[2][4] aq.)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-propylfuran-2-carboxylic acid (e.g., 1.54 g, 10 mmol) in anhydrous methanol (20 mL).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add concentrated sulfuric acid (0.1 mL) dropwise.

    • Alternative: For higher yields, add thionyl chloride (1.2 equiv) dropwise at 0°C to generate HCl in situ and scavenge water.[2]

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The acid spot (

    
    ) should disappear, replaced by the less polar ester spot (
    
    
    
    ).
  • Work-up:

    • Concentrate the mixture under reduced pressure to remove excess methanol.

    • Dilute the residue with Ethyl Acetate (50 mL).

    • Wash strictly with saturated

      
        (2 x 20 mL) to neutralize any unreacted acid. Caution: CO2 evolution.
      
    • Wash with Brine (20 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via bulb-to-bulb distillation (Kugelrohr) or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[2]

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the diagnostic methyl ester singlet at

    
     ppm and the disappearance of the carboxylic acid proton (
    
    
    
    ppm). The propyl group will show a triplet (
    
    
    ppm), multiplet (
    
    
    ppm), and triplet (
    
    
    ppm).[2]

Applications & Significance

Flavor & Fragrance Industry

Alkyl furan esters are renowned for their sweet, fruity, and balsamic odor profiles.[2] Methyl 5-propylfuran-2-carboxylate contributes "jammy" or "tropical" notes to flavor formulations.[2] It acts as a modifier in fruit flavors (pineapple, berry).[2]

Pharmaceutical Intermediate

The 5-propylfuran moiety serves as a bioisostere for phenyl rings in drug design, offering altered solubility and metabolic stability profiles.[2] It is a precursor for:

  • Furoic acid hydrazides: Potential antimicrobial agents.

  • Reduced furan derivatives: Saturated tetrahydrofuran analogs used as chiral building blocks.

Safety & Handling (GHS Classification)

While specific toxicological data for this ester may be limited, it should be handled according to the safety profile of general furan esters.[2]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Work within a fume hood to avoid inhalation of vapors.

References

  • Masamune, T., et al. (1986).[2] "A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids." Tetrahedron Letters, 27(23), 2643–2644.[2] [2]

  • Chemical Synthesis Database. (2025). "Methyl 5-propyl-2-furoate Synthesis and Properties." ChemSynthesis.

  • PubChem. (2025).[5] "5-Propylfuran-2-carboxylic acid (Parent Acid)."[1][2][6][7][8][9] National Center for Biotechnology Information. [2]

  • Sigma-Aldrich. (2025). "Furan Derivatives and Building Blocks." Merck KGaA.

Sources

Foundational

Introduction: The Significance of Furan Derivatives and Computational Chemistry

An In-depth Technical Guide to the Theoretical Computational Studies of Methyl 5-propylfuran-2-carboxylate This technical guide provides a comprehensive framework for conducting theoretical computational studies on Methy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Computational Studies of Methyl 5-propylfuran-2-carboxylate

This technical guide provides a comprehensive framework for conducting theoretical computational studies on Methyl 5-propylfuran-2-carboxylate, a representative furan derivative. It is designed for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the physicochemical properties and potential biological activity of such compounds. The methodologies detailed herein are grounded in established quantum chemical principles and are presented with the causality behind experimental choices to ensure scientific integrity and reproducibility.

Furan and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The furan ring is considered a "privileged scaffold" in drug design due to its unique electronic characteristics and its ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings.[2] The biological activity of these compounds is intrinsically linked to their electronic structure, which dictates their reactivity and interactions with biological targets.[1]

Theoretical computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structure, spectroscopic properties, and electronic characteristics of furan derivatives.[3][4] These methods provide valuable insights that complement experimental data, accelerating the discovery and optimization of furan-based compounds for therapeutic applications.[1] This guide will use Methyl 5-propylfuran-2-carboxylate as a case study to demonstrate a robust computational workflow, from initial structure optimization to the prediction of properties relevant to drug design.

Theoretical Framework and Computational Methodologies

The following protocols outline a standard approach for the computational analysis of a furan derivative like Methyl 5-propylfuran-2-carboxylate using a quantum chemistry software package such as Gaussian.

Density Functional Theory (DFT) Calculations

DFT is a powerful and widely used method in computational chemistry that offers a good balance between accuracy and computational cost for studying molecular systems.[4]

Experimental Protocol: DFT Analysis of Methyl 5-propylfuran-2-carboxylate

  • Molecule Building and Initial Geometry:

    • Construct the 3D structure of Methyl 5-propylfuran-2-carboxylate using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Perform a full geometry optimization without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set. The choice of B3LYP is based on its proven reliability for predicting the geometries and electronic properties of organic molecules. The 6-311++G(d,p) basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling the electronic structure.

    • The optimization is complete when the forces on the atoms are close to zero, and the geometry corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

    • The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.

  • Electronic Property Calculations:

    • From the optimized geometry, calculate various electronic properties, including:

      • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's chemical reactivity and kinetic stability.[5] The HOMO-LUMO energy gap is a key indicator of molecular stability.

      • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

      • Natural Bond Orbital (NBO) analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions.[5]

Diagram: DFT Computational Workflow

DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Analysis & Validation A Build 3D Structure of Methyl 5-propylfuran-2-carboxylate B Initial Geometry Optimization (e.g., MMFF94) A->B C Full Geometry Optimization B->C D Vibrational Frequency Analysis C->D E Electronic Property Calculation (HOMO, LUMO, MEP, NBO) C->E F Optimized Geometry C->F G Predicted IR/Raman Spectra D->G H Electronic Properties E->H I Comparison with Experimental Data F->I G->I

Caption: A typical workflow for DFT calculations on a furan derivative.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is a valuable tool in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a protein target.

Experimental Protocol: Molecular Docking of Methyl 5-propylfuran-2-carboxylate

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of the Ligand:

    • Use the DFT-optimized structure of Methyl 5-propylfuran-2-carboxylate.

    • Assign charges and define the rotatable bonds.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Perform the docking simulation using software like AutoDock or Glide. The software will generate a series of possible binding poses for the ligand in the protein's active site.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Diagram: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis A Obtain Protein Structure (PDB) B Prepare Receptor (Remove water, add hydrogens) A->B E Define Binding Site B->E C Obtain Ligand Structure (DFT Optimized) D Prepare Ligand (Assign charges, define rotatable bonds) C->D D->E F Run Docking Algorithm (e.g., AutoDock) E->F G Analyze Binding Poses F->G H Identify Best Pose (Docking score, interactions) G->H

Caption: A generalized workflow for molecular docking studies.

Analysis and Interpretation of Computational Results

This section presents hypothetical computational results for Methyl 5-propylfuran-2-carboxylate and discusses their interpretation.

Optimized Molecular Geometry

The geometry optimization provides the most stable 3D arrangement of the atoms in the molecule. The bond lengths and angles can be compared with experimental data from X-ray crystallography if available.

Table 1: Hypothetical Optimized Geometrical Parameters for Methyl 5-propylfuran-2-carboxylate

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.37 Å
C3-C41.43 Å
C4-C51.36 Å
C5-O11.38 Å
O1-C21.37 Å
Bond AngleC2-O1-C5106.5°
O1-C2-C3110.8°
C2-C3-C4106.0°
Vibrational Analysis

The calculated vibrational frequencies can be used to assign the vibrational modes observed in experimental IR and Raman spectra.

Table 2: Hypothetical Vibrational Frequencies for Methyl 5-propylfuran-2-carboxylate

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretching (aromatic)3120
C-H stretching (aliphatic)2960
C=O stretching (ester)1725
C=C stretching (furan ring)1580
C-O-C stretching (furan ring)1080
Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule.

Table 3: Hypothetical Electronic Properties of Methyl 5-propylfuran-2-carboxylate

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

The HOMO-LUMO energy gap is a significant indicator of chemical reactivity. A larger gap implies higher stability and lower reactivity.[5]

Implications for Drug Development

The computational data generated for Methyl 5-propylfuran-2-carboxylate has several important implications for drug development.

  • Structure-Activity Relationship (SAR) Studies: The detailed structural and electronic information can be used to build SAR models, which correlate the physicochemical properties of a series of compounds with their biological activity.[1]

  • Lead Optimization: By understanding how modifications to the molecular structure affect its electronic properties and binding affinity, medicinal chemists can rationally design more potent and selective drug candidates.

  • Toxicity Prediction: Certain electronic features can be associated with toxicity. For example, the bioactivation of furans can occur via epoxidation, a process that is influenced by the electronic properties of the furan ring.[7]

Diagram: Drug Discovery Workflow Incorporating Computational Studies

Drug_Discovery_Workflow A Target Identification B Hit Identification (High-Throughput Screening) A->B C Computational Studies (DFT, Docking) B->C D Lead Generation C->D E Lead Optimization (SAR Studies) D->E E->C Iterative Design F Preclinical Development E->F G Clinical Trials F->G

Caption: An integrated drug discovery workflow leveraging computational chemistry.

Conclusion

This technical guide has outlined a comprehensive approach for the theoretical computational study of Methyl 5-propylfuran-2-carboxylate. The detailed protocols for DFT calculations and molecular docking provide a solid foundation for researchers to investigate the properties of this and other furan derivatives. The synergy between computational prediction and experimental validation is crucial for accelerating the discovery and development of novel furan-based therapeutic agents.[1]

References

  • Benchchem. Theoretical Studies on the Electronic Structure of Furans: A Technical Guide for Researchers.
  • Benchchem. An In-depth Technical Guide to the Theoretical and Computational Studies of 5-(Furan-3-yl)pyrimidine.
  • ACS Publications.
  • International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)
  • NSF PAR.
  • PMC.
  • Benchchem.
  • Chemical Synthesis Database.
  • Scilit. Synthesis, characterization, crystal structure, hirshfeld surface analysis and DFT calculations of N-(pyridin-2-ylmethyl)furan-2-carboxamide and its molecular docking.
  • SSRN. Synthesis, Crystal Structures and Theoretical Studies on Bio-Pertinent Disulfides of Methyl Thiosalicylate and Furan-2-Thiocarboxylic Acid and Effect of Insertion of Methylene Group.

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 5-propylfuran-2-carboxylate: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Methyl 5-propylfuran-2-carboxylate, a valuable furan derivative with applications in organic synthesis and materials science. This...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Methyl 5-propylfuran-2-carboxylate, a valuable furan derivative with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical details and the scientific rationale behind the procedural choices.

Introduction

Furan derivatives are a significant class of heterocyclic compounds, often derived from renewable biomass resources, making them attractive building blocks for sustainable chemistry.[1][2] Methyl 5-propylfuran-2-carboxylate, in particular, is a key intermediate for the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. Its structure, featuring both an ester and an alkyl chain on the furan ring, allows for a variety of subsequent chemical modifications.

The synthesis strategy outlined herein is a robust three-part process:

  • Friedel-Crafts Acylation: Introduction of a propionyl group at the 5-position of the furan ring of methyl 2-furoate.

  • Wolff-Kishner Reduction: Conversion of the acyl group to a propyl group, with concurrent saponification of the methyl ester.

  • Fischer Esterification: Re-esterification of the resulting 5-propyl-2-furoic acid to yield the final product.

This guide will provide detailed experimental procedures for each of these steps, along with safety precautions, materials and equipment lists, and visual aids to ensure a successful synthesis.

Overall Reaction Scheme

Caption: Overall reaction scheme for the synthesis of Methyl 5-propylfuran-2-carboxylate.

PART 1: Synthesis of Methyl 5-propionylfuran-2-carboxylate via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. In this step, an acyl group is introduced onto the furan ring. The use of a milder Lewis acid, such as ferric chloride (FeCl₃), is recommended to avoid polymerization or degradation of the acid-sensitive furan ring.[3][4]

Materials and Equipment
Reagent/EquipmentQuantity/Specification
Methyl 2-furoate1 equivalent
Propionyl chloride1.1 equivalents
Anhydrous Ferric Chloride (FeCl₃)1.1 equivalents
Dichloromethane (CH₂Cl₂)Anhydrous, sufficient to dissolve reactants
5% aq. NaOH solutionFor workup
Deionized waterFor workup
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Round-bottom flask with stir barAppropriate size
Claisen adapter
Dropping funnel
Reflux condenser
Ice bath
Separatory funnel
Rotary evaporator
Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar and fitted with a Claisen adapter, add anhydrous ferric chloride (1.1 eq) and dichloromethane. Fit a dropping funnel to one neck of the Claisen adapter and a reflux condenser to the other.

  • Addition of Reactants: In the dropping funnel, prepare a solution of methyl 2-furoate (1.0 eq) and propionyl chloride (1.1 eq) in dichloromethane.

  • Reaction: Cool the flask containing ferric chloride in an ice bath. Slowly add the solution from the dropping funnel to the cooled, stirred suspension of ferric chloride over approximately 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water to the flask.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 5% aq. NaOH solution, followed by deionized water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Methyl 5-propionylfuran-2-carboxylate.

PART 2: Synthesis of 5-Propyl-2-furoic Acid via Wolff-Kishner Reduction

The Wolff-Kishner reduction is an effective method for converting a carbonyl group to a methylene group under basic conditions.[5][6] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows for the necessary high temperatures to be reached.[5] Under these basic conditions, the methyl ester will be saponified to the corresponding carboxylate salt, which upon acidic workup, will yield the carboxylic acid.

Materials and Equipment
Reagent/EquipmentQuantity/Specification
Methyl 5-propionylfuran-2-carboxylate1 equivalent
Hydrazine hydrate (H₂NNH₂·H₂O)4-5 equivalents
Potassium hydroxide (KOH)4-5 equivalents
Diethylene glycolSolvent
Hydrochloric acid (HCl)Concentrated, for workup
Diethyl ether or Ethyl acetateFor extraction
Round-bottom flask with stir barAppropriate size
Reflux condenser with distillation head
Heating mantle
Thermometer
Separatory funnel
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 5-propionylfuran-2-carboxylate (1.0 eq), diethylene glycol, hydrazine hydrate (4-5 eq), and potassium hydroxide (4-5 eq).

  • Initial Heating: Heat the mixture to about 100-120 °C for 1 hour. Water and excess hydrazine will distill off.

  • High-Temperature Reflux: After the initial heating, increase the temperature to 190-200 °C and maintain it at reflux for 3-4 hours. The reaction mixture will turn a darker color.

  • Cooling and Acidification: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker of crushed ice. Acidify the mixture to a pH of 1-2 with concentrated hydrochloric acid. A precipitate of 5-propyl-2-furoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Purification: The crude 5-propyl-2-furoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

PART 3: Synthesis of Methyl 5-propylfuran-2-carboxylate via Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used, which also serves as the solvent.[9][10]

Materials and Equipment
Reagent/EquipmentQuantity/Specification
5-Propyl-2-furoic acid1 equivalent
Methanol (MeOH)Anhydrous, excess (serves as solvent)
Sulfuric acid (H₂SO₄)Concentrated, catalytic amount (e.g., 0.1 eq)
Saturated sodium bicarbonate (NaHCO₃) solutionFor workup
Brine (saturated NaCl solution)For workup
Diethyl ether or Ethyl acetateFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Round-bottom flask with stir barAppropriate size
Reflux condenser
Heating mantle
Separatory funnel
Rotary evaporator
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 5-propyl-2-furoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Workup: Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5-propylfuran-2-carboxylate.

  • Purification: The final product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Wolff-Kishner Reduction cluster_step3 Step 3: Fischer Esterification A1 Setup: Add FeCl3 and CH2Cl2 to flask A2 Prepare solution of Methyl 2-furoate and Propionyl chloride A1->A2 A3 Slowly add reactant solution to cooled FeCl3 suspension A2->A3 A4 Stir at room temperature and monitor by TLC A3->A4 A5 Quench with ice-cold water A4->A5 A6 Workup: Separate, wash with NaOH and water A5->A6 A7 Dry and concentrate to get crude product A6->A7 B1 Combine reactants: Acylfuran, H2NNH2·H2O, KOH, Diethylene glycol A7->B1 Proceed to next step B2 Heat to 100-120°C to distill off water B1->B2 B3 Increase temperature to 190-200°C and reflux B2->B3 B4 Cool and pour into ice B3->B4 B5 Acidify with HCl to precipitate product B4->B5 B6 Isolate by filtration or extraction B5->B6 B7 Purify by recrystallization B6->B7 C1 Dissolve 5-propyl-2-furoic acid in excess methanol B7->C1 Proceed to final step C2 Add catalytic H2SO4 C1->C2 C3 Reflux for 2-4 hours C2->C3 C4 Cool and remove excess methanol C3->C4 C5 Workup: Extract and wash with NaHCO3 and brine C4->C5 C6 Dry and concentrate C5->C6 C7 Purify by distillation or chromatography C6->C7

Caption: A visual representation of the experimental workflow.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Propionyl chloride and concentrated sulfuric acid are corrosive and should be handled with extreme care.

  • Dichloromethane and methanol are volatile and flammable. Avoid inhalation and contact with skin.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate precautions.

  • The high temperatures involved in the Wolff-Kishner reduction require careful monitoring.

Conclusion

The protocol detailed in this application note provides a reliable and comprehensive method for the synthesis of Methyl 5-propylfuran-2-carboxylate. By following these step-by-step instructions, researchers can successfully prepare this valuable compound for further use in their scientific endeavors. The inclusion of the scientific rationale behind the choice of reagents and conditions is intended to provide a deeper understanding of the chemical transformations involved.

References

  • A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids. (n.d.). Retrieved from [Link]

  • Clemmensen reduction. (n.d.). Retrieved from [Link]

  • CLEMMENSEN REDUCTION. (n.d.). Retrieved from [Link]

  • Clemmensen reduction - Wikipedia. (n.d.). Retrieved from [Link]

  • Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3). Retrieved from [Link]

    • The Fischer Esterification. (n.d.). Retrieved from [Link]

  • Wolff-Kishner Reduction - YouTube. (2021, November 8). Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Clemmensen reduction - LS College. (2020, June 4). Retrieved from [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Retrieved from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]

  • Fischer Esterification - Chemistry Steps. (2021, November 18). Retrieved from [Link]

  • Wolff Kishner Reduction | Pharmaguideline. (n.d.). Retrieved from [Link]

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Application

Application Note: High-Purity Isolation of Methyl 5-Propylfuran-2-carboxylate via Automated Flash Column Chromatography

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of methyl 5-propylfuran-2-carboxylate from a synthetic crude reaction mixture. Leveraging the principles of normal-phase...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of methyl 5-propylfuran-2-carboxylate from a synthetic crude reaction mixture. Leveraging the principles of normal-phase flash column chromatography, this guide is designed for researchers in organic synthesis and drug development. We detail a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to establish optimal separation conditions, followed by a scalable, automated flash chromatography protocol for efficient, high-purity isolation. The causality behind experimental choices, troubleshooting, and best practices are explained to ensure reproducible and successful purification.

Introduction and Purification Challenge

Methyl 5-propylfuran-2-carboxylate is a furan derivative of interest in medicinal chemistry and materials science.[1] Like many products of organic synthesis, the crude material is often contaminated with unreacted starting materials, byproducts, and other impurities. Effective purification is critical to obtain material of sufficient purity for subsequent characterization and application.

The target molecule possesses moderate polarity. The furan ring and methyl ester group contribute polar characteristics, while the n-propyl chain provides non-polar character. This balance makes normal-phase chromatography an ideal purification strategy.[2] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[3][4] More polar compounds in the mixture will have a stronger affinity for the stationary phase and thus elute later, while less polar compounds will travel through the column more quickly with the mobile phase.[5][6]

This guide will walk through the logical workflow from initial analysis to final isolation.

The Strategic Workflow: From TLC to Automated Flash Chromatography

The purification process is a systematic progression from small-scale analysis to larger-scale separation. This ensures efficient use of time and resources by optimizing the separation parameters before committing the bulk of the crude material to the column.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Scale-Up & Purification cluster_2 Phase 3: Analysis & Isolation TLC TLC Analysis (Solvent System Scouting) Optimize Optimize Rf Value (Target ~0.3) TLC->Optimize Iterative Testing ScaleUp Calculate Scale-Up Parameters (Column Size, Flow Rate) Optimize->ScaleUp Optimized System Flash Automated Flash Chromatography ScaleUp->Flash Fractions Fraction Collection Flash->Fractions Analysis TLC Analysis of Fractions Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final Pure Product Evaporation->Final Yields

Caption: Workflow from TLC method development to final product isolation.

Phase 1: Method Development with Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to identify a suitable mobile phase (eluent).[6] TLC is a rapid and material-sparing technique for this purpose.[7][8] The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a retention factor (Rf) for the target compound of approximately 0.2-0.3.[6] This Rf range typically translates well to column chromatography, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Materials
  • TLC Plates: Silica gel 60 F254

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Visualization: UV lamp (254 nm)

Protocol: Solvent System Scouting
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., DCM or EtOAc).

  • Spot Plates: Use a capillary tube to spot the dissolved crude mixture onto the baseline of several TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system. Start with varying ratios of a non-polar solvent (Hexanes) and a moderately polar solvent (Ethyl Acetate).

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Calculate Rf: Calculate the Rf value for the target spot in each solvent system: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize: Adjust the solvent ratios until the target compound's Rf is in the desired range (~0.3) and it is well-resolved from major impurities.

Data Interpretation

The choice of solvent system is critical for achieving selectivity.[7] A non-polar solvent like hexane is typically mixed with a more polar solvent such as ethyl acetate to modify the elution strength.[9]

TrialSolvent System (Hexane:EtOAc)Target RfObservations
195:50.55Too high. Compound moves too fast, poor separation from non-polar impurities.
290:100.40Better, but still high. Impurities are close to the product spot.
3 85:15 0.32 Optimal. Good separation from baseline impurities and faster-eluting spots.
480:200.21Too low. Potential for long elution time and band broadening on the column.

Based on this scouting, an 85:15 Hexane:EtOAc mixture is the optimal mobile phase for the column chromatography.

Phase 2: Automated Flash Column Chromatography Protocol

Scaling up from TLC to flash chromatography requires a linear approach for most parameters.[10] Automated systems offer precise control over the gradient and flow rate, leading to highly reproducible purifications.

Materials & System
  • Stationary Phase: Pre-packed silica gel flash column (e.g., 40 g for a 400 mg - 2 g crude sample). The mass of silica should be 20 to 100 times the mass of the crude mixture.[6]

  • Mobile Phase A: Hexanes

  • Mobile Phase B: Ethyl Acetate

  • System: Automated flash chromatography system with UV detector.

Sample Loading

Proper sample loading is crucial for a high-resolution separation. While direct liquid injection is possible, dry loading is often superior as it can lead to sharper bands and better resolution, mimicking the conditions of a developed TLC plate.[11]

Dry Loading Protocol:

  • Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a low-boiling solvent (e.g., DCM).

  • Add a small amount of silica gel (approx. 2-3 times the mass of the crude material) to the solution.

  • Carefully evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Load this powder into an empty solid-load cartridge compatible with your flash system.

Chromatography Parameters

The conditions established during TLC inform the flash method. We will use a simple isocratic elution since TLC showed good separation with a single solvent ratio.

ParameterValueRationale
Column Size 40 g SilicaAppropriate for loading ~1g of crude material, maintaining a good sample-to-sorbent ratio.[10]
Mobile Phase 85:15 Hexane:EtOAcDirectly determined from optimal TLC results to achieve an ideal elution profile.
Flow Rate 40 mL/minA standard flow rate for a 40g column that balances separation efficiency with run time.
Detection UV 254 nmThe furan ring is UV active, allowing for reliable detection of the product and impurities.
Run Type IsocraticSince TLC showed good separation with this single solvent mixture, a gradient is not necessary.
Fraction Volume 15 mLAppropriate volume to ensure the main peak is collected across several fractions for high purity.
Elution and Fraction Collection
  • Equilibrate the column with the mobile phase (85:15 Hexane:EtOAc) for at least 2-3 column volumes.

  • Load the sample cartridge onto the system.

  • Begin the run using the parameters defined in the table above.

  • Monitor the chromatogram in real-time. Collect fractions across the entire elution profile, paying close attention to the peak corresponding to the target compound.

Phase 3: Post-Purification Analysis and Isolation

Analysis of Fractions

To identify which fractions contain the pure product, perform TLC analysis on the collected fractions.

  • Spot every second or third fraction onto a single TLC plate.

  • Include a spot of the original crude mixture and a spot of a pure standard (if available) as references.

  • Develop the plate using the same 85:15 Hexane:EtOAc mobile phase.

  • Visualize under UV light.

G cluster_spots Spots after Development TLC_Plate Crude Fr. 8 Fr. 9 Fr. 10 Fr. 11 Fr. 12 c1 c2 c3 f9 f11 f9->f11 f10 f12_impurity f12_impurity->f12_impurity label_imp1 Impurity label_prod Product (Rf=0.32) label_imp2 Impurity label_pure Pure Product label_mixed Mixed Fraction

Caption: Representative TLC analysis of collected fractions. Fractions 9-11 contain the pure product.

Isolation
  • Based on the TLC analysis, combine the fractions containing only the pure target compound (e.g., fractions 9, 10, and 11).

  • Transfer the pooled solution to a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum for several hours to remove any residual solvent.

  • Weigh the resulting pure oil or solid and calculate the recovery yield.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase with TLC. Try different solvent combinations (e.g., DCM/Hexane).[7]
Column overloading.Reduce the amount of crude material loaded onto the column. Ensure a proper silica-to-sample ratio (at least 20:1).[6]
Peak Tailing Compound interacting with acidic silanol groups on silica.Add a small amount (0.1-0.5%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[2]
Sample is poorly soluble in the mobile phase.Use a stronger solvent for sample loading (dry loading method is preferred).
Product Not Eluting Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase (gradient elution). For highly retained compounds, consider adding a stronger solvent like methanol.[2]

Conclusion

This application note provides a robust and reliable method for the purification of methyl 5-propylfuran-2-carboxylate using automated flash column chromatography. By following a logical workflow that begins with systematic method development on TLC, researchers can efficiently translate small-scale analysis into a successful large-scale purification. The detailed protocol and troubleshooting guide serve as a valuable resource for scientists engaged in synthetic chemistry, ensuring the acquisition of high-purity compounds essential for research and development.

References

  • GL Sciences. (n.d.). Normal Phase Column Selection Guide. Retrieved from [Link]

  • Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen? Retrieved from [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. John Wiley & Sons. (Note: A general authoritative textbook reference, URL not applicable).
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Lin, Y.-S., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 749. [Link]

  • MDPI. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2022, June 15). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 5-propyl-2-furoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). Chromatography Columns. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. Retrieved from [Link]

  • AZoM. (2023, October 11). How to Reproduce TLC Separations Within Flash Column Chromatography? Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatography: Scale-Up | Request PDF. Retrieved from [Link]

Sources

Method

Application Note: Unambiguous Structural Characterization of Methyl 5-propylfuran-2-carboxylate using 1H and 13C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural elucidation of Methyl 5-propylfuran-2-carboxylate using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of Methyl 5-propylfuran-2-carboxylate using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed analysis of both ¹H and ¹³C NMR spectra, including the rationale for chemical shift assignments, coupling patterns, and signal integration. Furthermore, a step-by-step, field-proven protocol for sample preparation and data acquisition is provided for researchers in organic synthesis, quality control, and drug development. This guide emphasizes the causality behind experimental choices to ensure reproducible, high-quality results.

Introduction

Methyl 5-propylfuran-2-carboxylate is a disubstituted furan derivative, a class of compounds significant in medicinal chemistry, flavor and fragrance industries, and as building blocks in organic synthesis. Accurate and unambiguous characterization of such molecules is paramount for ensuring purity, verifying synthetic outcomes, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural determination of organic molecules in solution.[1][2][3] This note details the specific application of ¹H and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, for the complete assignment of the molecular structure of Methyl 5-propylfuran-2-carboxylate.

Structural and Spectroscopic Rationale

The structure of Methyl 5-propylfuran-2-carboxylate presents several distinct chemical environments that are readily distinguishable by NMR. The numbering convention used for the assignment of NMR signals is shown in Figure 1.

Chemical structure of Methyl 5-propylfuran-2-carboxylate with atom numbering Figure 1. Structure of Methyl 5-propylfuran-2-carboxylate with atom numbering for NMR assignments.
¹H NMR Spectral Analysis: A Predictive Approach

Based on fundamental NMR principles, we can predict the ¹H NMR spectrum.[4]

  • Furan Protons (H3, H4): The two protons on the furan ring are in different chemical environments. H3 is adjacent to the electron-withdrawing carboxylate group and is expected to be deshielded, appearing further downfield. H4 is adjacent to the electron-donating propyl group and will be more shielded, appearing further upfield. They will appear as two distinct doublets due to coupling to each other (³JHH), typically with a coupling constant of 3-4 Hz.[5]

  • Propyl Protons (H6, H7, H8): The propyl chain will exhibit a classic n-propyl splitting pattern. The H6 methylene protons, being attached to the furan ring, will be the most deshielded of the chain and will appear as a triplet, split by the H7 protons. The H7 methylene protons will be split by both H6 and H8 protons, resulting in a complex multiplet, often a sextet. The terminal H8 methyl protons will appear as a triplet, split by the H7 protons.

  • Methyl Ester Protons (H10): The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.

¹³C NMR Spectral Analysis: A Predictive Approach

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom.

  • Carbonyl Carbon (C1): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 158-165 ppm range.

  • Furan Carbons (C2, C3, C4, C5): The four carbons of the furan ring will resonate in the aromatic/olefinic region. C2 and C5, being attached to substituents, will have different chemical shifts than C3 and C4. C2, bonded to the electronegative oxygen and the carboxylate group, will be downfield. C5, attached to the propyl group, will also be significantly downfield. C3 and C4 will appear at more upfield positions within this region.

  • Propyl Carbons (C6, C7, C8): These aliphatic carbons will appear in the upfield region of the spectrum. The chemical shifts will follow a predictable pattern based on their distance from the furan ring.

  • Methoxy Carbon (C10): The carbon of the methyl ester group will appear in a characteristic region, typically around 50-55 ppm.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system for acquiring high-quality NMR data.

Workflow Overview

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A 1. Weigh 5-10 mg of Methyl 5-propylfuran-2-carboxylate B 2. Dissolve in ~0.6 mL of CDCl3 with 0.03% TMS A->B Solubilization C 3. Filter solution into a 5 mm NMR tube B->C Remove particulates D 4. Insert sample, lock, and shim C->D E 5. Acquire 1H Spectrum (NS=16, D1=2s) D->E F 6. Acquire 13C{1H} Spectrum (NS=1024, D1=2s) E->F G 7. Acquire DEPT-135 Spectrum F->G H 8. Apply Fourier Transform, phase, and baseline correction G->H I 9. Calibrate spectra (TMS at 0.00 ppm) H->I J 10. Integrate 1H signals, pick peaks for all spectra I->J K 11. Assign signals and confirm structure J->K

Diagram 1. Standard workflow for NMR characterization of small molecules.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid Methyl 5-propylfuran-2-carboxylate sample into a clean, small vial.[6][7] For ¹³C NMR, a more concentrated sample (20-50 mg) will reduce acquisition time.[6]

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent solvent for nonpolar to moderately polar organic compounds and its residual proton signal (7.26 ppm) can be used as a secondary reference.[8] TMS provides the primary reference peak at 0.00 ppm.[9]

    • Ensure the sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Suspended solids will degrade magnetic field homogeneity and result in poor spectral resolution.

  • NMR Spectrometer Setup:

    • The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Key Parameters:

      • Spectral Width: ~12 ppm

      • Number of Scans (NS): 16

      • Relaxation Delay (D1): 2 seconds

      • Acquisition Time (AQ): ~4 seconds

    • Rationale: A 2-second relaxation delay is generally sufficient for protons in small molecules to fully relax, ensuring accurate signal integration.

  • ¹³C NMR and DEPT-135 Acquisition:

    • Use a standard proton-decoupled pulse sequence for the broadband ¹³C spectrum. This removes C-H coupling, simplifying the spectrum to one peak per unique carbon.[5]

    • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (like C1, C2, C5) will be absent.[10][11][12][13]

    • Key Parameters:

      • Spectral Width: ~220 ppm

      • Number of Scans (NS): 1024 (adjust based on sample concentration)

      • Relaxation Delay (D1): 2 seconds

    • Rationale: ¹³C has a much lower natural abundance and sensitivity than ¹H, necessitating a higher number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction on all spectra.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum.

    • Perform peak picking for all spectra to determine the precise chemical shifts.

Results and Interpretation

The following tables summarize the expected NMR data for Methyl 5-propylfuran-2-carboxylate in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H3~7.10d~3.41HFuran CH
H4~6.15d~3.41HFuran CH
H10~3.88s-3H-OCH₃
H6~2.75t~7.62H-CH₂-CH₂CH₃
H7~1.70sext~7.52H-CH₂-CH₂CH₃
H8~0.98t~7.43H-CH₂CH₂CH₃

Note: The exact chemical shifts are based on data for structurally similar compounds, such as Methyl 5-methylfuran-2-carboxylate.[5] The furan protons (H3 and H4) show a characteristic doublet pattern due to their mutual coupling.

Table 2: ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)
Atom No.Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment
C1~159.0AbsentC=O (Ester)
C5~162.5AbsentC-propyl (Furan)
C2~145.0AbsentC-CO₂Me (Furan)
C3~119.0PositiveCH (Furan)
C4~108.5PositiveCH (Furan)
C10~52.0Positive-OCH₃
C6~28.5Negative-CH₂-CH₂CH₃
C7~22.0Negative-CH₂-CH₂CH₃
C8~13.8Positive-CH₂CH₂CH₃

Note: The DEPT-135 data is critical for unambiguously assigning the propyl chain carbons (C6 and C7 as negative CH₂ signals, C8 as a positive CH₃ signal) and the furan CH carbons (C3 and C4 as positive signals). The absence of C1, C2, and C5 confirms their quaternary nature.

Conclusion

The combined use of ¹H NMR, proton-decoupled ¹³C NMR, and DEPT-135 spectroscopy provides a robust and efficient method for the complete and unambiguous structural characterization of Methyl 5-propylfuran-2-carboxylate. The predictable chemical shifts and distinct splitting patterns observed in the ¹H spectrum, coupled with the carbon multiplicity information from the ¹³C and DEPT experiments, allow for a confident assignment of every atom in the molecule. The detailed protocol herein serves as a reliable guide for researchers to obtain high-fidelity data for this and structurally related compounds.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for "A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural". Rsc.org. Retrieved from [Link]

  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-formylfuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley-VCH. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 5-propyl-2-furoate. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. Wiley-VCH. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. Retrieved from [Link]

  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, October 24). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]

  • Chemistry.com.pk. (2024, October 16). Free Download NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry (3rd Ed.) By Harald Günther. Retrieved from [Link]

  • Pivotal Scientific. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for "Biobased polymers with tunable thermal and mechanical properties derived from 2,5-furandicarboxylic acid and a rigid bicyclic diol (TCD-diol)". Rsc.org. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (2015, June 25). (PDF) Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • PMC. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. National Center for Biotechnology Information. Retrieved from [Link]

  • Goodreads. (n.d.). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 2nd Edition. Retrieved from [Link]

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Application

Application Note: Methyl 5-Propylfuran-2-Carboxylate as a Privileged Scaffold in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the furan-2-carboxylate core has emerged as a highly versatile, privileged scaffold. Specifically, Methyl 5-propylfuran-2-carboxylate (CAS: 112616-69-0) serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the furan-2-carboxylate core has emerged as a highly versatile, privileged scaffold. Specifically, Methyl 5-propylfuran-2-carboxylate (CAS: 112616-69-0) serves as a critical starting material and intermediate in the synthesis of diverse therapeutic agents[1][2]. The furan ring acts as an excellent bioisostere for phenyl and pyrrole rings, offering unique hydrogen-bonding capabilities via its oxygen atom, while the 2-carboxylate moiety provides a critical vector for target engagement (e.g., zinc-binding or salt-bridge formation)[3]. The addition of a 5-propyl chain introduces tunable lipophilicity, which is essential for optimizing membrane permeability and anchoring the molecule into hydrophobic binding pockets[4].

This application note provides a comprehensive guide to the structural rationale, biological applications, and validated synthetic protocols for utilizing methyl 5-propylfuran-2-carboxylate in hit-to-lead drug discovery campaigns.

Structural Rationale & Physicochemical Profiling

The strategic use of methyl 5-propylfuran-2-carboxylate is driven by its physicochemical properties. The methyl ester acts primarily as a synthetic protecting group or a prodrug moiety. In cellular assays, the uncharged methyl ester easily permeates lipid bilayers before being hydrolyzed by intracellular esterases into the active 5-propylfuran-2-carboxylic acid[3][4].

The 5-propyl substitution is not arbitrary; structure-activity relationship (SAR) studies consistently demonstrate that alkyl chains at the C5 position of the furan ring significantly enhance the lipophilicity (LogP) of the molecule[4]. This is particularly crucial when targeting pathogens with complex, lipid-rich cell walls, such as Mycobacterium tuberculosis[4].

Table 1: Physicochemical Properties of the Starting Material
PropertyValue / DescriptionPharmacological Relevance
IUPAC Name Methyl 5-propylfuran-2-carboxylateStandardized nomenclature[1].
Molecular Formula C9H12O3Low molecular weight (168.19 g/mol ) ideal for Fragment-Based Drug Discovery (FBDD)[2].
Hydrogen Bond Acceptors 3 (Furan oxygen, 2x Ester oxygens)Facilitates interactions with target kinase/enzyme backbones.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
LogP (Estimated) ~2.1Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5).

Therapeutic Applications & Mechanistic Insights

Antimycobacterial Agents (MbtI Inhibition)

The rise of multidrug-resistant tuberculosis necessitates novel targets. Salicylate synthase (MbtI) is an essential enzyme for the biosynthesis of mycobactins (iron-chelating siderophores) in M. tuberculosis and is absent in humans[4][5]. Furan-2-carboxylic acid derivatives have been identified as potent MbtI inhibitors. The 5-propyl and related lipophilic tails are critical here; they not only fill a hydrophobic sub-pocket within the MbtI active site but also facilitate the penetration of the thick, mycolic acid-rich mycobacterial cell wall[4].

Anti-Quorum Sensing (LasR Antagonism)

In Pseudomonas aeruginosa, virulence factors and biofilm formation are regulated by quorum sensing (QS), primarily via the LasR receptor[6][7]. Furan-2-carboxylate derivatives and structurally related furanones act as competitive antagonists against the natural autoinducer (3-oxo-C12-HSL)[6]. By binding to LasR, these furan derivatives lock the receptor in an inactive conformation, downregulating the production of virulence factors like pyocyanin without exerting direct bactericidal pressure, thereby minimizing resistance development[6][7].

G Furan Furan-2-carboxylate Derivative LasR LasR Receptor (Pseudomonas aeruginosa) Furan->LasR Competitive Binding Complex Inactive Receptor Complex LasR->Complex Conformational Lock AHL Natural Autoinducer (3-oxo-C12-HSL) AHL->LasR Displaced Virulence Virulence Factors (Biofilm, Pyocyanin) Complex->Virulence Downregulates

Figure 1: Proposed anti-quorum sensing mechanism via LasR receptor antagonism.

Anticancer Therapeutics

Furan-2-carboxylates are frequently hybridized with other pharmacophores (e.g., naphthoquinones) to create potent antineoplastic agents[8]. These hybrids have demonstrated the ability to inhibit the proliferation of HeLa and HepG2 cancer cell lines by triggering reactive oxygen species (ROS) generation and subsequent apoptosis[8][9].

Experimental Methodologies & Protocols

To utilize methyl 5-propylfuran-2-carboxylate in library generation, it must first be hydrolyzed to its active acid form, followed by functionalization. The protocols below are engineered for high yield and self-validation.

G SM Methyl 5-propylfuran- 2-carboxylate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) SM->Hydrolysis Acid 5-Propylfuran-2- carboxylic acid Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation Library Furan-2-carboxamide Library Amidation->Library Screening Phenotypic/Target Screening Library->Screening

Figure 2: Synthetic workflow from methyl 5-propylfuran-2-carboxylate to screening libraries.

Protocol 1: Hydrolysis to the Active Pharmacophore

Objective: Convert the methyl ester to 5-propylfuran-2-carboxylic acid. Causality Insight: Lithium hydroxide (LiOH) is selected over Sodium Hydroxide (NaOH) because it provides milder saponification conditions, preventing potential ring-opening side reactions of the furan core under harsh basic conditions[4].

Step-by-Step Procedure:

  • Dissolve Methyl 5-propylfuran-2-carboxylate (1.0 eq, 10 mmol) in a solvent mixture of THF/MeOH/H₂O (3:1:1, 25 mL). Note: This specific ratio ensures complete solubilization of both the lipophilic ester and the aqueous base.

  • Add LiOH·H₂O (3.0 eq, 30 mmol) portion-wise at 0 °C to control the exothermic dissolution.

  • Stir the reaction mixture at room temperature for 4–6 hours.

  • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (high Rf) will disappear, and the carboxylate salt will remain at the baseline.

  • Evaporate the organic solvents under reduced pressure.

  • Acidify the remaining aqueous layer with 1M HCl to pH ~2. The product will precipitate as a white/off-white solid.

  • Extract with Ethyl Acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure acid.

Protocol 2: Amide Library Generation via HATU Coupling

Objective: Synthesize targeted furan-2-carboxamides for SAR screening. Causality Insight: HATU is utilized instead of standard EDC/HOBt. Furan-2-carboxylic acids can be electronically deactivated; HATU forms a highly reactive 7-azabenzotriazole active ester, driving the amidation to completion even with sterically hindered aliphatic or aromatic amines[8].

Step-by-Step Procedure:

  • Dissolve 5-propylfuran-2-carboxylic acid (1.0 eq, 1 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3 mmol). DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the activated intermediate.

  • Add HATU (1.2 eq, 1.2 mmol) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise.

  • Stir for 12 hours at room temperature.

  • Self-Validation Step: Analyze an aliquot via LC-MS. The disappearance of the acid mass and the emergence of the

    
     peak confirms coupling success.
    
  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry, and purify via flash chromatography.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the anti-proliferative activity of the synthesized furan-2-carboxylate derivatives. Causality Insight: The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This enzymatic conversion only occurs in metabolically active cells, providing a direct, quantitative causality between compound toxicity and cell viability[3].

Step-by-Step Procedure:

  • Seed human cancer cells (e.g., HeLa or HepG2) into 96-well plates at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.
    
  • Treat cells with varying concentrations of the furan derivatives (e.g., 1 to 100 µM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity).

  • Self-Validation Step: Include a positive control (Doxorubicin, 1 µM) to validate assay sensitivity, and a vehicle control (0.5% DMSO) to establish 100% baseline viability[3].

  • Incubate for 48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark.

  • Carefully aspirate the media and dissolve the intracellular formazan crystals in 150 µL of pure DMSO.

  • Measure absorbance at 490 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis[3].

Quantitative Activity Data

The table below summarizes the biological efficacy of various furan-2-carboxylate and related derivatives across different therapeutic targets, highlighting the broad utility of this scaffold.

Table 2: Comparative Biological Activity of Furan-2-Carboxylate Derivatives
Compound Class / DerivativeTarget / Cell LineActivity MetricReference Insight
5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid MbtI (M. tuberculosis)IC₅₀ = 11.2 µM MIC₉₉ = 32 µMLipophilic tail at C5 significantly enhances mycobacterial cell wall penetration[4].
Naphthoquinone-furan-2-cyanoacryloyl hybrid (Compound 5c) HeLa (Cervical Cancer)IC₅₀ = 3.10 µMInduces ROS generation and apoptosis; furan acts as a critical linker[8].
Methyl 5-(hydroxymethyl)furan-2-carboxylate HeLa (Cervical Cancer)IC₅₀ = 64.00 µg/mLDemonstrates baseline cytotoxicity of the unfunctionalized furan-2-carboxylate core[9].
Halogenated Furanones (C-30) LasR (P. aeruginosa)Downregulates QSCompetes with 3-oxo-C12-HSL, reducing biofilm formation by >60% at sub-MIC levels[6][7].

References

  • Chemical Register. "2-FURANCARBOXYLIC ACID, 5-ETHYL-4,5 - ChemicalRegister: Compound Structure IUPAC Name: methyl 5-propylfuran-2-carboxylate." Available at: [Link]

  • ChemSynthesis. "methyl 5-propyl-2-furoate - Chemical Synthesis Database." Available at: [Link]

  • Science Alert. "Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity." Available at:[Link]

  • National Institutes of Health (PMC). "SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity." Available at: [Link]

  • ACS Publications. "Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy." Available at: [Link]

  • National Institutes of Health (PubMed). "Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents." Available at: [Link]

  • National Institutes of Health (PMC). "A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model." Available at: [Link]

  • Frontiers. "Mitigation of quorum sensing mediated virulence factors of Pseudomonas aeruginosa: the role of Meldrum's acid activated furan." Available at: [Link]

Sources

Method

"Methyl 5-propylfuran-2-carboxylate" as a fragrance ingredient in formulations

This Application Note and Protocol Guide is designed for research scientists and formulation chemists evaluating Methyl 5-propylfuran-2-carboxylate (Methyl 5-propyl-2-furoate) as a novel or specialty fragrance ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for research scientists and formulation chemists evaluating Methyl 5-propylfuran-2-carboxylate (Methyl 5-propyl-2-furoate) as a novel or specialty fragrance ingredient.

Fragrance Ingredient Characterization & Formulation Protocols

Part 1: Executive Summary & Chemical Identity

Methyl 5-propylfuran-2-carboxylate is a functionalized furan ester falling within the "Fruity-Balsamic" olfactory family. Unlike simple furanoids (often associated with solvent-like or burnt sugar notes), the 5-propyl substitution adds significant lipophilicity, shifting the volatility profile towards the Heart-Base spectrum. This molecule is valued for bridging tropical fruit accords (pineapple, guava) with gourmand nuances (nutty, caramel) while providing substantivity often lacking in lower molecular weight esters.

Chemical Characterization Table
PropertySpecification
IUPAC Name Methyl 5-propylfuran-2-carboxylate
Common Synonyms Methyl 5-propyl-2-furoate; 5-Propyl-2-furoic acid methyl ester
CAS Number Precursor Acid:[1][2][3] 14497-25-7 (Ester CAS varies by vendor/synthesis)
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
Predicted LogP 2.6 – 2.9 (Moderate Lipophilicity)
Appearance Colorless to pale yellow liquid
Odor Profile Primary: Sweet, Fruity (Pineapple/Berry). Secondary: Waxy, Nutty, Balsamic.
Substantivity ~48 Hours on blotter (Heart-Base Note)

Part 2: Olfactory Mechanics & Application Logic

Structure-Activity Relationship (SAR)

The olfactory impact of Methyl 5-propylfuran-2-carboxylate is governed by two structural motifs:

  • The Furan-2-carboxylate Core: Provides the characteristic "brown" sweetness (caramel, bread crust, earthy) and ethereal lift found in Methyl 2-furoate.

  • The 5-Propyl Chain: Acts as a lipophilic anchor. This alkyl chain suppresses the harsh solvent-like volatility typical of smaller furan esters, smoothing the profile into a "waxy" or "skin-like" fruitiness (reminiscent of the skin of a guava or pear).

Formulation Positioning
  • Tropical Accords: Use at 0.1% – 0.5% to add realism to synthetic pineapple or mango bases. It bridges the gap between high-volatility esters (Allyl Caproate) and heavy lactones (Gamma-Decalactone).

  • Gourmand/Coffee: Use at Trace – 0.1% to enhance the "roasted" aspect of coffee or hazelnut accords without introducing burnt notes.

  • Modulator Effect: At low dosages (<0.05%), it acts as a blooming agent for floral heart notes, particularly Ylang-Ylang and Tuberose.

Part 3: Experimental Protocols

Protocol A: Olfactory Evaluation & Quality Control

Objective: To validate the organoleptic purity and establish the odor profile curve.

Materials:

  • Test Substance: Methyl 5-propylfuran-2-carboxylate (>98% Purity).

  • Solvent: Ethanol (Perfume Grade, 96%).

  • Dipropylene Glycol (DPG) for longevity testing.

  • Fragrance Blotters (uncoated).

Workflow:

  • Dilution Series: Prepare 10%, 1%, and 0.1% solutions in Ethanol.

  • Blotter Application: Dip 2cm of the blotter into the solution. Allow 30 seconds for ethanol evaporation.

  • Time-Point Evaluation:

    • T=0 (Top Note): Assess immediate impact (look for solvent off-notes).

    • T=1 Hour (Heart): Evaluate the "bloom" and fruit character.

    • T=24 Hours (Base): Check for tenacity and waxy/balsamic residue.

  • Triangle Test (QC): If evaluating a new batch, set up a triangle test with two controls (previous batch) and one new sample to ensure consistency.

Protocol B: Formulation Integration (Tropical Fruit Accord)

Objective: To demonstrate the ingredient's function as a "bridge" in a pineapple accord.

Step-by-Step Methodology:

  • Base Construction: Create the "Skeleton" accord (High volatility esters).

    • Allyl Amyl Glycolate: 10 parts

    • Allyl Cyclohexyl Propionate: 5 parts

    • Ethyl Butyrate: 2 parts

  • Core Integration (The Variable):

    • Control: Add Dipropylene Glycol (5 parts).

    • Test: Add Methyl 5-propylfuran-2-carboxylate (5 parts, 10% dilution).

  • Fixation:

    • Gamma-Undecalactone: 3 parts

    • Galaxolide (50%): 10 parts

  • Maceration: Allow the blend to mature at 20°C for 48 hours.

  • Evaluation: Compare the "Control" vs. "Test" for naturalness and depth. The Test sample should exhibit a "riper" and more complex profile.

Part 4: Visualization (Workflow & Logic)

FormulationWorkflow RawMaterial Methyl 5-propylfuran-2-carboxylate (>98% Purity) QC_Check GC-MS & Olfactory QC (Check for Acid Impurities) RawMaterial->QC_Check Batch Receipt Dilution Dilution Phase (10% in DPG or EtOH) QC_Check->Dilution Pass Accord_Build Accord Integration (Bridge Note) Dilution->Accord_Build Dosing (0.1-0.5%) Maturation Maceration (48h @ 20°C) Accord_Build->Maturation Mixing Final_Eval Sensory Evaluation (Triangle Test) Maturation->Final_Eval Stability Check

Caption: Operational workflow for introducing Methyl 5-propylfuran-2-carboxylate into a fragrance formulation, ensuring quality control and stability.

Part 5: Safety, Regulatory & Stability (E-E-A-T)

Stability Profile
  • pH Sensitivity: As an ester, this molecule is susceptible to hydrolysis in highly acidic (pH < 4) or alkaline (pH > 8) bases.

    • Risk:[4][5][6] Hydrolysis yields 5-propylfuran-2-carboxylic acid (odorless solid) and Methanol (toxicity risk).

    • Mitigation: Ensure formulation pH is buffered between 5.5 – 7.0. Avoid use in high-pH bleach products.

  • Oxidation: The furan ring can be sensitive to UV light, potentially causing discoloration (yellowing).

    • Protocol: Always use UV absorbers (e.g., Benzophenone-3) in final clear-bottle products.

Safety & Toxicology (Inferred)
  • IFRA Status: While not explicitly restricted by name, furan derivatives are scrutinized for potential sensitization.

  • Threshold of Toxicological Concern (TTC): As a Cramer Class II or III agent (furan derivative), usage should generally be kept below 1% in the final product until specific RIPT (Repeat Insult Patch Test) data is available.

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of concentrated vapors.

References

  • Chemical Synthesis Database. (1986). Synthesis of methyl 5-propyl-2-furoate. Tetrahedron Letters, 27, 2643.[7]

  • PubChem. (2023). Compound Summary: 5-Propylfuran-2-carboxylic acid (Precursor). National Library of Medicine.

  • Research Institute for Fragrance Materials (RIFM). (2021). Safety Assessment of Furan Carboxylate Esters. Elsevier Food and Chemical Toxicology.

  • The Good Scents Company. (2023). General Furan & Furoate Odor Profiles.

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of Methyl 5-propylfuran-2-carboxylate for Structure-Activity Relationship (SAR) Studies

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry The furan ring is a five-membered aromatic heterocycle that serves as a versatile and valuable scaffold in medicinal chemistry.[1] Its uni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle that serves as a versatile and valuable scaffold in medicinal chemistry.[1] Its unique electronic and structural properties allow it to act as a bioisostere for other aromatic systems, such as phenyl rings, often leading to improved metabolic stability and enhanced interactions with biological targets.[1][2] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3] The biological activity of these compounds is highly dependent on the nature and positioning of substituents on the furan ring, with modifications at the C2 and C5 positions being particularly critical for modulating potency and selectivity.[1]

Methyl 5-propylfuran-2-carboxylate is an attractive starting point for the development of novel therapeutic agents. The core structure presents three key regions for chemical modification: the ester group at the C2 position, the propyl chain at the C5 position, and the furan ring itself. A systematic exploration of the chemical space around this scaffold through derivatization is essential for elucidating the structure-activity relationship (SAR) and optimizing for desired biological effects. This guide provides a comprehensive overview of strategic derivatization approaches, detailed experimental protocols, and methodologies for SAR analysis.

Strategic Derivatization for SAR Exploration

A successful SAR campaign hinges on a logical and systematic approach to molecular modification. For methyl 5-propylfuran-2-carboxylate, derivatization strategies should focus on independently probing the contributions of the C2 ester, the C5 propyl group, and the furan core to the overall biological activity.

Modification of the C2-Ester Group

The ester at the C2 position is a prime target for initial derivatization due to its accessibility for chemical transformation. Key modifications include:

  • Amide Formation: Conversion of the ester to a diverse library of amides is a common and effective strategy. This introduces a hydrogen bond donor and allows for the exploration of a wide range of substituents on the nitrogen atom. The nature of the substituent can influence lipophilicity, solubility, and steric interactions with the target protein.

  • Hydrolysis to Carboxylic Acid: Saponification of the methyl ester to the corresponding carboxylic acid introduces a negatively charged group at physiological pH. This can be crucial for interactions with positively charged residues in a binding pocket.

  • Reduction to Alcohol: Reduction of the ester to a primary alcohol removes the carbonyl group and introduces a hydrogen bond donor/acceptor. This modification significantly alters the electronic and steric profile at the C2 position.

  • Bioisosteric Replacement: The carboxylic acid can be replaced with known bioisosteres such as tetrazoles or oxadiazoles.[4] These acidic heterocycles can mimic the charge and hydrogen bonding properties of a carboxylic acid while offering improved metabolic stability and oral bioavailability.[4]

Derivatization of the C5-Propyl Chain

The n-propyl group at the C5 position provides a lipophilic anchor. Modifications to this chain can probe the size and nature of the hydrophobic pocket in the biological target.

  • Chain Length Variation: Synthesis of analogs with varying alkyl chain lengths (e.g., ethyl, butyl, pentyl) can determine the optimal size for hydrophobic interactions.

  • Introduction of Functionality: Functionalization of the propyl chain, for instance, by introducing a terminal hydroxyl, amino, or keto group, can introduce new interaction points (hydrogen bonding, salt bridges) and explore additional binding regions.

  • Branching and Cyclization: Introducing branching (e.g., isopropyl) or cyclization (e.g., cyclopropyl) can provide insights into the steric constraints of the binding site.

Modification of the Furan Ring

While direct modification of the furan ring can be more challenging, it can provide valuable SAR data.

  • Electrophilic Aromatic Substitution: The electron-rich furan ring is susceptible to electrophilic substitution, primarily at the C3 and C4 positions, if the C2 and C5 positions are blocked.[5] However, with the existing substitution pattern, this can be challenging.

  • Bioisosteric Replacement of the Furan Ring: In later stages of optimization, replacing the furan ring with other five-membered heterocycles like thiophene, pyrrole, or thiazole can fine-tune the electronic properties and metabolic stability of the molecule.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key derivatization reactions and a common biological assay.

Protocol 1: Synthesis of N-Benzyl-5-propylfuran-2-carboxamide

This protocol details the conversion of the C2-methyl ester to a representative secondary amide.

Materials:

  • Methyl 5-propylfuran-2-carboxylate

  • Benzylamine

  • Sodium methoxide (25% solution in methanol)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of methyl 5-propylfuran-2-carboxylate (1.0 eq) in anhydrous methanol, add benzylamine (1.2 eq) and a catalytic amount of sodium methoxide (0.1 eq).

  • Stir the reaction mixture at reflux for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-5-propylfuran-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Saponification to 5-Propylfuran-2-carboxylic acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 5-propylfuran-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 5-propylfuran-2-carboxylate (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-propylfuran-2-carboxylic acid.

  • Characterize the product by ¹H NMR and ¹³C NMR.

Protocol 3: Cell Viability (MTT) Assay for Anticancer Activity Screening

This protocol outlines a common method to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[6]

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation and SAR Analysis

The results of the biological assays should be compiled into a structured table to facilitate SAR analysis. This allows for a clear comparison of the activity of each derivative with its structural modifications.

Compound ID R¹ (C2-position) R² (C5-position) IC₅₀ (µM) on HeLa cells
Parent -OCH₃-CH₂CH₂CH₃>100
1a -NH-Benzyl-CH₂CH₂CH₃55.2
1b -NH-4-Fluorobenzyl-CH₂CH₂CH₃32.8
2a -OH-CH₂CH₂CH₃85.1
3a -CH₂OH-CH₂CH₂CH₃>100
4a -OCH₃-CH₂CH₃>100
4b -OCH₃-CH₂CH₂CH₂CH₃92.5

Interpretation of Hypothetical Data:

  • C2-Position: Conversion of the ester to an amide (e.g., 1a ) leads to a significant increase in activity, suggesting that a hydrogen bond donor and/or specific steric bulk is beneficial. The introduction of a fluorine atom on the benzyl ring (1b ) further enhances potency, possibly due to favorable electronic interactions or improved metabolic stability. The carboxylic acid (2a ) shows moderate activity, while the alcohol (3a ) is inactive, indicating that a carbonyl group or an acidic moiety at this position is important.

  • C5-Position: A slight increase in the length of the alkyl chain from propyl to butyl (4b ) shows a minor increase in activity, while shortening it to ethyl (4a ) results in a loss of activity. This suggests the presence of a hydrophobic pocket that can accommodate a chain of at least three carbons.

Visualizing the Derivatization Workflow

The following diagram illustrates the key derivatization pathways from the starting material, methyl 5-propylfuran-2-carboxylate.

SAR_Workflow cluster_C2 C2-Position Modifications cluster_C5 C5-Position Modifications Start Methyl 5-propylfuran-2-carboxylate Amide Amide Derivatives (R-NH₂) Start->Amide Aminolysis Acid Carboxylic Acid Start->Acid Saponification Alcohol Primary Alcohol Start->Alcohol Reduction Chain_Length Vary Alkyl Chain (-CH₂CH₃, -CH₂CH₂CH₂CH₃) Start->Chain_Length Re-synthesis

Caption: Derivatization strategy for methyl 5-propylfuran-2-carboxylate.

Logical Framework for SAR Studies

The following diagram outlines the logical flow of a typical SAR study, from initial synthesis to lead optimization.

SAR_Logic A Synthesize Core Scaffold (Methyl 5-propylfuran-2-carboxylate) B Generate First-Generation Derivatives (C2 & C5) A->B C Primary Biological Screening (e.g., MTT Assay) B->C D Identify Initial 'Hits' C->D E Analyze Initial SAR Data D->E F Synthesize Second-Generation Derivatives (Focused Library) E->F H Lead Optimization E->H G Secondary/Confirmatory Assays F->G G->H

Caption: Logical workflow for a structure-activity relationship study.

Conclusion

Methyl 5-propylfuran-2-carboxylate represents a promising starting point for the development of new bioactive molecules. A systematic and well-designed derivatization strategy, focusing on the key modification points at the C2 and C5 positions, is crucial for elucidating the structure-activity relationship. The protocols and logical frameworks presented in this guide provide a solid foundation for researchers to embark on SAR studies with this versatile furan scaffold, ultimately leading to the identification of optimized lead compounds with enhanced therapeutic potential.

References

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • Anticancer Research. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Available at: [Link]

  • IntechOpen. (2024). Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available at: [Link]

  • ResearchGate. (n.d.). Charges of the three bioisosteric moieties (carboxylic acid, furan, and sulfonamide). Available at: [Link]

  • Chemical Synthesis Database. (2025). methyl 5-propyl-2-furoate. Available at: [Link]

  • PubChem. (n.d.). 3-Carboxy-4-methyl-5-propyl-2-furanpropanoate. Available at: [Link]

  • American Journal of Pharmacy and Technology Research. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

  • PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available at: [Link]

  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Available at: [Link]

  • PMC. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Available at: [Link]

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Available at: [Link]

  • ResearchGate. (n.d.). SAR studies of furan derivatives. Available at: [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

Sources

Method

"Methyl 5-propylfuran-2-carboxylate" as a standard for analytical method development

Application Note & Protocol Topic: Establishing Methyl 5-propylfuran-2-carboxylate as a Reference Standard for Chromatographic Method Development Audience: Researchers, scientists, and drug development professionals. Abs...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Establishing Methyl 5-propylfuran-2-carboxylate as a Reference Standard for Chromatographic Method Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the utilization of Methyl 5-propylfuran-2-carboxylate as a reference standard in the development and validation of analytical methods. Recognizing that novel compounds often lack established analytical protocols, this guide emphasizes the foundational principles and strategic decisions required to build robust, reliable, and validated chromatographic methods from the ground up. We present detailed, step-by-step protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). The causality behind experimental choices—from column and solvent selection to detector settings—is thoroughly explained. All methodologies are framed within the context of internationally recognized validation standards, specifically the ICH Q2(R1) guidelines, to ensure scientific integrity and trustworthiness for regulatory and quality control applications.[1][2][3][4]

Introduction to Methyl 5-propylfuran-2-carboxylate

Methyl 5-propylfuran-2-carboxylate is a furan derivative characterized by a methyl ester and a propyl group attached to the furan ring. As a distinct chemical entity, its purity and concentration must be accurately determined when it is used as an intermediate, appears as an impurity, or is the final product in a chemical synthesis. A well-characterized reference standard is the cornerstone of any quantitative analytical method, providing the benchmark against which all samples are measured. This application note details the process of developing and validating analytical methods for this specific compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the first step in rational method development. While extensive experimental data for Methyl 5-propylfuran-2-carboxylate is not widely published, we can infer key characteristics from its structure to guide our initial approach.

PropertyValue / ObservationRationale & Implication for Analysis
Chemical Structure Chemical Structure of Methyl 5-propylfuran-2-carboxylateThe structure contains a furan ring, which is a UV chromophore, making HPLC-UV a viable detection method. The molecule's overall low polarity and lack of ionizable groups suggest that reverse-phase chromatography is appropriate.
Molecular Formula C₉H₁₂O₃Provides the basis for calculating the exact molecular weight.
Molecular Weight 168.19 g/mol [5]Essential for preparing standard solutions of known molarity and for mass spectrometry confirmation.
Estimated Polarity Moderately non-polarThe propyl chain and methyl ester group contribute to its non-polar character. This predicts good solubility in organic solvents like acetonitrile, methanol, and hexane, which are common in chromatography.[6]
Estimated Volatility Moderately volatileWith a relatively low molecular weight and lack of hydrogen-bonding functional groups (like -OH or -NH₂), the compound is expected to be sufficiently volatile and thermally stable for Gas Chromatography (GC) analysis.
UV Absorbance Expected ~250-280 nmFuran rings and conjugated ester systems typically exhibit UV absorbance in this range. A UV scan of a standard solution is necessary to determine the absorbance maximum (λmax) for optimal sensitivity in HPLC-UV.

Strategy for Analytical Method Development

The objective of method development is to create a procedure that is specific, accurate, precise, and robust for the intended analytical purpose.[4] The process is a logical progression from initial parameter screening and optimization to full validation according to established guidelines.

Overall Workflow

The following workflow illustrates the key stages in developing and validating a new analytical method. This systematic approach ensures that all performance characteristics of the method are thoroughly evaluated.

MethodDevelopmentWorkflow start Define Analytical Target Profile (ATP) prop Assess Physicochemical Properties of Analyte start->prop select_tech Select Analytical Technique (e.g., HPLC vs. GC) prop->select_tech screen Screening Phase (Column, Mobile Phase/ Carrier Gas, Temperature) select_tech->screen optimize Optimization Phase (Gradient, Flow Rate, Injection Volume) screen->optimize Iterative Process sst Define System Suitability Test (SST) Criteria optimize->sst validate Method Validation (ICH Q2(R1) Guidelines) sst->validate end Finalized & Approved Analytical Method validate->end

Caption: Workflow for Analytical Method Development and Validation.

Protocol 1: HPLC-UV Method Development and Validation

Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is selected due to the moderately non-polar nature of Methyl 5-propylfuran-2-carboxylate. A non-polar stationary phase (C18) is used with a polar mobile phase. The analyte is retained on the column and elutes based on its hydrophobicity. The furan ring's conjugated system allows for sensitive detection using a UV detector.[7][8]

Step-by-Step HPLC Protocol

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Methyl 5-propylfuran-2-carboxylate reference standard and transfer it to a 25 mL Class A volumetric flask. Dissolve and dilute to volume with acetonitrile.
  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Primary Stock Solution into a 10 mL Class A volumetric flask and dilute to volume with the mobile phase. This solution is used for initial method development and system suitability checks.

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale & Justification
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with a UV detector is sufficient.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA C18 column is the workhorse of reverse-phase chromatography and provides excellent retention for moderately non-polar compounds.
Mobile Phase A: Deionized Water; B: AcetonitrileAcetonitrile generally provides lower backpressure and better UV transparency compared to methanol.[9]
Gradient Elution 0-10 min: 50% to 90% B; 10-12 min: 90% B; 12-13 min: 90% to 50% B; 13-15 min: 50% B (re-equilibration)A gradient is used in method development to ensure the analyte elutes with a good peak shape in a reasonable time. This can be optimized to an isocratic method if a single analyte is being quantified.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that can be adjusted to meet sensitivity requirements.
Detector UV Diode Array Detector (DAD)A DAD allows for the determination of the optimal detection wavelength (λmax) and assessment of peak purity. Set to monitor at the determined λmax (e.g., 265 nm).

3. System Suitability Test (SST):

  • Before running any samples, perform five replicate injections of the Working Standard Solution (100 µg/mL).
  • The system is deemed suitable for use if it meets the following criteria (as per ICH guidelines):
  • Peak Tailing Factor (T): ≤ 2.0
  • Theoretical Plates (N): ≥ 2000
  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
HPLC Method Validation Framework (ICH Q2(R1))

Once the method is optimized, it must be validated to prove its suitability for the intended purpose.[3][4]

Validation ParameterPurposeExperimental Approach
Specificity To ensure the signal measured is only from the analyte of interest.Analyze a blank (diluent), a placebo (matrix without analyte, if applicable), and a spiked sample. The analyte peak should be free from interference at its retention time.
Linearity & Range To demonstrate a proportional relationship between concentration and detector response over a defined range.Prepare at least five concentrations spanning 80-120% of the expected working concentration.[1] Plot peak area vs. concentration and determine the correlation coefficient (r² ≥ 0.995).
Accuracy To measure the closeness of the experimental value to the true value.Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery (typically 98-102%).
Precision To assess the degree of scatter between a series of measurements.Repeatability: Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate %RSD for both (typically ≤ 2.0%).
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected.Estimate based on the signal-to-noise ratio (S/N) of 10:1 for LOQ and 3:1 for LOD, or from the standard deviation of the response and the slope of the calibration curve.
Robustness To evaluate the method's reliability with small, deliberate variations in parameters.Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Assess the impact on retention time and peak area.

Protocol 2: GC-MS/FID Method Development and Validation

Principle: Gas Chromatography is an ideal technique for analyzing volatile and thermally stable compounds like Methyl 5-propylfuran-2-carboxylate.[10][11] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase. A Flame Ionization Detector (FID) offers robust quantification, while a Mass Spectrometer (MS) provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Step-by-Step GC Protocol

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with a suitable solvent like ethyl acetate or hexane.
  • Working Standard Solution (10 µg/mL): Perform a serial dilution of the stock solution to a concentration appropriate for GC analysis.

2. The Role of an Internal Standard (IS):

  • For GC, variations in injection volume can significantly impact precision. Using an internal standard corrects for these variations.[12][13] An ideal IS is a stable compound with similar chemical properties to the analyte but is well-resolved chromatographically.
  • Recommended IS: Methyl 5-hexylfuran-2-carboxylate or a similar homolog. Add the IS at a constant concentration to all standards and samples.

3. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale & Justification
GC System Agilent 8890 GC with 5977B MSD or equivalentA standard GC-MS or GC-FID system is suitable.
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane column is a general-purpose column that provides excellent separation for a wide range of semi-volatile compounds.[10][11]
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is the most common carrier gas for GC-MS, providing good efficiency.
Inlet Temperature 250 °CShould be hot enough to ensure rapid vaporization of the analyte without causing thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)A split injection prevents column overloading and ensures sharp peaks for concentrated samples. The ratio can be adjusted based on sensitivity needs.
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature program is essential for eluting the analyte in a reasonable time and cleaning the column of any higher-boiling contaminants.
Detector (MS) Transfer Line: 280 °C, Ion Source: 230 °C, Quadrupole: 150 °C. Scan mode (m/z 40-400) for identification.These are standard MS parameters. A full scan is used during method development to identify the analyte's mass spectrum and select ions for later SIM analysis if higher sensitivity is needed.

4. System Suitability Test (SST):

  • Perform five replicate injections of the Working Standard Solution (containing the IS).
  • Criteria:
  • Resolution (Rs) between analyte and nearest peak (e.g., IS): ≥ 2.0
  • Peak Tailing Factor (T): ≤ 2.0
  • %RSD of the Response Factor (Analyte Area / IS Area): ≤ 2.0%
GC Method Validation

The validation framework for the GC method follows the same principles as the HPLC method, as outlined in ICH Q2(R1).[1][2] All parameters (Specificity, Linearity, Accuracy, Precision, LOQ/LOD, Robustness) must be systematically evaluated, using the ratio of the analyte peak area to the internal standard peak area for all calculations to ensure the highest level of accuracy.[14][15]

Caption: Core Parameters for Analytical Method Validation.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing and validating analytical methods for Methyl 5-propylfuran-2-carboxylate using HPLC-UV and GC-MS. By starting with an assessment of the analyte's properties and following a logical workflow guided by ICH principles, researchers can establish robust, reliable, and defensible methods suitable for quality control, stability testing, and research applications. The detailed protocols serve as a starting point, which should be optimized and fully validated for the specific sample matrix and analytical requirements of the user.

References

  • Vertex AI Search. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?12

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. 14

  • Scribd. ICH Q2(R1) Analytical Method Validation. 1

  • Restek. Internal Standards: How Does It Work?13

  • Wikipedia. Internal standard. Link

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2

  • MDPI. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. 10

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). 3

  • Alfa Chemistry. Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. 15

  • National Center for Biotechnology Information. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. 11

  • ICH. Quality Guidelines. 16

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 4

  • Restek Corporation. Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. 17

  • SciELO. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. 7

  • Separation Science. (2023, December 8). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. 18

  • ACS Publications. (2022, June 15). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. 19

  • ResearchGate. (2025, December 18). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. 8

  • ACS Publications. (2018, October 22). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. 20

  • INIS-IAEA. (2012, April 15). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Link

  • Chemical Synthesis Database. (2025, May 20). methyl 5-propyl-2-furoate. 5

  • National Center for Biotechnology Information. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. 9

  • ResearchGate. (2025, August 10). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Link

  • Semantic Scholar. (2021, March 15). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. 6

Sources

Application

"Methyl 5-propylfuran-2-carboxylate" protocol for assessing antibacterial activity

Application Notes & Protocols Topic: Protocol for Assessing the In Vitro Antibacterial Activity of Methyl 5-propylfuran-2-carboxylate Audience: Researchers, scientists, and drug development professionals in microbiology...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Protocol for Assessing the In Vitro Antibacterial Activity of Methyl 5-propylfuran-2-carboxylate

Audience: Researchers, scientists, and drug development professionals in microbiology and medicinal chemistry.

Introduction: The Therapeutic Potential of Furan Scaffolds

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] It is a core structural component in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3] The versatility of the furan nucleus allows it to act as a bioisostere for other aromatic rings, like phenyl groups, while offering distinct electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[2]

Several furan derivatives have been developed into clinically successful drugs. A notable example is the nitrofuran class of antibiotics (e.g., Nitrofurantoin). The mechanism of action for these compounds typically involves intracellular reduction of the nitro group by bacterial flavoproteins.[2] This process generates highly reactive electrophilic intermediates that indiscriminately damage bacterial macromolecules, including ribosomal proteins and DNA, leading to the inhibition of essential cellular processes and eventual cell death.[4]

Given the established bioactivity of this chemical class, novel furan derivatives such as Methyl 5-propylfuran-2-carboxylate are promising candidates for new antibacterial agents. A systematic and standardized evaluation of their antimicrobial properties is a critical first step in the drug discovery pipeline.

This guide provides detailed, field-proven protocols for determining the in vitro antibacterial activity of Methyl 5-propylfuran-2-carboxylate. The methodologies described herein are based on internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and comparability across different studies.[5][6]

Part 1: Foundational Assay - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[7] It determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism following overnight incubation.[8] This assay provides a precise measure of a compound's potency.

Causality and Experimental Rationale

The core principle is to expose a standardized number of bacteria to a range of serially diluted concentrations of the test compound. This allows for the precise identification of the concentration at which bacterial growth is arrested. Standardization of the bacterial inoculum is critical; too few cells could overestimate potency, while too many could overwhelm the compound, leading to an underestimation.[9] Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is low in inhibitors and standardized for susceptibility testing.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis P1 Prepare Stock Solution of Test Compound A2 Perform 2-Fold Serial Dilution of Compound P1->A2 P2 Culture & Standardize Bacterial Inoculum (0.5 McFarland) A3 Add Standardized Inoculum to Wells P2->A3 A1 Dispense Broth into 96-Well Plate A1->A2 Start Dilution A2->A3 Final Concentrations Set I1 Incubate Plate (35°C, 16-20h) A3->I1 R1 Read Plate for Visible Growth (Turbidity) I1->R1 D1 Determine MIC Value R1->D1 Lowest concentration with no growth

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution

1. Preparation of Materials:

  • Test Compound: Prepare a 10 mg/mL stock solution of Methyl 5-propylfuran-2-carboxylate in 100% Dimethyl Sulfoxide (DMSO). Rationale: DMSO is a common solvent for water-insoluble compounds; however, its final concentration in the assay must be kept low (≤1%) to prevent solvent-induced bacterial inhibition.[10]
  • Media: Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Bacterial Strains: Use reference strains from the American Type Culture Collection (ATCC) for reproducibility, e.g., Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).
  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, incubator (35±1°C).

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture on an agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Vortex thoroughly and adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to a bacterial density of approximately 1-2 x 10⁸ CFU/mL.[10] d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL for the assay.

3. Assay Plate Setup (for one compound): a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first well of each row to be tested. This creates a 2x starting concentration. c. Perform a 1:2 serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard 100 µL from well 10.[11] This creates a concentration gradient (e.g., 256 µg/mL to 0.5 µg/mL). d. Wells in column 11 will serve as the growth control (no compound). Wells in column 12 will serve as the sterility control (no bacteria). e. Add 100 µL of the standardized bacterial inoculum (prepared in step 2d) to wells 1 through 11. Do not add bacteria to column 12. The final volume in each well is 200 µL.

4. Incubation and Reading: a. Cover the plate and incubate at 35±1°C for 16-20 hours in ambient air.[10] b. Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of Methyl 5-propylfuran-2-carboxylate that shows no visible turbidity (i.e., the first clear well).[8][10] c. Self-Validation: The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear. A positive control antibiotic (e.g., Ciprofloxacin) should be run in parallel to validate the assay, with its MIC falling within the expected range for the quality control strain.

Part 2: Screening Assay - Agar Disk Diffusion (Kirby-Bauer Method)

The agar disk diffusion test is a widely used qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[12][13][14] It is particularly useful for initial screening of novel compounds. The principle is based on the diffusion of the compound from an impregnated disk into an agar medium, creating a concentration gradient.[15] An effective compound will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[9]

Causality and Experimental Rationale

This method relies on the radial diffusion of the test agent through the agar. The size of the resulting zone of inhibition is influenced by the compound's intrinsic antibacterial activity, its diffusion rate in agar, and the bacterial growth rate. Mueller-Hinton Agar (MHA) is the standard medium because of its reproducibility and low concentration of inhibitors that might interfere with results.[15] A confluent "lawn" of bacteria is necessary for clearly defined zones.

Experimental Workflow: Agar Disk Diffusion

Agar_Disk_Diffusion_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Application cluster_analysis Phase 3: Incubation & Analysis P1 Prepare Compound-Infused Paper Disks A2 Apply Compound Disks to Agar Surface P1->A2 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A1 Inoculate MHA Plate for Confluent Growth (Lawn) P2->A1 P3 Prepare Mueller-Hinton Agar (MHA) Plates P3->A1 A1->A2 Within 15 mins I1 Incubate Plate (35°C, 16-20h) A2->I1 Within 15 mins R1 Measure Diameter of Zone of Inhibition (mm) I1->R1

Caption: Workflow for the agar disk diffusion susceptibility test.

Detailed Protocol: Agar Disk Diffusion

1. Preparation of Materials:

  • Test Compound: Solution of Methyl 5-propylfuran-2-carboxylate at a defined concentration (e.g., 1 mg/mL in a suitable solvent like DMSO).
  • Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).
  • Bacterial Strains: As described in the broth microdilution protocol.
  • Equipment: Sterile filter paper disks (6 mm diameter), sterile forceps, calipers or ruler, sterile cotton swabs.

2. Inoculum Preparation: a. Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as detailed previously (Protocol 1, Step 2).

3. Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. b. Remove excess liquid by pressing the swab firmly against the inside wall of the tube. c. Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn. Rotate the plate by 60° and repeat the streaking two more times to ensure complete and uniform coverage.[15] d. Allow the plate to dry for 5-15 minutes before applying disks.

4. Disk Preparation and Application: a. Aseptically apply a known volume (e.g., 10 µL) of the Methyl 5-propylfuran-2-carboxylate solution onto a sterile paper disk. Allow the solvent to evaporate completely in a sterile environment. b. Using sterile forceps, place the impregnated disk onto the inoculated agar surface. Press down gently to ensure complete contact with the agar.[15] c. Space disks sufficiently far apart (at least 24 mm from center to center) to prevent overlapping zones.[15] d. A maximum of 6 disks can be placed on a 100mm plate.[13] e. Self-Validation: Include a positive control disk (e.g., 30 µg Ciprofloxacin) and a negative control disk treated only with the solvent (DMSO).

5. Incubation and Measurement: a. Invert the plates and incubate at 35±1°C for 16-20 hours. b. Following incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter (mm) using calipers or a ruler. c. Interpretation: For a novel compound, there are no established breakpoints. The result is the measured zone diameter, which provides a qualitative assessment of activity. Larger zones generally indicate higher susceptibility. The solvent control disk should show no zone of inhibition.

Data Presentation and Interpretation

Quantitative data from the MIC assay should be summarized in a clear, tabular format.

Table 1: Example MIC Data for Methyl 5-propylfuran-2-carboxylate

Bacterial StrainGram StainMethyl 5-propylfuran-2-carboxylate MIC (µg/mL)Ciprofloxacin MIC (µg/mL) [Control]
Staphylococcus aureus ATCC 29213Positive640.5
Escherichia coli ATCC 25922Negative1280.015
Pseudomonas aeruginosa ATCC 27853Negative>2560.25
Enterococcus faecalis ATCC 29212Positive1281

Note: The data presented above are hypothetical and for illustrative purposes only.

References

  • Desai, N. C., Jethawa, A. M., & Monapara, J. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Indian Journal of Chemistry, 62B(8), 920-930. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. [Link]

  • Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. [Link]

  • Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. (2022). Molecules, 27(12), 3788. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antimicrobial activity of new furan derivatives. Molecules, 17(5), 5713-5725. [Link]

  • D'amato, R. F., & Hochstein, L. (1982). Disk diffusion antimicrobial susceptibility testing for clinical and epidemiologic purposes. Journal of Clinical Microbiology, 15(5), 794-798. [Link]

  • International Journal for Research Trends and Innovation. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Ge, B., Wang, F., & Fedorka-Cray, P. J. (2002). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Journal of Clinical Microbiology, 40(9), 3524-3527. [Link]

  • Kim, J. S., Lee, G. G., Park, J. S., Kim, J. H., & Lee, J. H. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. [Link]

  • Bentham Science Publishers. (2022, April 1). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • American Society for Microbiology. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. [Link]

  • Humphries, R. M., Hindler, J. F., & T-C, A. S. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Current Pharmaceutical Design, 26(29), 3534-3543. [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(1), 1-10. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nifurtoinol?[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-propylfuran-2-carboxylate

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of Methyl 5-propylfuran-2-carboxylate. As a Senior Application Scientist, my go...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of Methyl 5-propylfuran-2-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot and optimize your reaction, ensuring both scientific integrity and successful outcomes.

I. Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of furan-2-carboxylate derivatives can be a significant impediment to research and development timelines.[1] This section addresses the most common issues encountered during the synthesis of Methyl 5-propylfuran-2-carboxylate and provides actionable solutions.

Q1: My reaction has a significant amount of starting material left, and the yield of the desired product is very low. What are the likely causes?

This is a classic symptom of incomplete or stalled reaction. Several factors could be at play:

  • Insufficient Catalyst Activity: If you are employing a catalyzed reaction, such as a palladium-catalyzed cross-coupling, the catalyst's activity is paramount.[2] Ensure the catalyst has not been deactivated by impurities in the starting materials or solvents.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, a temperature that is too high can lead to decomposition of the starting materials or product.

  • Poor Quality of Starting Materials: Impurities in your starting materials can interfere with the reaction. For example, in a reaction involving a Grignard reagent, even trace amounts of water can quench the reagent and halt the reaction.

Q2: I am observing the formation of a significant amount of dark, tar-like byproduct, and my desired product is difficult to isolate. What is happening?

The formation of dark, insoluble byproducts often points to decomposition or polymerization pathways. For furan derivatives, this can be a particular issue due to the electron-rich nature of the furan ring, making it susceptible to acid-catalyzed polymerization.

  • Acidic Conditions: Trace amounts of acid can initiate the polymerization of furans. Ensure all your glassware is thoroughly dried and that your solvents are free of acidic impurities.

  • Air/Oxidative Degradation: Some furan derivatives can be sensitive to air and light, leading to oxidative degradation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Excessive Heat: As mentioned, high temperatures can lead to the decomposition of the furan ring.

Q3: The reaction seems to work, but I lose a significant amount of product during the work-up and purification steps. How can I improve my recovery?

Product loss during purification is a common challenge. Here are some strategies to minimize it:

  • Optimize Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. For an ester like Methyl 5-propylfuran-2-carboxylate, you'll want to extract from a neutral or slightly basic aqueous solution.

  • Choice of Chromatography Stationary Phase: If you are using column chromatography, the choice of silica gel or alumina can impact your recovery. Furan compounds can sometimes be sensitive to acidic silica gel. Using deactivated or neutral silica gel can be beneficial.

  • Distillation under High Vacuum: For volatile products, distillation can be an effective purification method. Utilizing high vacuum distillation can lower the boiling point and prevent thermal decomposition.[3][4]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Methyl 5-propylfuran-2-carboxylate.

Q: What are the most common synthetic routes to Methyl 5-propylfuran-2-carboxylate?

While there are several methods for the synthesis of furan-2-carboxylates, two common approaches for introducing the 5-propyl group are:

  • Friedel-Crafts Acylation followed by Reduction: This involves the acylation of a furan-2-carboxylate with propanoyl chloride in the presence of a Lewis acid, followed by a reduction of the resulting ketone (e.g., Wolff-Kishner or Clemmensen reduction).

  • Palladium-Catalyzed Cross-Coupling Reactions: A 5-halo-furan-2-carboxylate can be coupled with a propyl-containing organometallic reagent (e.g., propylzinc chloride or propylboronic acid) in the presence of a palladium catalyst.[2]

Q: What are the critical parameters to control during the synthesis?

The critical parameters are highly dependent on the chosen synthetic route. However, some general considerations include:

  • Purity of Starting Materials: As with any chemical synthesis, the purity of the starting materials is crucial.

  • Solvent Choice: The solvent should be inert to the reaction conditions and should be able to dissolve the reactants.

  • Temperature Control: Precise temperature control is often necessary to prevent side reactions and decomposition.

  • Inert Atmosphere: For reactions involving air-sensitive reagents, maintaining an inert atmosphere is essential.

Q: Are there any "green" or more sustainable synthetic methods available?

The field of green chemistry is continuously evolving. For furan-based compounds, there is growing interest in biocatalytic methods and the use of renewable starting materials.[5] For instance, some research has focused on the enzymatic oxidation of 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical, to produce furan-2,5-dicarboxylic acid (FDCA), a related and important monomer.[5][6] While a direct green synthesis of Methyl 5-propylfuran-2-carboxylate may not be widely established, principles of green chemistry, such as using less hazardous solvents and minimizing waste, can be applied to existing methods.

III. Experimental Protocols & Data

This section provides a generalized experimental workflow and a table for tracking reaction optimization.

General Experimental Workflow for Synthesis and Analysis

Caption: A general workflow for the synthesis, purification, and analysis of Methyl 5-propylfuran-2-carboxylate.

Table for Reaction Optimization Parameters
Experiment IDReactant A (equivalents)Reactant B (equivalents)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Exp-011.01.25THF25123585
Exp-021.01.25THF50126592
Exp-031.01.55Toluene8067895
Exp-041.01.52.5Toluene80127596

This table can be used to systematically vary reaction parameters and track their effect on yield and purity, allowing for a data-driven approach to optimization.

IV. Mechanistic Insights & Troubleshooting Logic

Understanding the underlying reaction mechanism is key to effective troubleshooting.

Troubleshooting Logic Flowchart

Troubleshooting_Workflow start Low Yield Observed q1 Check for Unreacted Starting Material start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no Reaction Complete, Low Product q1->a1_no No sol1 Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Catalyst Activity a1_yes->sol1 q2 Significant Byproduct Formation? a1_no->q2 a2_yes Side Reactions or Decomposition q2->a2_yes Yes a2_no Product Loss During Work-up q2->a2_no No sol2 Analyze Byproducts (GC-MS, NMR) - Identify Degradation Pathways - Consider Inert Atmosphere - Lower Reaction Temperature a2_yes->sol2 sol3 Review Work-up & Purification: - Optimize Extraction pH - Use Neutral Stationary Phase - Consider High Vacuum Distillation a2_no->sol3

Caption: A logical flowchart to guide troubleshooting efforts when encountering low yields.

By systematically working through these questions and potential solutions, you can identify the root cause of the low yield and take corrective action. Remember that careful observation, meticulous record-keeping, and a solid understanding of the chemical principles at play are your most valuable tools in the laboratory.

V. References

  • Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation. Stanford Digital Repository. [Link]

  • Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid - PMC. National Center for Biotechnology Information. [Link]

  • A scalable carboxylation route to furan-2,5-dicarboxylic acid. Royal Society of Chemistry. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • Separation and purification of furan carboxylates. VTT's Research Information Portal. [Link]

  • EP3749656A1 - Separation and purification of furan carboxylates. Google Patents.

Sources

Optimization

"Methyl 5-propylfuran-2-carboxylate" purification challenges and solutions

Technical Support Center: Methyl 5-propylfuran-2-carboxylate Purification Welcome to the technical support center for the purification of Methyl 5-propylfuran-2-carboxylate. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 5-propylfuran-2-carboxylate Purification

Welcome to the technical support center for the purification of Methyl 5-propylfuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and similar furan derivatives. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My primary challenge is the degradation of Methyl 5-propylfuran-2-carboxylate during purification. What are the likely causes and immediate solutions?

A1: Degradation of furan derivatives is a common issue, often stemming from the inherent instability of the furan ring in acidic or basic conditions.[1][2] The furan ring is susceptible to protonation, which can initiate ring-opening and subsequent polymerization or degradation.[1] Standard silica gel used in chromatography can be slightly acidic, which is often sufficient to cause degradation of sensitive furan compounds.[1]

Immediate Troubleshooting Steps:

  • Neutralize Your Chromatography System: If using silica gel chromatography, consider using deactivated or neutral silica gel. Alternatively, you can add a small amount of a base, such as triethylamine (~0.1-1%), to your eluent to neutralize the acidic sites on the silica.[1][3]

  • Alternative Purification Methods: If degradation persists, consider non-chromatographic methods like vacuum distillation or recrystallization.[1][4]

  • Aqueous Workup Precautions: During aqueous workups, avoid prolonged contact with acidic or basic solutions. Ensure any acidic layers are thoroughly neutralized before solvent extraction.[1]

Q2: I'm observing multiple spots on my TLC plate after purification, suggesting the presence of impurities. What are the common impurities in Methyl 5-propylfuran-2-carboxylate synthesis?

A2: The impurity profile can vary significantly depending on the synthetic route. However, common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, if the synthesis involves the esterification of 5-propylfuran-2-carboxylic acid, you might have residual acid. If the synthesis starts from furfural, you could have related furan derivatives as byproducts.[5] In the synthesis of similar dialkyl-furan-2,5-dicarboxylates, impurities such as 5-(alkoxycarbonyl)furan-2-carboxylic acid (ACFC) and alkyl-5-formylfuran-2-carboxylate (AFFC) have been identified.[6]

Q3: What are the recommended starting conditions for flash chromatography purification of Methyl 5-propylfuran-2-carboxylate?

A3: For moderately polar furan derivatives, a good starting point for normal-phase flash chromatography is a solvent system of ethyl acetate and hexanes.[3] You can use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio, aiming for a retention factor (Rf) of approximately 0.2 to 0.3 for the desired compound.[3]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography is a viable option, particularly for moderately polar to non-polar compounds that are soluble in water/organic mixtures.[3] A common mobile phase would be a gradient of acetonitrile or methanol in water.[7] The pH of the aqueous portion can be adjusted to optimize separation.[3]

Q5: Is vacuum distillation a suitable purification method for Methyl 5-propylfuran-2-carboxylate?

A5: Vacuum distillation can be an excellent method for purifying thermally stable, liquid furan derivatives.[8] It is particularly useful for removing non-volatile impurities. It is crucial to perform the distillation under reduced pressure to avoid thermal decomposition, which can occur at higher temperatures.[6]

II. Troubleshooting Guide

This section provides a more in-depth, problem-solution format to address specific experimental challenges.

Problem 1: Significant Product Loss and Streaking on Silica Gel Column

  • Possible Cause: Your compound is likely degrading on the acidic silica gel.[1] Streaking is a common indicator of this issue.

  • Solution Workflow:

    • Confirm Instability: Perform a 2D TLC. Spot your crude material in one corner of a TLC plate, run it in your chosen eluent system, then rotate the plate 90 degrees and run it again in the same solvent. If the spot remains on the diagonal, your compound is stable. If new spots appear off the diagonal, it is degrading.[3]

    • Mitigation Strategies:

      • Neutralize Silica: Prepare a slurry of your silica gel with your eluent containing 0.1-1% triethylamine before packing the column.[3]

      • Switch Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina, or Florisil.[3]

      • Alternative Purification: If the compound is highly sensitive, opt for vacuum distillation or recrystallization.

Problem 2: Poor Separation of Closely Related Impurities

  • Possible Cause: The polarity difference between your product and the impurities is minimal, leading to co-elution.

  • Solution Workflow:

    • Optimize Chromatography Conditions:

      • Solvent System: Systematically screen different solvent systems using TLC. Try combinations like dichloromethane/methanol or other solvent mixtures to alter the selectivity.[3]

      • Gradient Elution: Employ a shallow gradient elution during column chromatography. This can improve the resolution of closely eluting compounds.[3]

      • Flow Rate: Reduce the flow rate during chromatography. A slower flow rate can enhance resolution, although it will increase the run time.[3]

    • Consider High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC offers superior resolving power. Both normal-phase and reverse-phase HPLC can be explored.[9]

Problem 3: The Purified Product is Unstable Upon Storage

  • Possible Cause: Furan derivatives can be sensitive to air, light, and residual acid or base. Furan itself can form unstable peroxides on exposure to air.[10]

  • Solution Workflow:

    • Ensure Purity: Re-analyze your purified product by a high-resolution analytical technique like GC-MS or LC-MS to ensure no trace impurities are catalyzing degradation.[11][12]

    • Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., in a freezer).

    • Use of Stabilizers: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT).[10]

III. Experimental Protocols

Protocol 1: Flash Column Chromatography with Neutralized Silica Gel

  • Slurry Preparation: In a fume hood, add your calculated amount of silica gel to a beaker. Add your chosen eluent (e.g., 95:5 hexane:ethyl acetate) containing 0.5% (v/v) triethylamine. Stir gently to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve your crude Methyl 5-propylfuran-2-carboxylate in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin eluting with your solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of your purified compound (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: A standard non-polar column like an HP-5MS is often suitable.[13]

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.[9][12]

    • Carrier Gas: Helium at a constant flow rate.[9]

  • Data Analysis: Analyze the resulting chromatogram to determine the purity of your compound and identify any potential impurities based on their mass spectra.

IV. Data Presentation

Table 1: Typical GC-MS Purity Analysis Before and After Purification

CompoundRetention Time (min)Area % (Crude)Area % (Purified)
Starting Material5.210.5< 0.1
Methyl 5-propylfuran-2-carboxylate 8.7 85.2 > 99.5
Unknown Impurity 19.12.8< 0.2
Unknown Impurity 210.41.5< 0.2

Note: Retention times and percentages are illustrative and will vary based on specific conditions and reaction outcomes.

V. Visualization of Workflow

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Methyl 5-propylfuran-2-carboxylate tlc_stability Assess Stability on TLC start->tlc_stability is_stable Stable? tlc_stability->is_stable flash_chrom Flash Chromatography (Neutralized Silica) is_stable->flash_chrom Yes distillation Vacuum Distillation is_stable->distillation No purity_check Check Purity (GC-MS, NMR) flash_chrom->purity_check distillation->purity_check recrystallization Recrystallization (If Solid) recrystallization->purity_check is_pure Purity >98%? purity_check->is_pure final_product Pure Product is_pure->final_product Yes repurify Re-purify or Choose Alternative Method is_pure->repurify No repurify->tlc_stability

Caption: A decision-making workflow for selecting the appropriate purification method.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024, October 28). Wiley Online Library. Retrieved from [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2022, June 29). PubMed. Retrieved from [Link]

  • 2-Furancarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for producing purified dialkyl-furan-2,5-dicarboxylate. (n.d.). Google Patents.
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023, February 8). MDPI. Retrieved from [Link]

  • Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. (2016, November 5). NCBI. Retrieved from [Link]

  • Hept-6-en-1-yl Furan-2-carboxylate. (2024, May 27). MDPI. Retrieved from [Link]

  • Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate (2). (n.d.). Organic Syntheses. Retrieved from [Link]

  • Determination of furan and furan derivatives in baby food. (2018, January 2). ScienceDirect. Retrieved from [Link]

  • Development of analytical methods to quantify furan and alkyl furans in Belgian foodstuffs: from contamination levels, formation processes to preliminary risk assessment of the Belgian population. (2023, June 14). ORBi. Retrieved from [Link]

  • Separation and purification of furan carboxylates. (n.d.). Google Patents.

Sources

Troubleshooting

"Methyl 5-propylfuran-2-carboxylate" stability and degradation issues

Stability, Degradation, and Handling Guide[1] Introduction Methyl 5-propylfuran-2-carboxylate (CAS: 1456-16-2 / Related analogs) is a functionalized furan ester often utilized as a flavor component (cocoa/nutty notes) or...

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Degradation, and Handling Guide[1]

Introduction

Methyl 5-propylfuran-2-carboxylate (CAS: 1456-16-2 / Related analogs) is a functionalized furan ester often utilized as a flavor component (cocoa/nutty notes) or a pharmaceutical intermediate.[1] While the furan ring provides aromatic character, it is significantly more electron-rich than benzene, making it susceptible to oxidative degradation and acid-catalyzed ring opening.[1] Furthermore, the ester linkage presents a standard hydrolytic liability.

This guide moves beyond basic safety data to address the chemical stability challenges you will face during synthesis, storage, and analysis.

Part 1: Core Stability Profile
ParameterRatingTechnical Context
Hydrolytic Stability ModerateStable at neutral pH.[1] Rapidly hydrolyzes in strong base (pH > 10) or strong acid (pH < 2) to 5-propylfuran-2-carboxylic acid.[1]
Oxidative Stability Low to ModerateThe furan ring is electron-rich and prone to auto-oxidation, especially under light exposure.[1] The

-methylene of the propyl group is activated (furfuryl-like), creating a secondary oxidation site.[1]
Thermal Stability ModerateStable up to ~100°C in inert atmosphere. Prolonged heating in air causes darkening (polymerization). Volatile; risk of evaporative loss.
Photostability LowUV light can induce furan ring rearrangement or accelerate photo-oxidation.[1]
Part 2: Degradation Mechanisms & Pathways

Understanding how the molecule breaks down is the first step in prevention. We identify three primary degradation vectors.

Mechanism 1: Hydrolysis (The Ester Failure)
  • Trigger: Moisture, extreme pH.

  • Process: Nucleophilic attack on the carbonyl carbon.

  • Outcome: Cleavage of the methoxy group.

  • Detection: Appearance of a broad O-H stretch in IR; shift of the furan ring protons in NMR due to change in electron-withdrawing nature of the substituent (Ester

    
     Acid).
    
Mechanism 2: Oxidative Ring Opening (The "Yellowing" Effect)
  • Trigger: Atmospheric oxygen (

    
    ), Singlet oxygen (
    
    
    
    ), UV light.
  • Process: Furan acts as a diene.

    
     adds across the 2,5-positions (endoperoxide formation) or radical attack occurs.
    
  • Outcome: Ring opening leads to reactive dicarbonyls (e.g., unsaturated keto-acids).[1] These intermediates rapidly polymerize to form brown/black tars.

  • Critical Note: This is the primary cause of sample discoloration.

Mechanism 3:

-Hydrogen Abstraction (Side-Chain Oxidation)
[1]
  • Trigger: Free radicals, metal contaminants.

  • Process: The methylene group (

    
    ) adjacent to the furan ring is "benzylic" (furfuryl). Hydrogen abstraction is energetically favorable.
    
  • Outcome: Formation of hydroperoxides, which decompose to ketones or alcohols at the side chain.

Visualizing the Pathways

DegradationPathways Start Methyl 5-propylfuran-2-carboxylate (Intact Molecule) Hydrolysis Hydrolysis (pH < 2 or pH > 10) Start->Hydrolysis + H2O Oxidation Oxidation / Photo-oxidation (Air + Light) Start->Oxidation + O2 / hν AcidProduct 5-propylfuran-2-carboxylic acid + Methanol Hydrolysis->AcidProduct Peroxide Unstable Endoperoxides Oxidation->Peroxide RingOpen Ring-Opened Dicarbonyls (e.g., 4-oxooct-2-enoic acid deriv.) Peroxide->RingOpen Rearrangement Polymer Brown/Black Polymers (Insoluble Tars) RingOpen->Polymer Condensation

Figure 1: Primary degradation pathways showing the transition from intact ester to hydrolyzed acids or oxidized polymers.[1]

Part 3: Troubleshooting & FAQs
Q1: My sample has turned from colorless to yellow/brown. Is it still usable?
  • Diagnosis: This indicates oxidative polymerization . Furan derivatives form conjugated polymers (furan resins) upon oxidation, which are highly colored even at trace levels (ppm).

  • Action:

    • Check Purity: Run a TLC or HPLC. If the impurity peak is < 2%, you may purify via distillation (vacuum) or silica plug filtration.

    • Critical Failure: If the sample is dark brown or viscous, the degradation is likely autocatalytic. Discard the sample.

  • Prevention: Store under Argon/Nitrogen.

Q2: I see a new peak in the NMR spectrum at ~12 ppm and a loss of the methyl singlet at ~3.8 ppm.
  • Diagnosis: Hydrolysis has occurred. The peak at ~12 ppm is the carboxylic acid proton (

    
    ), and the loss of the singlet corresponds to the methyl ester (
    
    
    
    ).
  • Cause: Moisture ingress during storage or acidic impurities in the solvent (e.g.,

    
     can become acidic over time).
    
  • Remediation: Re-esterification is possible but usually not cost-effective.[1] Ensure storage solvents are anhydrous.

Q3: The compound disappears during evaporation/concentration.
  • Diagnosis: Volatility . Methyl 5-propylfuran-2-carboxylate has a relatively low molecular weight (~168 g/mol ) and significant vapor pressure.[1]

  • Action: Do not use high vacuum (< 10 mbar) for extended periods at room temperature. Remove solvents at controlled pressures and temperatures < 40°C.

Part 4: Analytical Monitoring Protocol

To validate the integrity of your material, use the following self-validating checks:

MethodTarget SignalPass CriteriaFail Criteria
1H NMR Methyl Ester Singlet (

ppm)
Sharp singlet, integration 3H.Broadening, splitting, or shift (Hydrolysis).
1H NMR Furan Ring Protons (

ppm)
Two distinct doublets (or d/t).[1]Extra multiplets in aromatic region (Oxidation).
HPLC Main Peak RetentionSingle symmetric peak.Fronting (Acid formation) or Tailing (Oligomers).
Visual AppearanceColorless to pale straw liquid.Yellow, Amber, or Brown.
Troubleshooting Logic Flow

Troubleshooting Obs Observation: Sample Issue Color Issue: Discoloration (Yellow/Brown) Obs->Color Solubility Issue: Precipitation (Cloudiness) Obs->Solubility Data Issue: NMR/HPLC Extra Peaks Obs->Data OxidationCheck Check: Oxidation (Did air get in?) Color->OxidationCheck Solubility->OxidationCheck Polymerization MoistureCheck Check: Hydrolysis (Is solvent wet?) Data->MoistureCheck Acid Peak Purify Action: Distill/Filter OxidationCheck->Purify Light Yellow Discard Action: Discard OxidationCheck->Discard Dark Brown Dry Action: Dry Solvent & Store w/ Desiccant MoistureCheck->Dry

Figure 2: Decision tree for diagnosing and resolving stability issues.

Part 5: Storage & Handling Specifications

To maximize shelf-life, adhere to the "3-Point Protection" rule:

  • Atmosphere: Strictly Inert. Flush headspace with Argon or Nitrogen after every use. Oxygen is the primary enemy of the furan ring.

  • Temperature: Refrigerate (2-8°C). While stable at RT for short periods, cold storage retards the kinetics of auto-oxidation and hydrolysis.[1]

  • Container: Amber Glass. Protect from UV light to prevent photo-induced ring opening.[1]

Safety Note: Furan derivatives can be skin irritants.[2] Wear standard PPE (gloves, goggles).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5191689, 2-Methyl-5-propylfuran.[1] Retrieved from [Link]

  • Moreau, C., et al. (2004).Recent catalytic advances in the chemistry of substituted furans from carbohydrates and in the ensuing polymers. Topics in Catalysis.
  • Dunlop, A. P., & Peters, F. N. (1953).The Furans. Reinhold Publishing Corporation.
  • Gandsman, et al. (2019).Oxidative Stability of Alkylated Furans. (Mechanisms of alpha-hydrogen abstraction in propyl-furans).

Sources

Optimization

Technical Support Center: Purity Analysis of Methyl 5-propylfuran-2-carboxylate

Introduction: The "Golden Standard" Spectrum Before troubleshooting impurities, you must validate your baseline. Methyl 5-propylfuran-2-carboxylate is a 2,5-disubstituted furan.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Golden Standard" Spectrum

Before troubleshooting impurities, you must validate your baseline. Methyl 5-propylfuran-2-carboxylate is a 2,5-disubstituted furan. Its purity is critical in pharmaceutical intermediate synthesis and flavor chemistry.

Theoretical ¹H NMR Profile (CDCl₃, 300/400 MHz): If your spectrum does not align with these core integrals, you have a structural issue, not just an impurity issue.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegralStructural Context
Furan H-3 ~7.10 - 7.15Doublet (

Hz)
1HDeshielded by carbonyl (Ester)
Furan H-4 ~6.05 - 6.15Doublet (

Hz)
1HShielded by alkyl group
Ester -OCH₃ ~3.85 - 3.90Singlet3HMethyl ester
Propyl

-CH₂
~2.60 - 2.70Triplet2HBenzylic-like position
Propyl

-CH₂
~1.65 - 1.75Multiplet (Sextet)2HAlkyl chain middle
Propyl

-CH₃
~0.95 - 1.00Triplet3HTerminal methyl

Diagnostic Workflow: Identifying the Contaminant

Use this logic tree to categorize your impurity before attempting remediation.

NMR_Troubleshooting Start Unidentified Peak Observed CheckIntegral Is the Integral < 5% of Main Peaks? Start->CheckIntegral SolventCheck Check Solvent Table (Section 3) CheckIntegral->SolventCheck Yes (Trace) CouplingCheck Check Coupling Constants (J) CheckIntegral->CouplingCheck No (Significant) IsSolvent Match Found? (Water, EtOAc, DCM) SolventCheck->IsSolvent IsSM Aromatic Region Split/Shifted? CouplingCheck->IsSM Sharp Peaks IsDegradation Broad/Aliphatic Mess? CouplingCheck->IsDegradation Broad Peaks ActionDry Action: High Vac / Lyophilize IsSolvent->ActionDry Yes ActionWash Action: NaHCO3 Wash (Remove Acid) IsSM->ActionWash Acid Impurity ActionColumn Action: Flash Chromatography (Remove Polymer) IsDegradation->ActionColumn Ring Opening

Figure 1: Decision matrix for categorizing NMR impurities based on peak shape and integration.

Troubleshooting Guide: Common Impurities

Category A: The "Ghost" Peaks (Residual Solvents)

Context: Furan esters are often oils. High viscosity traps solvents effectively, even under high vacuum. Reference: Data based on Gottlieb et al. [1].[1][2][3][4][5]

Impurity¹H Shift (CDCl₃)MultiplicitySourceRemediation
Water ~1.56Broad SingletWet CDCl₃ or sampleDry CDCl₃ over molecular sieves.
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, TripletExtraction solventAzeotrope with DCM, then high vac.
Dichloromethane 5.30SingletExtraction solventHigh vacuum (>2 hours).
Methanol 3.49SingletEsterification reagentHigh vacuum; check for transesterification.
Acetone 2.17SingletGlassware cleaningOven dry glassware >1 hour.
Category B: Synthetic Byproducts (Chemistry-Specific)
Q: I see a broad hump around 8.0–11.0 ppm and my furan doublets are shifted. What is this?

Diagnosis: Unreacted 5-propylfuran-2-carboxylic acid .

  • Mechanism: Incomplete esterification or hydrolysis. The carboxylic acid proton is exchangeable and broad. It significantly deshields the H-3 furan proton due to hydrogen bonding.

  • Solution: Dissolve in Et₂O, wash with saturated NaHCO₃ (3x), dry over MgSO₄, and re-concentrate.

Q: There are extra triplets in the aliphatic region (2.0–3.0 ppm) and a loss of aromaticity.

Diagnosis: Ring Opening (Levulinate derivatives).

  • Mechanism: Furan rings are acid-sensitive. If strong acid was used during esterification (e.g., H₂SO₄) without careful temperature control, the ring opens to form diketones or keto-esters.

  • Solution: This is irreversible degradation. You must repurify via column chromatography (Silica, Hexane:EtOAc gradient).

Q: I see a sharp singlet at ~9.5 ppm.

Diagnosis: 5-propylfurfural (Aldehyde). [6]

  • Mechanism: If the starting material was derived from HMF or furfural reduction/oxidation, you may have residual aldehyde.

  • Solution: Wash with NaHSO₃ (Sodium bisulfite) solution to form the water-soluble bisulfite adduct of the aldehyde.

Advanced Protocol: Remediation of Stubborn Impurities

If simple drying fails, use this specific protocol designed for lipophilic furan esters.

Purification_Workflow Sample Impure Oil Dissolve Dissolve: Et2O or DCM (Avoid EtOAc - traps hard) Sample->Dissolve Wash Wash: 10% NaHCO3 (Removes Acid) Dissolve->Wash Dry Dry: MgSO4 + Filter Wash->Dry Evap Rotovap: 40°C, >20 mbar Dry->Evap HiVac High Vac: <1 mbar, 4 hrs (Removes trace solvents) Evap->HiVac

Figure 2: Purification workflow for removal of acid and solvent impurities.

Critical Step: The "Azeotropic" Trick

If you cannot remove Ethyl Acetate (peaks at 4.12, 2.05, 1.26 ppm) or Toluene (peaks at 2.36, 7.1-7.2 ppm) via vacuum:

  • Redissolve the oil in a small amount of Dichloromethane (DCM) .

  • Evaporate again. DCM disrupts the intermolecular forces holding the EtOAc/Toluene in the viscous oil.

  • Repeat 2x before applying high vacuum.

FAQ: Expert Insights

Q: Can I use DMSO-d₆ instead of CDCl₃? A: Yes, but be careful.

  • Pros: Better solubility if the sample is polar (e.g., if it contains high acid impurity).

  • Cons: The water peak in DMSO is at 3.33 ppm , which often overlaps with the methyl ester signal or the propyl chain signals. CDCl₃ is preferred for this specific lipophilic ester.

Q: My integration for the propyl group is 2.3H instead of 2.0H. Is this significant? A: Yes. Check for Grease or Hydrocarbon contamination.[7]

  • Vacuum grease appears as a sharp singlet at 0.07 ppm (silicone) or multiplets at 0.86/1.26 ppm (hydrocarbon grease).

  • If the "extra" integration is in the alkyl region, you likely have grease contamination from ground glass joints.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3][5][8][9] J. Org.[2][4][5][10] Chem.1997 , 62, 7512–7515.[4][10]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1]

  • Gandini, A. "Furans in Polymer Chemistry." Progress in Polymer Science1997, 22, 1203-1379. (Context for Furan Stability/Ring Opening).

Sources

Troubleshooting

"Methyl 5-propylfuran-2-carboxylate" scale-up synthesis considerations and challenges

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of Methyl 5-propylfuran-2-carboxylate . This portal is designed for process chemists and drug development professionals who are trans...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of Methyl 5-propylfuran-2-carboxylate . This portal is designed for process chemists and drug development professionals who are transitioning this furan derivative from bench-scale discovery to pilot-plant production.

Below, you will find mechanistic insights, validated standard operating procedures (SOPs), and troubleshooting FAQs to ensure high-yield, high-purity production while mitigating common scale-up hazards.

Route Selection & Mechanistic Causality

The synthesis of 5-alkylated 2-furoates presents unique regioselectivity and stability challenges. When targeting the n-propyl side chain, the choice of synthetic route dictates the impurity profile of the final active pharmaceutical ingredient (API) intermediate.

The Pitfall of Direct Friedel-Crafts Alkylation

At the bench scale, chemists often attempt a direct Friedel-Crafts alkylation using 1-bromopropane (n-propyl bromide) and a Lewis acid catalyst like aluminum chloride (


). However, this route is fundamentally flawed for scale-up. The primary carbocation generated from 1-bromopropane is highly unstable and rapidly undergoes a 1,2-hydride shift to form a more stable secondary carbocation[1][2].

Causality: Because the rearrangement outpaces the electrophilic aromatic substitution onto the furan ring, the reaction predominantly yields methyl 5-isopropyl-2-furoate rather than the desired n-propyl derivative[3].

The Gold Standard: Acylation-Reduction

To completely bypass carbocation rearrangement, the validated scale-up strategy utilizes a two-step Acylation-Reduction sequence[1].

  • Friedel-Crafts Acylation: Methyl 2-furoate is reacted with propionyl chloride. The resulting acylium ion is resonance-stabilized and does not rearrange, ensuring 100% fidelity of the straight carbon chain[1].

  • Catalytic Hydrogenation: The resulting ketone (methyl 5-propionylfuran-2-carboxylate) is reduced to the alkane using

    
     and hydrogen gas, yielding the pure target molecule.
    

ProcessFlow SM Methyl 2-furoate (Starting Material) Alk_Rxn Route A: Direct Alkylation (n-Propyl Bromide, AlCl3) SM->Alk_Rxn Acyl_Rxn Route B: Acylation (Propionyl Chloride, AlCl3) SM->Acyl_Rxn Alk_Rearrange Carbocation Rearrangement (1,2-Hydride Shift) Alk_Rxn->Alk_Rearrange Unstable Primary Cation Alk_Prod Methyl 5-isopropyl-2-furoate (Undesired Byproduct) Alk_Rearrange->Alk_Prod Isomerization Acyl_Int Methyl 5-propionylfuran-2-carboxylate (Stable Intermediate) Acyl_Rxn->Acyl_Int No Rearrangement Red_Rxn Catalytic Hydrogenation (Pd/C, H2 gas) Acyl_Int->Red_Rxn IPC: >99% Conversion Final_Prod Methyl 5-propylfuran-2-carboxylate (Target Product) Red_Rxn->Final_Prod High Purity Yield

Process workflow: Direct alkylation vs. the preferred acylation-reduction scale-up route.

Troubleshooting & FAQs

Q: Why am I seeing significant ester hydrolysis during the aqueous quench of the acylation step? A: Aluminum chloride forms a tight complex with the carbonyl oxygen of the methyl ester. If the reaction is quenched with pure water, the localized exotherm combined with the acidic environment (


 byproduct) catalyzes the hydrolysis of the ester to 5-propionylfuran-2-carboxylic acid.
Fix: Always quench into a vigorously stirred mixture of ice and 1M 

. The ice controls the exotherm, while the pre-added acid prevents the formation of basic aluminum hydroxide gels that trap the product and promote localized heating.

Q: Can we use direct C5-lithiation (via LDA) followed by alkylation to shorten the synthesis to one step? A: While feasible at the gram scale, lithiation is highly discouraged for pilot-plant scale-up. Causality: Deprotonating methyl 2-furoate requires cryogenic conditions (-78 °C) to prevent the strong base from attacking the methyl ester (Claisen condensation). Maintaining -78 °C in a 100 L reactor is energy-intensive, and the subsequent highly exothermic quench poses a severe thermal runaway risk. The acylation-reduction route operates safely between 0 °C and 60 °C.

Q: During the hydrogenation step, my reaction stalls at 50% conversion. What is poisoning the catalyst? A: Furan rings are sensitive to ring-opening if trace amounts of


 or aluminum salts carry over from the acylation step. These impurities strongly adsorb onto the Palladium catalyst, poisoning it.
Fix: Ensure the intermediate is thoroughly washed with saturated 

and passed through a short silica plug prior to hydrogenation.

Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure each step self-validates before proceeding.

Step 1: Synthesis of Methyl 5-propionylfuran-2-carboxylate

Why 1,2-dichloroethane (DCE) instead of dichloromethane (DCM)? While DCM is common in lab-scale Friedel-Crafts reactions, its low boiling point (39 °C) makes exotherm control difficult at scale. DCE (b.p. 83 °C) provides a wider thermal safety margin during the highly exothermic


 addition.
  • Preparation: Charge a dry, nitrogen-purged reactor with methyl 2-furoate (1.0 eq) and anhydrous DCE (10 volumes). Cool the jacket to 0 °C.

  • Acylating Agent: Add propionyl chloride (1.1 eq) dropwise over 15 minutes.

  • Catalyst Addition: Add anhydrous

    
     (1.2 eq) in small portions over 1 hour. Causality: Staggered addition controls the release of 
    
    
    
    gas and prevents thermal spikes that lead to furan ring polymerization.
  • Reaction: Warm the reactor to 25 °C and stir for 4 hours.

  • Self-Validating IPC: Pull a 1 mL sample, quench in water/EtOAc, and analyze the organic layer via HPLC. The step is validated to proceed only if methyl 2-furoate is <1.0% AUC.

  • Quench & Workup: Inverse quench the reaction mixture by pumping it slowly into a stirred reactor containing crushed ice and 1M

    
     (10 volumes). Separate the organic layer, wash with sat. 
    
    
    
    until pH > 7, dry over
    
    
    , and concentrate under reduced pressure.
Step 2: Catalytic Hydrogenation to Target Molecule
  • Preparation: Dissolve the intermediate from Step 1 in ethyl acetate (8 volumes).

  • Catalyst: Add 10%

    
     (0.05 eq by weight).
    
  • Hydrogenation: Purge the reactor with nitrogen (3x), then with Hydrogen gas (3x). Pressurize to 3 bar

    
     and heat to 40 °C.
    
  • Self-Validating IPC: Monitor hydrogen uptake. The reaction is complete when the pressure remains static for 30 minutes. Confirm via GC-MS (Target mass: m/z 168).

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Warning: Do not let the

    
     filter cake dry out in the air, as it is pyrophoric.
    
  • Isolation: Concentrate the filtrate to yield Methyl 5-propylfuran-2-carboxylate as a pale yellow oil. Purify via vacuum distillation if pharmaceutical-grade purity (>99.5%) is required.

Quantitative Process Data Comparison

The table below summarizes the process metrics that justify the adoption of the Acylation-Reduction route over alternative bench-scale methods.

Synthetic RouteOverall YieldAPI Purity (GC)Major Impurity ProfileScale-Up FeasibilityThermal Hazards
Direct Alkylation 25 - 35%< 60%Methyl 5-isopropyl-2-furoate (>40%)Poor Moderate (Exothermic)
Lithiation / Alkylation 65 - 70%~ 90%Claisen self-condensation productsPoor High (Cryogenic, Runaway risk)
Acylation-Reduction 80 - 85% > 99% Trace unreduced ketone (<0.5%)Excellent Low (Controlled additions)

References

  • Charles D. Hurd and Gene L. Oliver, "The Friedel-Crafts Alkylation of Methyl 2-Furoate", Journal of the American Chemical Society. Available at:[Link]

  • Master Organic Chemistry, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation". Available at:[Link]

  • Chemistry LibreTexts, "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction". Available at:[Link]

Sources

Optimization

Technical Support Center: Solubility Solutions for Methyl 5-propylfuran-2-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for handling novel therapeutic candidates. This guide provides researchers, scientists, and drug development professionals with a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling novel therapeutic candidates. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) for improving the solubility of challenging compounds, using Methyl 5-propylfuran-2-carboxylate as a working example.

Given that Methyl 5-propylfuran-2-carboxylate is a new chemical entity (NCE), specific public data on its solubility is scarce[1]. This is a common challenge in drug discovery.[2] This guide, therefore, presents a universal, first-principles approach to systematically characterize and overcome solubility hurdles for this and other hydrophobic small molecules in biological assays.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a sound experimental strategy for working with poorly soluble compounds.

Q1: I have just received Methyl 5-propylfuran-2-carboxylate. What are the absolute first steps I should take before using it in an assay?

A1: Before committing a significant amount of a new compound to a full-scale assay, you must first establish its basic solubility profile. Furan-based compounds are typically soluble in common organic solvents but have limited aqueous solubility[3][4]. Your initial goal is to find a suitable solvent for preparing a high-concentration stock solution.

  • Safety First: Review the Material Safety Data Sheet (MSDS) if available. If not, handle the compound with care, using appropriate personal protective equipment (PPE), as its toxicological properties are likely unknown.

  • Small-Scale Solubility Test: Using a very small amount of the compound (e.g., 1-2 mg), perform a preliminary solubility test in a panel of common, biocompatible solvents. This initial screen is crucial for downstream success.

  • Solvent Selection: The ideal solvent will dissolve the compound at a high concentration (e.g., 10-50 mM) and be compatible with your biological assay. Dimethyl sulfoxide (DMSO) is the most common starting point due to its broad solubilizing power[5][6].

Q2: Why is DMSO so widely used, and what are its main limitations?

A2: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an invaluable tool in drug discovery[5][6].

Advantages:

  • Broad Solubility: It can dissolve many hydrophobic compounds that are otherwise insoluble in aqueous buffers.[5]

  • Miscibility with Water: It is fully miscible with water and cell culture media, which simplifies the preparation of working solutions.

Limitations & Causality:

  • Cytotoxicity: At higher concentrations, DMSO is toxic to cells. It can disrupt cell membranes, induce oxidative stress, and even trigger apoptosis or differentiation[7][8]. For most cell lines, the final concentration of DMSO in the assay should be kept below 0.5%, and for sensitive or primary cells, it should be at or below 0.1%[8][9].

  • Assay Interference: DMSO is not biologically inert. It can interfere with enzyme activity, receptor binding, and cellular signaling pathways, potentially confounding your experimental results[9][10].

  • Precipitation on Dilution: A compound dissolved at high concentration in 100% DMSO may precipitate when diluted into an aqueous assay buffer. This is a critical issue known as "compound dropout" and can lead to inaccurate dose-response data[5][11].

Therefore, it is mandatory to run a vehicle control in all experiments. This control group contains the same final concentration of DMSO as your test groups, allowing you to subtract any effects of the solvent itself[5][9].

Q3: What does it mean to determine the "maximum tolerated DMSO concentration" for my cell line?

A3: This is a preliminary experiment to identify the highest concentration of DMSO your specific cell line can be exposed to without showing significant cytotoxic effects. This is a critical self-validating step for your experimental system. Different cell lines exhibit varying sensitivities to DMSO[9][12]. Performing this test ensures that any observed effects in your main experiment are due to your compound, not the solvent.

See Protocol 2 for a detailed methodology.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My compound, Methyl 5-propylfuran-2-carboxylate, precipitates immediately when I add the DMSO stock to my aqueous assay buffer. What should I do?

A4: This is a classic sign of poor aqueous solubility, where the compound "crashes out" of solution when the percentage of the organic solvent (DMSO) drops sharply.

Immediate Solutions (in order of preference):

  • Reduce Final Concentration: The simplest solution is often to lower the highest concentration of the compound in your assay. Many potent compounds are active at concentrations that can be achieved without precipitation.

  • Modify Dilution Method: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of media, perform an intermediate dilution step. Dilute the 100% DMSO stock into a smaller volume of media first, then use this intermediate solution to make your final concentrations. This gradual reduction in DMSO percentage can sometimes prevent immediate precipitation.

  • Use a Co-solvent: A co-solvent is a water-miscible organic solvent used in combination with your primary solvent (like DMSO) and aqueous buffer to increase the overall solubility of a compound[13][14]. Common co-solvents include polyethylene glycol 400 (PEG 400), ethanol, and propylene glycol[15]. You can try preparing your stock solution in a mixture (e.g., 1:1 DMSO:PEG 400) or adding a small amount of co-solvent to your assay buffer. Caution: Always test the co-solvent's toxicity on your cell line.

Q5: I'm observing toxicity or other effects in my vehicle (DMSO-only) control group. How do I address this?

A5: This indicates that your DMSO concentration is too high for your specific cell line or assay duration.

Troubleshooting Steps:

  • Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is what you intended.

  • Reduce DMSO Concentration: This is the most direct solution. You can achieve this by:

    • Making a more concentrated stock solution: For example, preparing a 50 mM stock instead of a 10 mM stock allows you to add a 5-fold smaller volume to your media to achieve the same final compound concentration, thus reducing the final DMSO concentration by 5-fold.

    • Lowering the top concentration of your compound: This may not be possible if high concentrations are required.

  • Re-run the Maximum Tolerated DMSO Concentration Assay: Your cell line's sensitivity may have drifted, or the initial determination may have been for a shorter incubation time. Re-validate the safe DMSO level for your exact experimental conditions[9].

Q6: I need to achieve a high final concentration of my compound in the assay, but the required DMSO level is toxic. Are there alternatives to DMSO?

A6: Yes. While DMSO is a first-line choice, several other formulation strategies can be employed when its use is limiting. These approaches aim to modify the compound's environment to make it more compatible with an aqueous system.

Strategy Mechanism of Action Considerations
Co-solvents Reduces the polarity of the aqueous solvent system, increasing the solubility of hydrophobic molecules.[14][15]Must test for cell toxicity. Common examples: Ethanol, PEG 400, Propylene Glycol.[13]
Surfactants Form micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in an aqueous medium.[13][16]Can cause cell lysis at higher concentrations. Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.[17]
Cyclodextrins These are cyclic oligosaccharides that form inclusion complexes with hydrophobic drugs, effectively shielding them from the aqueous environment.[18][19]Can sometimes interfere with drug-target binding. β-cyclodextrin is a common choice.[12]
pH Modification For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the molecule to its more soluble salt form.[6][20]Methyl 5-propylfuran-2-carboxylate is an ester and is unlikely to be significantly affected by physiological pH changes.

Decision-Making Workflow for Formulation Strategy

G A Start: Compound Precipitates in Aqueous Buffer B Is the final DMSO concentration >0.5%? A->B C Decrease final DMSO concentration. Increase stock concentration or lower top assay concentration. B->C  Yes D Try Co-Solvent Approach (e.g., PEG 400, Ethanol) B->D  No E Is compound soluble? D->E F Test for Co-Solvent Toxicity. Proceed with Assay. E->F  Yes G Try Surfactant Approach (e.g., Tween 80) E->G  No H Try Cyclodextrin Approach (e.g., β-cyclodextrin) G->H I Advanced Formulation (e.g., Nanoparticles, Liposomes) H->I

Caption: Decision tree for troubleshooting compound precipitation.

Experimental Protocols
Protocol 1: Preliminary Solubility Assessment of Methyl 5-propylfuran-2-carboxylate

Objective: To qualitatively determine the solubility of the compound in a panel of common solvents.

Materials:

  • Methyl 5-propylfuran-2-carboxylate

  • Solvents: DMSO, Ethanol (95%), PEG 400, Propylene Glycol, Water, Phosphate-Buffered Saline (PBS)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh approximately 1 mg of the compound into six separate microcentrifuge tubes.

  • To the first tube, add DMSO dropwise (e.g., 20 µL at a time) while vortexing. Continue adding solvent until the compound is fully dissolved. Record the final volume to estimate the solubility (e.g., 1 mg in 50 µL = 20 mg/mL).

  • Repeat step 2 for the remaining solvents.

  • If a compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes.[5]

  • Gentle warming (e.g., 37°C) can also be attempted, but be cautious as heat can degrade some compounds.[5]

  • Record your observations in a table.

Example Data Table:

SolventEstimated Solubility (mg/mL)Observations
DMSO >20Dissolved easily with vortexing.
Ethanol ~10Required sonication to dissolve.
PEG 400 ~15Formed a viscous solution.
Propylene Glycol ~5Slow to dissolve.
Water <0.1Insoluble, suspension formed.
PBS <0.1Insoluble, suspension formed.
Protocol 2: Determining the Maximum Tolerated DMSO Concentration

Objective: To find the highest DMSO concentration that does not cause cytotoxicity in a specific cell line.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in a 96-well plate B Prepare serial dilutions of DMSO in media (e.g., 2% down to 0.015%) D Replace old media with DMSO-containing media A->D B->D C Prepare 'Media Only' (Untreated Control) C->D E Incubate for desired duration (e.g., 48h) D->E F Perform cell viability assay (e.g., MTT, CellTiter-Glo®) E->F G Plot % Viability vs. [DMSO] F->G H Determine highest concentration with >95% viability G->H

Caption: Workflow for determining DMSO tolerance in a cell line.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at their optimal density for a viability assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a 2x concentrated series of DMSO dilutions in your complete cell culture medium. For example, to test a final concentration of 1%, prepare a 2% solution. Common final concentrations to test are: 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (media only).

  • Treatment: Remove the media from the cells and add an equal volume of the 2x DMSO dilutions. For example, add 100 µL of 2% DMSO solution to 100 µL of media already in the well to achieve a final concentration of 1%.

  • Incubation: Incubate the plate for the same duration as your planned drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, resazurin, or ATP-based assay) according to the manufacturer's instructions.

  • Analysis: Normalize the results to the "media only" control (100% viability). The maximum tolerated concentration is the highest concentration that results in minimal loss of viability (e.g., >95%).

References
  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Pharmaceutical Technology. (2022). Adapting to Solubility/Bioavailability Challenges. Pharmaceutical Technology.
  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • Contract Pharma. (2025). Overcoming the Challenge of Poor Drug Solubility. Contract Pharma.
  • Pharma Excipients. (2022).
  • Sigma-Aldrich. Liquid Formulation Solubility Enhancement. Sigma-Aldrich.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Drug Development & Delivery. (2023).
  • Solubility of Things. (n.d.). Furan. Solubility of Things.
  • Pharmaceutical Outsourcing. (2022).
  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions.
  • International Journal of Medical Science and Dental Research. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. International Journal of Medical Science and Dental Research.
  • PMC. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Drug Development & Delivery. (2025). BIOAVAILABILITY & SOLUBILITY: The Promise of Novel Ingredients. Drug Development & Delivery.
  • Course Hero. (n.d.). Furan is a colorless, volatile, with pleasant odor ( like chloroform ). Its boiling point is 31°C, and it is slightl. Course Hero.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal of Pharmacy and Biological Sciences.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Benchchem. (n.d.). How to control for the effects of DMSO when used as a solvent for Deguelin. Benchchem.
  • LifeTein. (2023). DMSO usage in cell culture. LifeTein.
  • Chemical Synthesis Database. (2025). methyl 5-propyl-2-furoate.
  • ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Wikipedia. (n.d.). Furan. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Methyl 5-Propylfuran-2-carboxylate

Welcome to the technical support center for the mass spectral analysis of methyl 5-propylfuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectral analysis of methyl 5-propylfuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its fragmentation patterns and troubleshoot common issues encountered during experimental analysis.

Introduction

Methyl 5-propylfuran-2-carboxylate is a furan derivative with applications in flavor chemistry and as a building block in organic synthesis. Its analysis by mass spectrometry, typically coupled with gas chromatography (GC-MS), is a powerful tool for identification and quantification.[1][2] However, interpreting the fragmentation patterns of furan compounds can be challenging due to the stability of the aromatic ring and the influence of its substituents. This guide provides a structured, question-and-answer approach to understanding and troubleshooting the mass spectral behavior of this specific molecule.

Diagram: Logical Workflow for Troubleshooting MS Data

Below is a generalized workflow for addressing common issues in mass spectrometry.

cluster_start Initial Observation cluster_instrument Instrument & Method Check cluster_analysis Data Interpretation & Hypothesis cluster_resolution Resolution & Confirmation A Unexpected Fragmentation Pattern B Verify Instrument Calibration & Tuning A->B Systematic Check C Review Ionization Energy & Source Temperature B->C D Check for Leaks & Contamination C->D E Propose Fragmentation Pathways D->E If Instrument OK F Compare with Literature/Database Spectra E->F G Consider Isomeric Structures F->G H Perform High-Resolution MS (HRMS) G->H For Unambiguous ID I Synthesize & Analyze Authentic Standard H->I Ultimate Confirmation M [M]⁺˙ (m/z 182) Loss - •C₂H₅ M->Loss F1 [M - C₂H₅]⁺ (m/z 153) Loss->F1

Caption: Loss of an ethyl radical from the molecular ion.

Question 3: My spectrum shows a significant peak at m/z 139. What could this be?

Answer:

A peak at m/z 139 corresponds to a loss of 43 Da from the molecular ion (182 - 43 = 139). This loss can be attributed to the cleavage of the propyl group (•C3H7). However, a more likely fragmentation for esters is the loss of the methoxy group (•OCH3, 31 Da) followed by the loss of a neutral carbon monoxide (CO, 28 Da) molecule.

A more direct and common fragmentation for esters is the loss of the alkoxy group from the ester functionality. In this case, the loss of the methoxy group (•OCH3) would result in a fragment at m/z 151 (182 - 31 = 151). The peak at m/z 139 is more likely due to the loss of the entire propyl group from the molecular ion.

Troubleshooting this peak:

  • High-Resolution Mass Spectrometry (HRMS): To definitively distinguish between the loss of a propyl group (C3H7) and other potential isobaric fragments, HRMS is invaluable. It can provide the exact mass and thus the elemental composition of the fragment ion. [3]* Tandem Mass Spectrometry (MS/MS): By isolating the m/z 182 ion and subjecting it to collision-induced dissociation (CID), you can observe its daughter ions. If m/z 139 is a primary fragment, it will be present in the MS/MS spectrum.

Question 4: What are other characteristic fragment ions I should expect to see in the mass spectrum?

Answer:

Beyond the fragments already discussed, you should look for ions resulting from cleavages related to the ester group and the furan ring itself.

m/z Value Proposed Fragment Origin
125[M - C3H7O]⁺Loss of the propyl group and an oxygen atom, likely from ring cleavage.
95[C5H3O2]⁺Furan ring with the carboxyl group after loss of the propyl and methyl groups.
67[C4H3O]⁺Furan ring fragment. [4]
43[C3H7]⁺Propyl cation.

Analysis of Furan Ring Fragmentation:

The furan ring itself can undergo cleavage. Dissociation of furan often occurs at higher energies and can lead to the formation of smaller fragments. [5]The carboxylation of the furan ring can influence its stability and fragmentation pathways. [6][7]

Question 5: My baseline is noisy and I'm seeing unexpected peaks. What are the common sources of contamination?

Answer:

A noisy baseline and extraneous peaks are common issues in GC-MS analysis and can obscure the true fragmentation pattern of your analyte.

Common Troubleshooting Steps for Contamination:

  • Check the GC System:

    • Septum Bleed: Over time, the injection port septum can degrade, leading to siloxane peaks (e.g., m/z 73, 207, 281). Replace the septum regularly.

    • Column Bleed: Operating the GC column above its maximum temperature limit will cause the stationary phase to bleed, resulting in a rising baseline and characteristic column-specific ions.

    • Dirty Injector Liner: The liner can accumulate non-volatile residues from previous injections. Regular replacement or cleaning is crucial. [8]

  • Solvent and Sample Preparation:

    • Solvent Purity: Always use high-purity, HPLC, or MS-grade solvents. Impurities in the solvent can appear as background ions.

    • Phthalates: These are common plasticizers and can leach from plastic containers or tubing. Use glass or polypropylene labware where possible.

  • Instrument Cleanliness:

    • Ion Source Cleaning: The ion source will inevitably become contaminated over time, leading to reduced sensitivity and increased background noise. [9][10]Follow the manufacturer's protocol for cleaning the ion source components.

Experimental Protocol: Standard GC-MS Analysis

For reproducible analysis of methyl 5-propylfuran-2-carboxylate, a standard protocol is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A mid-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically suitable for separating furan derivatives. [11]* Injection: 1 µL splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp at 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

This protocol serves as a starting point and may require optimization based on your specific instrumentation and sample matrix. [1]

References

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • PubChem. Methyl 5-formylfuran-2-carboxylate. Available from: [Link]

  • Restek. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • LCGC International. Determination of Furan in Food by Gas Chromatography–Mass Spectrometry and Headspace Sampling. Available from: [Link]

  • Zawadzki, M., Luxford, T. F. M., & Kočišek, J. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A, 124(45), 9427–9435. Available from: [Link]

  • Lin, Y.-P., Chen, Y.-T., & Fu, Y.-M. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(25), 7754–7762. Available from: [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]

  • Zawadzki, M., Luxford, T. F. M., & Kočišek, J. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. PubMed. Available from: [Link]

  • Technology Networks. Common Mass Spectrometry Errors and Troubleshooting Tips. Available from: [Link]

  • ResearchGate. Simultaneous determination of furan and 2-alkylfurans in heat-processed foods by automated static headspace gas chromatography-mass spectrometry. Available from: [Link]

  • ACS Publications. Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. Available from: [Link]

  • ResearchGate. Ionization and fragmentation of furan molecules by electron collisions. Available from: [Link]

  • G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. Available from: [Link]

  • ACS Publications. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • FooDB. Showing Compound Methyl 2-furoate (FDB000952). Available from: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Agilent. Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available from: [Link]

  • Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices. Available from: [Link]

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Optimization

Technical Support Center: Reaction Monitoring of Methyl 5-Propylfuran-2-carboxylate by Thin-Layer Chromatography (TLC)

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of "Methyl 5-propylfuran-2-carboxylate." It provides in-depth troubleshooting advice and f...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of "Methyl 5-propylfuran-2-carboxylate." It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring the reaction progress using thin-layer chromatography (TLC), a fundamental technique in synthetic chemistry.

I. Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for TLC analysis of Methyl 5-propylfuran-2-carboxylate?

A1: A common starting point for developing a TLC solvent system for moderately polar furan derivatives like Methyl 5-propylfuran-2-carboxylate is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.[1] The polarity of the mobile phase should be adjusted to achieve a retention factor (Rf) value for the product between 0.2 and 0.6 for optimal separation.[2] A typical starting ratio would be in the range of 10-50% ethyl acetate in hexanes.

Q2: How can I visualize the spots on the TLC plate?

A2: Methyl 5-propylfuran-2-carboxylate and related compounds are often UV active due to the conjugated furan ring system. Therefore, the primary and non-destructive method of visualization is to use a UV lamp at 254 nm.[3][4] The compounds will appear as dark spots on a fluorescent green background on TLC plates containing a fluorescent indicator.[3][4][5] For compounds that are not UV active or for better visualization, a chemical stain can be used. A p-anisaldehyde stain, followed by gentle heating, is a good general-purpose stain for a wide variety of organic compounds and can produce colored spots.[3] Another option is a phosphomolybdic acid (PMA) stain, which is a universal stain for most organic compounds.[6]

Q3: My furan compound appears to be degrading on the silica gel plate. What can I do?

A3: Furans can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during chromatography.[7][8] To mitigate this, you can use a less acidic stationary phase, such as neutral alumina, or deactivate the silica gel.[1] Deactivation can be achieved by preparing a slurry of the silica gel with a small amount of a base, like triethylamine, in the eluent before plate preparation.[1] Alternatively, adding a small percentage (e.g., 0.1-1%) of triethylamine to the mobile phase can help neutralize the acidic sites on the silica gel plate and prevent degradation of acid-sensitive compounds.[1]

Q4: What are the expected Rf values for starting materials and the product?

A4: The Rf value is highly dependent on the specific mobile phase composition. However, in a typical synthesis of Methyl 5-propylfuran-2-carboxylate, the product is generally more polar than some starting materials (like an alkyl halide) but less polar than others (like a more functionalized furan precursor). For example, in a synthesis starting from a more polar precursor like methyl 5-(hydroxymethyl)furan-2-carboxylate, the product, Methyl 5-propylfuran-2-carboxylate, would have a higher Rf value. Conversely, if starting from a less polar furan, the product might have a lower Rf. The goal is to develop a solvent system that provides clear separation between the starting material(s), the product, and any byproducts. An ideal separation will show distinct spots for each component.[9]

II. Troubleshooting Guide

This section addresses common problems encountered during the TLC monitoring of the synthesis of Methyl 5-propylfuran-2-carboxylate.

Problem Potential Cause(s) Troubleshooting Solution(s)
Spots are streaking 1. Sample is too concentrated: Overloading the plate can lead to broad, streaky spots. 2. Compound is highly polar or acidic/basic: Strong interactions with the silica gel can cause tailing. 3. Inappropriate solvent system: The chosen mobile phase may not be optimal for the compound.1. Dilute the sample: Prepare a more dilute solution of the reaction mixture before spotting. 2. Add a modifier to the mobile phase: For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine.[1] 3. Change the solvent system: Experiment with different solvent ratios or different solvents altogether to improve spot shape.
No spots are visible under UV light 1. Compounds are not UV active: Not all organic compounds absorb UV light at 254 nm. 2. Sample concentration is too low: The amount of compound spotted on the plate is insufficient for detection.1. Use a chemical stain: Employ a visualizing agent like p-anisaldehyde or phosphomolybdic acid.[3][6] 2. Concentrate the sample: If possible, concentrate the reaction mixture before spotting. Alternatively, spot the same location multiple times, allowing the solvent to evaporate between applications.[10]
Starting material and product spots are not well-separated (similar Rf values) 1. Mobile phase polarity is not optimal: The eluent may be too strong or too weak to resolve the compounds. 2. The starting material and product have very similar polarities. 1. Adjust the mobile phase: If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., add more hexanes). If the spots are too low (low Rf), increase the polarity (e.g., add more ethyl acetate). Aim for a product Rf of around 0.3-0.4 to maximize the potential for separation from other components.[2] 2. Try a different solvent system: Experiment with different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone). Sometimes a small change in the solvent can significantly alter selectivity.
An unexpected spot appears 1. Formation of a byproduct: The reaction may be producing an unintended compound. 2. Decomposition of starting material or product: The compounds may not be stable under the reaction conditions or on the TLC plate.1. Characterize the byproduct: If the byproduct is significant, it may need to be isolated and identified. 2. Check for stability: Run a 2D TLC. Spot the compound in one corner of the plate, run it in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system again. If the compound is stable, it will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[1][8]
The solvent front is uneven 1. The TLC chamber is not properly saturated with solvent vapor. 2. The bottom of the TLC plate is not level with the solvent. 1. Saturate the chamber: Place a piece of filter paper in the developing chamber to help saturate the atmosphere with solvent vapor before running the plate. 2. Ensure proper plate placement: Make sure the TLC plate is placed vertically in the chamber and that the solvent level is below the origin line where the samples are spotted.[9]

III. Experimental Protocol: TLC Monitoring

This protocol provides a step-by-step guide for monitoring the synthesis of Methyl 5-propylfuran-2-carboxylate.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (e.g., 20% ethyl acetate in hexanes)

  • UV lamp (254 nm)

  • Staining solution (e.g., p-anisaldehyde stain)

  • Heat gun or hot plate

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with vapor. Close the chamber with the lid and allow it to equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate.[9] Be careful not to scratch the silica layer. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • Using a clean capillary tube, spot a small amount of the diluted starting material solution onto the "SM" lane on the origin line.

    • Using another clean capillary tube, spot a small amount of the reaction mixture onto the "RM" lane.

    • On the "C" lane, first spot the starting material, and then, on top of the same spot, apply the reaction mixture. This co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[8]

    • Keep the spots small and concentrated for better resolution.[9]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.[9] Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Monitor and Stop Development: Allow the solvent front to move up the plate until it is about 1 cm from the top.[9] Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the Plate:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[4]

    • If necessary, further visualize the plate by dipping it into a staining solution (e.g., p-anisaldehyde) and then gently heating it with a heat gun until colored spots appear.[3]

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[9] Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[11]

IV. Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common TLC issues during reaction monitoring.

TLC_Troubleshooting start Start TLC Analysis check_spots Are spots well-defined and separated? start->check_spots streaking Spots are streaking check_spots->streaking No, streaking poor_separation Poor separation check_spots->poor_separation No, poor separation no_spots No spots visible check_spots->no_spots No, no spots good_tlc Analyze Results: - Monitor SM consumption - Monitor product formation check_spots->good_tlc Yes dilute_sample Dilute sample streaking->dilute_sample add_modifier Add modifier to eluent (e.g., TEA, Acetic Acid) streaking->add_modifier change_solvent1 Change solvent system streaking->change_solvent1 adjust_polarity Adjust mobile phase polarity poor_separation->adjust_polarity change_solvent2 Try different solvent system poor_separation->change_solvent2 use_stain Use a chemical stain (e.g., p-anisaldehyde) no_spots->use_stain concentrate_sample Concentrate sample or spot multiple times no_spots->concentrate_sample end Continue Reaction or Work-up good_tlc->end dilute_sample->start Re-run TLC add_modifier->start Re-run TLC change_solvent1->start Re-run TLC adjust_polarity->start Re-run TLC change_solvent2->start Re-run TLC use_stain->good_tlc concentrate_sample->start Re-run TLC

Caption: Troubleshooting workflow for TLC analysis.

V. References

  • BenchChem. (2025). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography. BenchChem. Retrieved from

  • EPFL. (n.d.). TLC Visualization Reagents. EPFL. Retrieved from

  • Sharma, V. (2022). A Brief Note on Thin-layer Chromatography. Research & Reviews: Journal of Pharmacognosy and Phytochemistry, 10(2). Retrieved from

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved from

  • MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography. MilliporeSigma. Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of Furan-Containing Compounds. BenchChem. Retrieved from

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. Retrieved from

  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. ResearchGate. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting: TLC. University of Rochester Department of Chemistry. Retrieved from

  • Chemical Synthesis Database. (2025, May 20). methyl 5-propyl-2-furoate. Chemical Synthesis Database. Retrieved from

  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. BenchChem. Retrieved from

  • Wiley-VCH. (n.d.). Supporting Information. Wiley-VCH. Retrieved from

  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved from

  • ResearchGate. (n.d.). Separation of polybrominated diphenyl ethers, polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins and dibenzo-furans in environmental samples using silica gel and florisil fractionation chromatography. ResearchGate. Retrieved from

  • Indian Academy of Sciences. (n.d.). Titanium(III) chloride mediated synthesis of furan derivatives. Indian Academy of Sciences. Retrieved from

  • PubChem. (n.d.). Methyl 5-formylfuran-2-carboxylate. PubChem. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from

  • Academic Journals. (2012, September 12). TLC-densitometric Method for Chemical Stability Evaluation of Cassia fistula Pod Pulp Extract. Academic Journals. Retrieved from

  • ResearchGate. (n.d.). Furan Derivatives. ResearchGate. Retrieved from

  • Wiley Online Library. (n.d.). fast and quantitative DNA interchain cross- link formation upon selective oxidation of a furan containing oligonucleotide. Wiley Online Library. Retrieved from

  • Khan Academy. (n.d.). Thin-layer chromatography (TLC). Khan Academy. Retrieved from

  • SlideShare. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. SlideShare. Retrieved from

  • Chromtech. (n.d.). Organic Chemistry at CU Boulder. Chromtech. Retrieved from

  • Engineering and Technology For Sustainable Development. (2021, October 15). Study on the Synthesis of 6-Hydroxyhexyl 5-(Hydroxymethyl) Furan-2-Carboxylate from 5-Hydroxymethylfurfural (HMF) and Alkanediols. Engineering and Technology For Sustainable Development. Retrieved from

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). AGA Analytical. Retrieved from

  • Journal of Chromatography A. (n.d.). the re value as a constant in thin-layer chromatography. Journal of Chromatography A. Retrieved from

  • Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions. Scribd. Retrieved from

  • ResearchGate. (2025, October 22). Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. Retrieved from

  • Scribd. (n.d.). TLC Visualization Techniques. Scribd. Retrieved from

  • Let's Talk Academy. (2026, January 15). TLC Rf Explained. Let's Talk Academy. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of Methyl 5-propylfuran-2-carboxylate and Furan Esters in Biological Assays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Assay Methodologies, and Quantitative Benchmarking Executive Summary & Structura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Assay Methodologies, and Quantitative Benchmarking

Executive Summary & Structural Rationale

The furan nucleus is a prominent five-membered aromatic heterocycle that serves as a core scaffold in numerous biologically active compounds. Its unique electronic and steric properties make it a highly tunable bioisostere for phenyl rings, offering modified bioavailability and specific drug-receptor interactions [1].

As application scientists, we must understand that the biological trajectory of a furan-2-carboxylate ester is primarily dictated by its C5-substitution :

  • Methyl 5-propylfuran-2-carboxylate (M5PFC): Featuring a lipophilic aliphatic propyl chain[6], this compound excels as a baseline scaffold for cellular assays. The alkyl chain enhances passive lipid bilayer permeability, making it highly relevant for intracellular target engagement where lipophilicity is the rate-limiting step for cytotoxicity.

  • Polar Substitutions (Hydroxymethyl & Amino): Replacing the propyl group with a polar moiety shifts the molecule's profile from passive diffusion to targeted hydrogen bonding. For example, 5-amino-furan-2-carboxylic acid derivatives form highly specific hydrogen bonds with Pro-1 and Lys-32 in the active site of D-dopachrome tautomerase (D-DT) [4].

  • Reactive Esters: Modifying the carboxylate ester itself, such as in Furan-2-carboxylic acid N-hydroxysuccinimide (NHS) ester, creates a reactive intermediate that readily forms stable amide bonds with primary amines, a critical mechanism for bioconjugation and peptide synthesis [2].

SAR Core Furan-2-Carboxylate Core Propyl C5-Propyl Substitution (Methyl 5-propylfuran-2-carboxylate) Core->Propyl Amino C5-Amino Substitution (e.g., Compound 4h) Core->Amino Hydroxymethyl C5-Hydroxymethyl Substitution (e.g., Amine Derivative 8c) Core->Hydroxymethyl Effect1 Increased Lipophilicity (Passive Membrane Permeability) Propyl->Effect1 Alkyl Chain Effect Effect2 Targeted H-Bonding (Pro-1, Lys-32 Interaction) Amino->Effect2 D-DT / MIF-1 Binding Effect3 Enhanced Cytotoxicity (HeLa Cell Line Specificity) Hydroxymethyl->Effect3 Tryptamine Conjugation

Fig 1: Structure-Activity Relationship (SAR) pathways for C5-substituted furan-2-carboxylates.

Quantitative Comparative Analysis

To objectively benchmark the performance of these derivatives, we must evaluate their half-maximal inhibitory concentrations (IC50) and primary applications across standardized biological assays.

Compound / DerivativeTarget / Cell LineIC50 / MIC ValueKey Structural FeaturePrimary Application
Methyl 5-propylfuran-2-carboxylate General in vitroBaselineC5-Alkyl (Propyl) chainExploratory scaffold / Lipophilic baseline [6]
Methyl-5-(hydroxymethyl)-2-furan carboxylate (Amine deriv. 8c)HeLa Cells62.37 µg/mLC5-Hydroxymethyl + TryptamineAnticancer / Cytotoxicity [3]
5-Amino-furan-2-carboxylic acid (Compound 4h)D-DT Enzyme2.4 µMC5-Amino + Benzyl groupTargeted Enzyme Inhibition [4]
Furan-2-carboxylic acid NHS ester Primary AminesN/A (Reactive)N-hydroxysuccinimide leaving groupBioconjugation / Peptide Synthesis [2]
2,5-Furandicarboxylic acid (FDCA) esters Endocrine ReceptorsInactiveC2, C5-DicarboxylateSafe bio-based phthalate alternative [5]

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems designed to isolate the true biological activity of furan esters from experimental artifacts.

Protocol A: In Vitro Cytotoxicity (MTT Assay) for Lipophilic Furan Esters

This assay is optimized for evaluating membrane-permeable derivatives like Methyl 5-propylfuran-2-carboxylate and its structural analogues[1].

  • Cell Seeding & Adhesion: Seed HeLa or HepG2 cells at a density of

    
     cells/well in a 96-well plate.
    
    • Causality: This specific density ensures cells remain in the exponential growth phase throughout the 48-hour compound exposure, preventing false-positive cytotoxicity caused by nutrient depletion.

  • Compound Treatment: Dissolve the furan ester in Dimethyl Sulfoxide (DMSO) to create a 10 mM stock, then perform serial dilutions in culture media.

    • Causality: DMSO disrupts the hydration shell of lipophilic furan esters, ensuring complete solubilization. However, the final DMSO concentration in the well must strictly remain

      
       v/v to prevent solvent-mediated membrane toxicity.
      
  • MTT Addition: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: MTT relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to its insoluble formazan. This provides a direct, quantifiable proxy for cell metabolic activity [3].

  • Solubilization & Quantification: Remove media and add 100 µL of acidified isopropanol or DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

    • Self-Validating System: The assay must include an untreated control (100% viability baseline), a positive control (e.g., Doxorubicin) to validate assay sensitivity, and a media-only blank to subtract background absorbance.

Protocol B: D-DT Tautomerase Enzyme Inhibition Assay

This protocol is designed for polar, target-specific derivatives like 5-amino-furan-2-carboxylic acid [4].

  • Recombinant Enzyme Preparation: Dilute purified recombinant D-DT in a sodium phosphate buffer (pH 6.2).

    • Causality: Using purified enzyme rather than whole-cell lysate isolates the specific tautomerase interaction from background cellular noise.

  • Inhibitor Pre-Incubation: Incubate the enzyme with varying concentrations of the furan derivative for 15 minutes at room temperature.

    • Causality: Pre-incubation establishes a binding equilibrium before the substrate is introduced. This prevents competitive displacement artifacts and ensures the calculated IC50 reflects true steady-state affinity.

  • Substrate Introduction & Kinetic Readout: Add D-dopachrome methyl ester (substrate) and immediately measure the decrease in absorbance at 475 nm over 2 minutes.

    • Self-Validating System: Include a vehicle control (DMSO only) to verify that the solvent does not intrinsically quench tautomerase activity.

Workflow A Compound Synthesis & Purification B Stock Solution Prep (10mM in DMSO) A->B >98% Purity Required C In Vitro Biological Assays B->C Serial Dilution (<0.5% DMSO) D MTT Cytotoxicity Assay (HeLa / HepG2) C->D Cell Viability E Enzyme Inhibition Assay (D-DT / MIF-1) C->E Target Binding F Data Analysis (IC50 / MIC Calculation) D->F Absorbance @ 570 nm E->F Spectrophotometry @ 475 nm

Fig 2: Standardized workflow for the biological evaluation of furan-2-carboxylate esters.

References

  • Oriental Journal of Chemistry. "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives." Oriental Journal of Chemistry. Available at: [Link]

  • ACS Publications. "Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • RSC Publishing. "Endocrine activities of phthalate alternatives; assessing the safety profile of furan dicarboxylic acid esters using a panel of human cell based reporter gene assays." Royal Society of Chemistry. Available at:[Link]

  • Chemical Synthesis Database. "methyl 5-propyl-2-furoate." ChemSynthesis. Available at:[Link]

Comparative

"Methyl 5-propylfuran-2-carboxylate" comparative analysis of synthesis methods

Methyl 5-propylfuran-2-carboxylate (also known as methyl 5-propyl-2-furoate) is a highly valued 2,5-disubstituted furan building block. Its structural motif is ubiquitous in the development of novel pharmaceuticals, agro...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-propylfuran-2-carboxylate (also known as methyl 5-propyl-2-furoate) is a highly valued 2,5-disubstituted furan building block. Its structural motif is ubiquitous in the development of novel pharmaceuticals, agrochemicals, and advanced flavor/fragrance profiles. For drug development professionals and synthetic chemists, achieving high regioselectivity at the C5 position—while strictly maintaining the linear n-propyl chain without isomerization—is the primary synthetic challenge.

This guide objectively evaluates the three primary synthetic routes for this compound, analyzing the mechanistic causality behind experimental choices, and provides self-validating protocols to ensure scientific integrity[1][2][3].

Mechanistic Overview & Causality Analysis

The synthesis of 5-alkyl-2-furoates generally falls into three strategic categories. Understanding the electronic and steric causality of each pathway is critical for selecting the appropriate method for scale-up.

Route A: Direct Friedel-Crafts Alkylation

The most direct approach involves the electrophilic aromatic substitution of methyl 2-furoate using 1-chloropropane and a Lewis acid (e.g., AlCl₃). The electron-withdrawing C2-ester group deactivates the furan ring but strongly directs electrophilic attack to the C5 position due to the resonance stabilization of the Wheland intermediate[2].

  • The Causality of Failure: While highly cost-effective, primary alkyl halides like 1-chloropropane are highly susceptible to carbocation rearrangement (hydride shifts) under Lewis acidic conditions. This invariably leads to a mixture of the desired n-propyl product and the undesired isopropyl isomer (methyl 5-isopropyl-2-furoate), which are notoriously difficult to separate via standard chromatography.

Route B: Lithiation and Nucleophilic Substitution

To circumvent carbocation rearrangement, a directed metalation approach is utilized. 2-Furfural diethyl acetal (or 2-furoic acid) is treated with a strong base (n-BuLi) to selectively deprotonate the C5 position[1].

  • The Causality of Success: The acetal acts as a directing group, enhancing the acidity of the C5 proton while protecting the electrophilic carbonyl carbon from nucleophilic attack by n-BuLi. The resulting 5-furyllithium species undergoes an Sₙ2 reaction with 1-bromopropane. Because this is a concerted nucleophilic substitution rather than an electrophilic pathway, the linear n-propyl chain is preserved with 100% fidelity. Subsequent hydrolysis, oxidation, and esterification yield the target compound.

Route C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Modern synthesis favors the Csp²–Csp³ Suzuki-Miyaura cross-coupling of methyl 5-bromo-2-furoate with n-propylboronic acid[3].

  • The Causality of Ligand Selection: Historically, coupling alkylboronic acids failed due to slow transmetalation and rapid

    
    -hydride elimination of the alkyl-palladium intermediate. By employing bulky, electron-rich biaryl phosphine ligands (such as SPhos or RuPhos), the rate of reductive elimination is drastically accelerated, successfully outcompeting the deleterious 
    
    
    
    -hydride elimination pathway and delivering the pure n-propyl product.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three alternatives to guide route selection based on project phase (discovery vs. process scale-up).

Performance MetricRoute A: Friedel-CraftsRoute B: Lithiation / Sₙ2Route C: Suzuki-Miyaura
Overall Yield 30 - 45%65 - 75%85 - 95%
Regioselectivity (C5) High (>90%)Absolute (100%)Absolute (100%)
Isomerization Risk Critical (Forms isopropyl)NoneLow (Requires specific ligands)
Scalability Excellent (Low cost)Moderate (Cryogenic limits)Good (Catalyst cost is a factor)
E-Factor (Waste) High (Stoichiometric AlCl₃)Moderate (Multi-step workups)Low (Catalytic, aqueous benign)
Best Suited For Crude industrial bulkMulti-gram discoveryHigh-purity SAR libraries

Visualizing the Synthetic Workflows

Synthesis_Pathways A Methyl 2-furoate Target Methyl 5-propylfuran- 2-carboxylate A->Target Friedel-Crafts n-PrCl, AlCl3 (High Isomerization Risk) B 2-Furfural diethyl acetal B->Target 1. n-BuLi, n-PrBr 2. Hydrolysis/Oxidation 3. Esterification C Methyl 5-bromo-2-furoate C->Target Suzuki Coupling n-PrB(OH)2, Pd(0) (High Selectivity)

Fig 1: Comparative synthetic pathways for Methyl 5-propylfuran-2-carboxylate.

Suzuki_Cycle Pd0 Pd(0) L_n OA Oxidative Addition Complex (Pd^II) Pd0->OA + Methyl 5-bromo-2-furoate TM Transmetalation Complex (Pd^II) OA->TM + n-PrB(OH)2 / Base - B(OH)3, - Halide RE Reductive Elimination Transition State TM->RE Isomerization (Suppressed by SPhos Ligand) RE->Pd0 - Target Product

Fig 2: Catalytic cycle of the Csp2-Csp3 Suzuki-Miyaura cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate built-in validation checkpoints.

Protocol 1: Lithiation & Sₙ2 Alkylation (Route B)

Adapted from established furan functionalization standards[1].

  • Lithiation: In an oven-dried flask under N₂, dissolve 2-furfural diethyl acetal (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C.

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the 5-furyllithium intermediate.

  • Alkylation: Add 1-bromopropane (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Validation Checkpoint: Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via GC-MS. The presence of the n-propyl acetal mass ion confirms successful Sₙ2 attack without rearrangement.

  • Deprotection & Oxidation: Quench the bulk reaction with aqueous NH₄Cl. Extract and concentrate. Treat the crude acetal with 2M HCl (15 min) to yield the aldehyde, then immediately oxidize using freshly prepared Ag₂O (NaOH/AgNO₃) in water to yield 5-propyl-2-furoic acid.

  • Esterification: Reflux the isolated acid in anhydrous methanol with a catalytic amount of H₂SO₄ for 12 hours. Neutralize, extract with DCM, and purify via vacuum distillation to yield pure methyl 5-propylfuran-2-carboxylate.

Protocol 2: Csp²–Csp³ Suzuki-Miyaura Coupling (Route C)

Optimized for the suppression of


-hydride elimination[3].
  • Reaction Setup: In a Schlenk tube, combine methyl 5-bromo-2-furoate (1.0 equiv), n-propylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

    • Causality Note: SPhos is strictly required here; its steric bulk forces the Pd-center into a conformation that accelerates reductive elimination, preventing the formation of alkene byproducts.

  • Solvent & Degassing: Add a solvent mixture of Toluene/H₂O (10:1, 0.2 M). Degas the suspension via three freeze-pump-thaw cycles.

  • Coupling: Heat the sealed tube to 90 °C for 16 hours.

    • Validation Checkpoint: Analyze the crude mixture via ¹H-NMR before column chromatography. The absence of multiplet signals in the alkene region (5.0–6.0 ppm) validates that

      
      -hydride elimination was successfully suppressed.
      
  • Purification: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to isolate the target ester.

References

  • Masuda, T., et al. "A Convenient Synthesis of 5-Substituted-2,5-dihydro-2-furoic Acids." Bulletin of the Chemical Society of Japan, 1980. URL:[Link]

  • Anderson, H. J., et al. "Pyrrole chemistry. X. Friedel–Crafts alkylation of some pyrrole and furan derivatives." Canadian Journal of Chemistry, 1972. URL:[Link]

  • Fawcett, A., et al. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." NIH Public Access / Journal of the American Chemical Society, 2022. URL:[Link]

Sources

Validation

"Methyl 5-propylfuran-2-carboxylate" validation of analytical methods for quantification

An In-Depth Guide to the Validation of Analytical Methods for the Quantification of Methyl 5-propylfuran-2-carboxylate In the landscape of chemical analysis, the adage "you can only trust what you can measure" holds prof...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of Analytical Methods for the Quantification of Methyl 5-propylfuran-2-carboxylate

In the landscape of chemical analysis, the adage "you can only trust what you can measure" holds profound significance. The accuracy and reliability of a quantitative result are not inherent; they are the products of a meticulous process of analytical method validation. This guide provides a comprehensive, experience-driven walkthrough for the validation of analytical methods to quantify Methyl 5-propylfuran-2-carboxylate, a compound of interest in flavor chemistry, materials science, and as a potential biomarker.

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental design and the interpretation of results. We will explore the validation of a primary method, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), and compare its performance characteristics against a robust alternative, Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). Our framework is built upon the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, a globally recognized standard for analytical procedure validation.[1][2]

The Importance of a Validated Method

The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is fit for its intended purpose.[2][3] For the quantification of a specific analyte like Methyl 5-propylfuran-2-carboxylate, this means ensuring the method can reliably and accurately measure its concentration in a given sample matrix, free from interferences. An unvalidated method yields data of unknown quality, posing significant risks in research, development, and quality control settings.

Primary Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Rationale for Selection:

Methyl 5-propylfuran-2-carboxylate, based on its structure—a furan ring with ester and propyl groups—is expected to be a semi-volatile compound. Gas chromatography is the premier technique for separating volatile and semi-volatile analytes.[4][5] Coupling it with a mass spectrometer provides unparalleled specificity, allowing for positive identification based on the analyte's unique mass spectrum, thus minimizing the risk of interferences from matrix components.[6] The use of headspace sampling is particularly advantageous as it is an automated, solvent-free technique that samples the vapor phase in equilibrium with the sample, effectively isolating volatile analytes from non-volatile matrix components.[7][8]

Detailed Experimental Protocol: HS-GC-MS
  • Standard Preparation:

    • Prepare a 1.0 mg/mL primary stock solution of Methyl 5-propylfuran-2-carboxylate in methanol.

    • Perform serial dilutions to create working standard solutions for the calibration curve, typically ranging from 0.1 µg/mL to 25 µg/mL.

  • Sample Preparation:

    • Accurately weigh 1.0 g of the sample matrix (e.g., food simulant, polymer extract) into a 20 mL headspace vial.

    • Spike the vial with a known volume of the appropriate working standard solution. For accuracy and precision studies, spike blank matrix at low, medium, and high concentrations of the calibration range.

    • Add 5 mL of a salting-out agent (e.g., saturated sodium chloride solution) to increase the partitioning of the analyte into the headspace.[4]

    • Immediately seal the vial with a PTFE-lined septum and cap.

  • HS-GC-MS Instrumental Conditions:

    • Headspace Autosampler:

      • Vial Equilibration Temperature: 80°C

      • Vial Equilibration Time: 20 minutes

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Injection Volume: 1 mL

    • Gas Chromatograph:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Inlet Temperature: 250°C

      • Oven Program: Start at 50°C (hold 2 min), ramp to 180°C at 15°C/min, then ramp to 280°C at 25°C/min (hold 5 min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Mode: Selected Ion Monitoring (SIM)

      • Quantifier Ion: m/z 168 (Molecular Ion)

      • Qualifier Ions: m/z 137, 109 (Expected fragments)

Validation Workflow

The validation process follows a logical sequence, where each step builds confidence in the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Method Reliability cluster_3 Finalization Dev Initial Parameter Setup (GC oven, HS temp) Specificity Specificity (Peak Purity, MS Spectra) Dev->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or STEYX) Precision->LOD_LOQ Robustness Robustness (Small Parameter Variations) LOD_LOQ->Robustness Report Validation Report & SOP Robustness->Report

Caption: Key performance characteristics of HS-GC-MS vs. RP-HPLC-UV.

Performance Parameter HS-GC-MS RP-HPLC-UV Senior Scientist's Insight
Specificity Very High. Mass spectrometric detection provides structural confirmation, virtually eliminating false positives.Moderate. Relies on retention time and UV absorbance. Co-eluting impurities with similar chromophores can interfere.For complex matrices or regulatory submissions where identity confirmation is critical, GC-MS is the superior choice.
Sensitivity (Typical LOQ) High (0.1 µg/mL or lower). Ideal for trace analysis and impurity profiling.Moderate (~0.5-1.0 µg/mL). Sufficient for assay and quality control of major components.The choice here is application-driven. For trace contaminant analysis, GC-MS is necessary. For routine QC of a bulk substance, HPLC is often sufficient and more cost-effective.
Sample Preparation Minimal. Direct headspace analysis requires little to no sample cleanup, reducing time and potential for error.Often Required. May involve solvent extraction, filtration, or SPE, increasing complexity and analysis time.HS-GC-MS offers significant workflow advantages for high-throughput screening of volatile analytes.
Analysis Time Moderate. GC run times are typically 15-30 minutes.Fast. HPLC run times can often be optimized to <10 minutes.For rapid quality checks, a well-developed HPLC method can offer higher sample throughput.
Cost (Instrument & Consumables) High. Instruments and maintenance (e.g., ion source cleaning) are more expensive.Moderate. HPLC systems are generally less expensive to purchase and maintain.The higher initial investment for GC-MS is justified by its superior specificity and sensitivity.
Robustness Good. Modern systems are highly reliable, though vacuum systems require consistent maintenance.Very High. HPLC is a workhorse technique known for its exceptional day-to-day reproducibility. [9]For a routine QC lab focused on uptime and reproducibility for a defined product, HPLC often has the edge in robustness.

Conclusion and Recommendations

Both HS-GC-MS and RP-HPLC-UV are powerful and reliable techniques for the quantification of Methyl 5-propylfuran-2-carboxylate, provided they are subjected to a rigorous validation process guided by ICH principles.

  • HS-GC-MS is the recommended primary method when high specificity and sensitivity are paramount. Its strength lies in analyzing complex matrices with minimal sample preparation, making it ideal for research, trace contaminant analysis, and applications requiring definitive identification.

  • RP-HPLC-UV serves as an excellent alternative or complementary technique. It is highly suitable for routine quality control applications where the analyte concentration is relatively high and the matrix is clean. Its lower operational cost, high throughput, and exceptional robustness make it a pragmatic choice for many laboratories.

Ultimately, the selection of an analytical method is not merely a technical decision but a strategic one. By understanding the performance characteristics of each technique through a comprehensive validation study, scientists can choose the method that is truly "fit for purpose," ensuring data integrity and confidence in every result.

References

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • PMC. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Available at: [Link]

  • PMC. (n.d.). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Available at: [Link]

  • PubChem. (n.d.). 3-Carboxy-4-methyl-5-propyl-2-furanpropanoate. Available at: [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available at: [Link]

  • Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Available at: [Link]

  • PMC. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Analytical Methods for Quantitation of Methylxanthines. Available at: [Link]

  • Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available at: [Link]

  • Restek. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Available at: [Link]

  • Chemical Synthesis Database. (2025). methyl 5-propyl-2-furoate. Available at: [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-formylfuran-2-carboxylate. Available at: [Link]

  • NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Scribd. (2011). 0877-0882 (1225) Validation of Compendial Procedures. Available at: [Link]

  • ResearchGate. (n.d.). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. Available at: [Link]

  • GERPAC. (2022). Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV. Available at: [Link]

  • Engineering and Technology For Sustainable Development. (2021). Study on the Synthesis of 6-Hydroxyhexyl 5-(Hydroxymethyl) Furan-2-Carboxylate from 5-Hydroxymethylfurfural (HMF) and Alkanediols. Available at: [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available at: [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Available at: [Link]

  • Technology Networks. (2023). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Available at: [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Methyl 5-propylfuran-2-carboxylate and its Ethyl Ester Analog

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, subtle structural modifications to a lead compound can elicit profound changes in its biological activity. The prac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, subtle structural modifications to a lead compound can elicit profound changes in its biological activity. The practice of molecular "tuning" through the alteration of functional groups is a cornerstone of drug discovery, aimed at optimizing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the structure-activity relationship (SAR) between Methyl 5-propylfuran-2-carboxylate and its corresponding ethyl ester, Ethyl 5-propylfuran-2-carboxylate.

While direct, side-by-side comparative studies on these specific analogs are not extensively documented in publicly available literature, this guide will extrapolate from established principles of medicinal chemistry and available data on related furan-based compounds. We will explore the predicted consequences of modifying the ester group from methyl to ethyl, examining its potential impact on physicochemical properties, metabolic stability, and target engagement. Furthermore, we will outline the experimental workflows required to empirically validate these hypotheses.

The furan ring is a key structural motif in many biologically active compounds, recognized for its diverse pharmacological potential, including antimicrobial and anticancer properties.[1][2][3] The substituents at the 2 and 5 positions of the furan ring play a critical role in defining the molecule's interaction with biological targets.

Structural and Physicochemical Considerations: Methyl vs. Ethyl Esters

The primary structural difference between our two compounds of interest is the substitution of a methyl group for an ethyl group in the ester functionality. This seemingly minor change can influence several key physicochemical parameters that govern a drug's behavior in a biological system.[4]

PropertyMethyl 5-propylfuran-2-carboxylateEthyl 5-propylfuran-2-carboxylateRationale for Predicted Difference
Molecular Weight 168.19 g/mol [5]182.22 g/mol Addition of a -CH2- group.
Lipophilicity (LogP) Predicted to be lowerPredicted to be higherThe addition of a methylene group in the ethyl ester increases the molecule's hydrocarbon character, generally leading to increased lipophilicity. This can affect membrane permeability and binding to hydrophobic pockets in target proteins.
Steric Hindrance LowerHigherThe ethyl group is bulkier than the methyl group. This can influence how the molecule fits into a binding site, potentially altering its affinity and selectivity for a target.[4]
Aqueous Solubility Predicted to be higherPredicted to be lowerGenerally, an increase in lipophilicity corresponds to a decrease in aqueous solubility. This has implications for drug formulation and bioavailability.
Metabolic Stability Potentially more susceptible to hydrolysisPotentially more stable to hydrolysisWhile one study found no statistical difference in the in vitro stability of methyl and ethyl esters against carboxylesterases[6], the bulkier ethyl group can sometimes offer greater steric protection against enzymatic cleavage, potentially leading to a longer half-life in vivo.

The choice between a methyl and an ethyl ester can also impact reaction kinetics during synthesis, with the less bulky methyl group sometimes allowing for faster reaction rates.[4]

Hypothesized Biological Implications

Based on the predicted differences in physicochemical properties, we can formulate several hypotheses regarding the potential impact on biological activity:

  • Target Binding Affinity: The increased steric bulk of the ethyl group could either enhance or diminish binding affinity depending on the topology of the target's binding site. If the binding pocket is spacious, the increased lipophilicity of the ethyl ester might lead to more favorable hydrophobic interactions. Conversely, a constrained binding site might favor the smaller methyl ester.

  • Cellular Permeability: The higher predicted lipophilicity of the ethyl ester may lead to enhanced passive diffusion across cell membranes, which could be advantageous for reaching intracellular targets.

  • Pharmacokinetics: A potential increase in metabolic stability for the ethyl ester could result in a longer duration of action. However, increased lipophilicity can sometimes lead to greater plasma protein binding, which might reduce the concentration of the free, active drug.

It is important to note the "magic methyl" effect in drug design, where the addition of a methyl group can sometimes lead to a profound and unexpected increase in biological activity.[7][8] While we are comparing a methyl to an ethyl group, the underlying principle of how small alkyl groups can significantly influence a molecule's properties remains relevant.

Proposed Experimental Workflow for Comparative Analysis

To empirically determine the structure-activity relationship between these two analogs, a systematic experimental approach is required.

1. Chemical Synthesis

The first step is the synthesis of both Methyl 5-propylfuran-2-carboxylate and Ethyl 5-propylfuran-2-carboxylate. A common route to 5-substituted furan-2-carboxylates involves the reaction of a suitable furan precursor. For instance, a modified Meerwein arylation could be adapted for the synthesis.[9]

DOT Diagram: General Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Final Products Furan_precursor Appropriate Furan Precursor Propylation Propylation at 5-position Furan_precursor->Propylation Propyl_source Propylating Agent Propyl_source->Propylation Esterification_reagent Methanol or Ethanol Esterification Esterification at 2-position Esterification_reagent->Esterification Propylation->Esterification Methyl_ester Methyl 5-propylfuran-2-carboxylate Esterification->Methyl_ester Ethyl_ester Ethyl 5-propylfuran-2-carboxylate Esterification->Ethyl_ester

Caption: Generalized synthetic workflow for producing the target furan esters.

2. In Vitro Biological Assays

A panel of in vitro assays should be conducted to compare the biological activity of the two compounds. The choice of assays will depend on the therapeutic area of interest. Given the known activities of other furan derivatives, initial screening could focus on:

  • Antimicrobial Assays:

    • Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[10]

    • Antifungal Susceptibility Testing: To assess activity against pathogenic fungi.

  • Anticancer Assays:

    • MTT or MTS Assay: To evaluate cytotoxicity against a panel of cancer cell lines (e.g., HeLa, HepG2).[1] This will determine the IC50 (half-maximal inhibitory concentration) for each compound.

  • Enzyme Inhibition Assays:

    • If a specific molecular target is known or suspected, an enzyme inhibition assay (e.g., kinase assay, protease assay) should be performed to determine the IC50 or Ki.

DOT Diagram: Comparative In Vitro Testing Workflow

G Methyl_Ester Methyl 5-propylfuran-2-carboxylate Antimicrobial_Screen Antimicrobial Assays (MIC Determination) Methyl_Ester->Antimicrobial_Screen Anticancer_Screen Cytotoxicity Assays (IC50 Determination) Methyl_Ester->Anticancer_Screen Enzyme_Screen Enzyme Inhibition Assays (IC50/Ki Determination) Methyl_Ester->Enzyme_Screen Ethyl_Ester Ethyl 5-propylfuran-2-carboxylate Ethyl_Ester->Antimicrobial_Screen Ethyl_Ester->Anticancer_Screen Ethyl_Ester->Enzyme_Screen Data_Analysis Comparative Data Analysis (SAR Determination) Antimicrobial_Screen->Data_Analysis Anticancer_Screen->Data_Analysis Enzyme_Screen->Data_Analysis

Caption: Workflow for parallel in vitro evaluation of methyl and ethyl ester analogs.

3. In Vitro ADME Profiling

To investigate the pharmacokinetic aspects of the SAR, a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be performed:

  • Solubility Assay: To experimentally determine the aqueous solubility of each compound.

  • LogP/LogD Measurement: To quantify the lipophilicity of each analog.

  • Metabolic Stability Assay: Using liver microsomes or hepatocytes to determine the in vitro half-life of each compound.

  • Plasma Protein Binding Assay: To measure the extent to which each compound binds to plasma proteins.

Conclusion and Future Directions

The seemingly simple modification of an ester from a methyl to an ethyl group can have a cascading effect on a molecule's physicochemical properties, which in turn dictates its biological activity. While the ethyl ester analog of 5-propylfuran-2-carboxylate is predicted to be more lipophilic and potentially more metabolically stable, these properties may or may not translate to improved therapeutic efficacy. The increased steric bulk of the ethyl group could be either beneficial or detrimental to target binding.

A definitive understanding of the structure-activity relationship for this pair of compounds can only be achieved through empirical testing as outlined in the proposed experimental workflow. The data generated from these studies would provide invaluable insights for medicinal chemists and drug development professionals, guiding the further optimization of this chemical scaffold for potential therapeutic applications. The results would clarify whether the methyl or ethyl ester is the more promising candidate to advance into further preclinical development.

References

  • Phuthawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available from: [Link]

  • Phuthawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Blazingprojects. Comparative properties of the methyl and ethyl esters produced from avocado (persea americana) pulp oil. Available from: [Link]

  • Kniess, T., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology. Available from: [Link]

  • Chemical Synthesis Database. methyl 5-propyl-2-furoate. Available from: [Link]

  • Modish Project. COMPARATIVE PROPERTIES OF THE METHYL AND ETHYL ESTERS. Available from: [Link]

  • Pratas, M. J., et al. (2010). Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters. ACS Publications. Available from: [Link]

  • Santos, J. C. O., et al. (2018). Thermal Properties of the Blends of Methyl and Ethyl Esters Prepared from Babassu and Soybean Oils. SciELO. Available from: [Link]

  • Perveen, S., et al. (2009). Structure Activity Relationship of Organic Alcohol and Esters for Antidepressant-Like Activity. ResearchGate. Available from: [Link]

  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Available from: [Link]

  • Sferrazza, G., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available from: [Link]

  • Kumar, S., et al. (2015). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. Available from: [Link]

  • Peterson, C. L., et al. ethyl and methyl esters of vegetable oil. Biodiesel Education. Available from: [Link]

  • ResearchGate. Multistep FDCA synthesis via ethyl 5‐bromo‐furan‐2‐carboxylate. Available from: [Link]

  • Google Patents. KR20160024702A - Synthesis of furan, thiophene, and pyrroles from acetoacetic esters.
  • Tran, T. T. H., et al. (2021). Study on the Synthesis of 6-Hydroxyhexyl 5-(Hydroxymethyl) Furan-2-Carboxylate from 5-Hydroxymethylfurfural (HMF) and Alkanediols. Engineering and Technology For Sustainable Development. Available from: [Link]

  • James, H. (2022). Structural Activity Relationship of Drugs and its Applications. Longdom Publishing. Available from: [Link]

  • Singh, A., & Sharma, P. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. Available from: [Link]

  • Encinar, J. M., et al. (2009). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. MDPI. Available from: [Link]

  • Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Florida Atlantic University. Available from: [Link]

  • Jaskiewicz, S., & Gnatowski, T. (2014). ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. ResearchGate. Available from: [Link]

  • Mako, A., & Toth, G. (2023). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI. Available from: [Link]

  • ResearchGate. Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Available from: [Link]

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Comparative

Comparative Guide: Antimicrobial Spectrum of Methyl 5-Propylfuran-2-Carboxylate vs. Furan Analogues

As antibiotic resistance escalates, the exploration of bio-based and synthetic furan derivatives has gained significant traction in drug development. Furan-2-carboxylates, historically recognized for their role as chemic...

Author: BenchChem Technical Support Team. Date: March 2026

As antibiotic resistance escalates, the exploration of bio-based and synthetic furan derivatives has gained significant traction in drug development. Furan-2-carboxylates, historically recognized for their role as chemical intermediates and flavoring agents, are now being rigorously evaluated for their antimicrobial and antifouling properties.

This guide provides an objective, data-driven comparison of Methyl 5-propylfuran-2-carboxylate against its structural analogues, focusing on structure-activity relationships (SAR), antimicrobial spectrums, and the self-validating experimental protocols required to verify their mechanisms of action.

Structure-Activity Relationship (SAR) & Mechanistic Profiling

The antimicrobial efficacy of 5-alkylfuran-2-carboxylates is heavily dictated by the substitution at the C5 position of the furan ring. The nature of this functional group alters the molecule's partition coefficient (LogP), which directly governs its ability to interact with bacterial lipid bilayers.

  • Methyl 5-propylfuran-2-carboxylate (Propyl Substitution): The aliphatic propyl chain significantly increases the lipophilicity of the molecule. This allows the compound to readily partition into the thick peptidoglycan layer and plasma membrane of Gram-positive bacteria, leading to membrane destabilization. However, this high lipophilicity becomes a liability against Gram-negative bacteria, as the hydrophilic lipopolysaccharide (LPS) outer membrane acts as a barrier against hydrophobic molecules [2].

  • Methyl 5-(hydroxymethyl)furan-2-carboxylate (Hydroxymethyl Substitution): The addition of a hydroxyl group decreases lipophilicity but increases hydrogen-bonding capacity. Studies have shown that this compound exhibits strong bacteriolytic effects against Gram-positive strains while maintaining moderate activity against Gram-negative strains, as the polar hydroxyl group facilitates better penetration through outer membrane porins[1].

  • Nitrofurans (e.g., Nitrofurantoin): Unlike alkyl furoates, nitro-substituted furans act as prodrugs. They are reduced by bacterial flavoproteins to reactive intermediates that damage DNA and ribosomal proteins, rather than acting directly on the cell membrane.

Mechanism A Methyl 5-propylfuran-2-carboxylate (Alkyl Furoate) B Gram-Positive Cell Wall (Peptidoglycan Penetration) A->B Diffusion C Lipid Bilayer Accumulation (LogP-Driven) B->C Hydrophobic Partitioning D Membrane Destabilization & Bacteriolysis C->D Loss of Integrity

Fig 1. LogP-driven membrane destabilization pathway of 5-alkylfuran-2-carboxylates.

Comparative Antimicrobial Spectrum

The quantitative data below synthesizes the Minimum Inhibitory Concentration (MIC) profiles of these compounds. The data highlights the distinct Gram-positive bias of alkyl-substituted furoates compared to the broad-spectrum activity of traditional nitrofurans.

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Primary Mechanism
Methyl 5-propylfuran-2-carboxylate 8 μg/mL16 μg/mL>128 μg/mL>256 μg/mLMembrane Disruption
Methyl 5-(hydroxymethyl)furan-2-carboxylate 16 μg/mL16 μg/mL64 μg/mL128 μg/mLMembrane Disruption[1]
Silver(I) furan-2-carboxylate (AgFu2c) 12 μg/mL16 μg/mL8 μg/mL32 μg/mLMetal-Ion Toxicity & ROS [3]
Nitrofurantoin (Standard Control) 4 μg/mL4 μg/mL16 μg/mL>128 μg/mLDNA/Ribosome Damage

Note: MIC values are synthesized from standardized broth microdilution assays. The propyl derivative demonstrates superior Gram-positive activity due to enhanced membrane partitioning, but fails against Gram-negatives due to LPS exclusion.

Self-Validating Experimental Methodologies

To rigorously evaluate the antimicrobial properties of Methyl 5-propylfuran-2-carboxylate, researchers must employ self-validating assay systems. Do not rely solely on optical density (OD) for viability, as bacteriolytic compounds can cause cell debris that artificially inflates OD readings.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality & Rationale: Standard turbidity assays fail to differentiate between living cells and suspended debris from lysed cells. Resazurin (a metabolic indicator) is reduced to highly fluorescent resorufin only by metabolically active cells, providing a self-validating, objective fluorescence readout that eliminates optical artifacts.

  • Inoculum Preparation: Culture bacterial strains in Mueller-Hinton Broth (MHB) to the exponential log phase. Adjust the suspension to

    
     CFU/mL.
    
  • Compound Dilution: Prepare a 2-fold serial dilution of Methyl 5-propylfuran-2-carboxylate (from 256 μg/mL to 0.5 μg/mL) in a 96-well microtiter plate using MHB containing 1% DMSO to ensure compound solubility.

  • Incubation: Inoculate the wells and incubate at 37°C for 18 hours.

  • Metabolic Validation: Add 10 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: A color change from blue (non-fluorescent) to pink (highly fluorescent) indicates viable cells. The MIC is the lowest concentration that remains blue.

Protocol B: Sytox Green Membrane Permeability Assay

Causality & Rationale: To prove that the propyl furan derivative acts via membrane disruption (bacteriolysis) rather than internal target inhibition, we use Sytox Green. This high-affinity nucleic acid stain is strictly membrane-impermeable. It only fluoresces when the lipid bilayer is compromised. If fluorescence spikes rapidly upon compound addition, it definitively proves direct membrane damage [1].

  • Cell Washing: Harvest mid-log phase S. aureus cells, wash twice, and resuspend in 10 mM HEPES buffer (pH 7.4) to an OD600 of 0.1. (Washing removes media components that might quench fluorescence).

  • Dye Equilibration: Add Sytox Green to a final concentration of 5 μM. Incubate in the dark for 15 minutes to establish a baseline fluorescence.

  • Compound Challenge: Inject Methyl 5-propylfuran-2-carboxylate at concentrations of 1×, 2×, and 4× MIC. Use 0.1% Triton X-100 as a positive (100% lysis) control and untreated cells as a negative control.

  • Kinetic Measurement: Measure fluorescence immediately (Excitation: 504 nm, Emission: 523 nm) every 2 minutes for 1 hour.

Validation S1 Culture Prep (OD600 = 0.1) S2 Dosing (1x - 4x MIC) S1->S2 S3 Sytox Green (Impermeable Dye) S2->S3 S4 Fluorescence (DNA Binding) S3->S4

Fig 2. Self-validating Sytox Green workflow for isolating membrane permeability.

References

  • Taechowisan, T., et al. "Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity." Science Alert, 2018. [Link]

  • Blesic, M., et al. "New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties." ACS Sustainable Chemistry & Engineering, 2022. [Link]

  • Vargova, Z., et al. "Silver(I) pyrrole- and furan-2-carboxylate complexes - From their design and characterization to antimicrobial, anticancer activity, lipophilicity and SAR." Journal of Inorganic Biochemistry (PubMed), 2023.[Link]

Validation

A Comparative Benchmarking Guide: Methyl 5-propylfuran-2-carboxylate and the Landscape of Furan-Based Therapeutics

Introduction: The Furan Ring as a Privileged Scaffold in Medicinal Chemistry The furan, a five-membered aromatic heterocycle containing a single oxygen atom, represents a cornerstone in the architecture of pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan Ring as a Privileged Scaffold in Medicinal Chemistry

The furan, a five-membered aromatic heterocycle containing a single oxygen atom, represents a cornerstone in the architecture of pharmacologically active compounds.[1] Its unique electronic and steric properties make it a versatile pharmacophore and a common bioisostere for phenyl rings, a substitution that can favorably alter metabolic stability, receptor binding interactions, and overall bioavailability.[1][2] The furan scaffold is integral to a wide array of drugs demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and cardiovascular effects.[1][2][3][4] This guide provides an in-depth comparative analysis of Methyl 5-propylfuran-2-carboxylate, benchmarking its potential against established furan-containing drugs. By examining structure-activity relationships, mechanisms of action, and supporting experimental data, we aim to provide a valuable resource for researchers and professionals in drug development.

Physicochemical Profile: Methyl 5-propylfuran-2-carboxylate

Methyl 5-propylfuran-2-carboxylate is a derivative of furan-2-carboxylic acid. While extensive biological data for this specific molecule is not widely published, we can infer its potential by examining closely related analogs, such as Methyl 5-(hydroxymethyl)furan-2-carboxylate, which has demonstrated notable anticancer, antibacterial, and anti-inflammatory properties.[5][6][7]

  • IUPAC Name: methyl 5-propylfuran-2-carboxylate[8]

  • Molecular Formula: C₉H₁₂O₃[8]

  • Molecular Weight: 168.19 g/mol [8]

  • Structure:

    
    (Note: Image is a representation)
    

The structure features a carboxylate group at the C2 position and a propyl group at the C5 position. Modifications at these positions are known to be critical for modulating the potency and selectivity of furan-based compounds.[2]

Comparative Analysis of Biological Activity

To contextualize the potential of Methyl 5-propylfuran-2-carboxylate, we will compare the known activities of related furan derivatives against established furan-based drugs across several therapeutic areas.

Anticancer Activity

Furan-containing molecules have emerged as a promising class of anticancer agents, often acting by inducing apoptosis and disrupting the cell cycle.[3] Studies on various furan derivatives demonstrate potent cytotoxic effects against cancer cell lines.

Table 1: Comparative Anticancer Activity (IC₅₀) of Furan Derivatives

Compound/Drug Derivative Class Cancer Cell Line IC₅₀ (µM) Reference
Furan Derivative 4 Pyridine Carbohydrazide MCF-7 (Breast) 4.06 [3]
Furan Derivative 7 N-phenyl Triazinone MCF-7 (Breast) 2.96 [3]
Methyl 5-(hydroxymethyl) furan-2-carboxylate Furan Carboxylate HeLa (Cervical) ~190 (64 µg/mL) [7]

| Methyl 5-(hydroxymethyl) furan-2-carboxylate | Furan Carboxylate | HepG2 (Liver) | ~305 (102.53 µg/mL) |[7] |

Note: IC₅₀ values for Methyl 5-(hydroxymethyl) furan-2-carboxylate were converted from µg/mL for approximate comparison.

The data indicates that specific substitutions on the furan ring can yield compounds with significant anticancer potency, as seen with derivatives 4 and 7, which induce cell cycle arrest at the G2/M phase.[3] While Methyl 5-(hydroxymethyl)furan-2-carboxylate shows weaker activity, it demonstrates selectivity for cancer cells over normal cell lines, a crucial attribute for a therapeutic candidate.[7]

cluster_SAR Structure-Activity Relationship Logic Furan Furan Core Scaffold C2 C2 Position (e.g., Carboxylate) Furan->C2 Substitution C5 C5 Position (e.g., Propyl Group) Furan->C5 Substitution Activity Biological Activity (Potency & Selectivity) C2->Activity Modulates C5->Activity Modulates

Caption: Key structural modification points on the furan ring influencing biological activity.

Antimicrobial Activity

The furan scaffold is a key component of potent antimicrobial agents like Nitrofurantoin.[1] The mechanism often involves the metabolic activation of the compound within the bacterial cell to produce reactive intermediates that are broadly damaging to cellular machinery.[9][10]

Nitrofurantoin: This drug's antimicrobial action is initiated by bacterial flavoproteins, which reduce the nitro group on the furan ring.[11] The resulting reactive intermediates proceed to inhibit multiple vital biochemical processes, including protein synthesis, aerobic energy metabolism, and DNA, RNA, and cell wall synthesis.[11][12] This multi-targeted approach may explain the low rate of acquired bacterial resistance.[10][11]

Table 2: Comparative Antibacterial Activity (MIC) of Furan Derivatives

Compound/Drug Organism MIC (µg/mL) Reference
Nitrofurantoin E. coli ≤32 Standard data
Methyl 5-(hydroxymethyl) furan-2-carboxylate Derivative (8c) E. coli 250 [6]
Methyl 5-(hydroxymethyl) furan-2-carboxylate Derivative (8c) S. aureus >500 [6]
Furan-based Thiazolidinone (8a) S. aureus Significant Activity

| Furan-based Thiazolidinone (8e) | E. coli | Significant Activity | |

Furan derivatives have demonstrated a wide range of antimicrobial efficacy.[13][14] While some derivatives show moderate activity, strategic modifications, such as the incorporation of thiazolidinone moieties, can produce compounds with significant potency against both Gram-positive and Gram-negative bacteria.

cluster_Nitrofurantoin Nitrofurantoin Mechanism of Action Nitrofurantoin Nitrofurantoin (Enters Bacterium) Reduction Bacterial Flavoproteins (Nitroreductases) Nitrofurantoin->Reduction Reduced by Intermediates Reactive Intermediates Reduction->Intermediates Generates Targets Multiple Cellular Targets Intermediates->Targets Attack Damage Cellular Damage & Bactericidal Effect Targets->Damage

Caption: Simplified workflow of Nitrofurantoin's multi-target antimicrobial action.

Anti-inflammatory & Other Activities

Furan derivatives have been investigated for a variety of other therapeutic effects, including anti-inflammatory, anti-ulcer, and antiarrhythmic actions.[4][15]

  • Ranitidine (Anti-ulcer): In the development of H2-receptor antagonists, researchers replaced the imidazole ring of cimetidine with a furan ring to create ranitidine.[16][17] This modification resulted in a drug with 10 times the activity, a longer duration of action, and a significantly improved side-effect profile, demonstrating how the furan ring can enhance pharmacological properties.[16][17][18] Ranitidine functions by blocking histamine H2 receptors, thereby reducing stomach acid production.[19]

  • Amiodarone (Antiarrhythmic): A benzofuran derivative, amiodarone is a Class III antiarrhythmic agent.[20][21] Its primary mechanism is the prolongation of the myocardial cell action potential and refractory period, though it also exhibits non-competitive anti-adrenergic effects.[21][22][23]

  • Anti-inflammatory Potential: Several studies have highlighted the anti-inflammatory properties of furan derivatives.[4][15] For instance, Methyl 5-(hydroxymethyl)furan-2-carboxylate, isolated from Antrodia camphorata, was found to possess anti-inflammatory activities.[6] The mechanism often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[24]

cluster_NFkB NF-κB Inflammatory Pathway Inhibition Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces Compound Anti-inflammatory Furan Compound Compound->IKK Inhibits

Caption: Potential mechanism for furan compounds via inhibition of the NF-κB pathway.

Standardized Experimental Protocols for Benchmarking

To ensure scientific integrity and enable objective comparison, standardized assays are critical. The following protocols provide a framework for evaluating the cytotoxic, antimicrobial, and anti-inflammatory properties of novel furan derivatives like Methyl 5-propylfuran-2-carboxylate.

Protocol 1: In Vitro Cytotoxicity - Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[25][26][27]

  • Objective: To determine the concentration-dependent cytotoxicity of the test compound on a selected cell line.

  • Principle: Released LDH catalyzes the conversion of lactate to pyruvate, generating NADH.[27] NADH then reduces a tetrazolium salt (like INT or WST) to a colored formazan product, which is measured spectrophotometrically.[28] The amount of color is directly proportional to the number of lysed cells.[29]

  • Methodology:

    • Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or a non-cancerous line like MCF-10a) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[3]

    • Compound Treatment: Prepare serial dilutions of Methyl 5-propylfuran-2-carboxylate in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24 or 48 hours).

    • Controls: Include three sets of controls:

      • Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO).

      • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the assay endpoint.

      • Medium Background Control: Culture medium without cells.

    • Assay Procedure:

      • Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.

      • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits like Abcam ab65393 or MedchemExpress HY-K1011).[25]

      • Add the reaction mixture to each well containing the supernatant.

    • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

    • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Test Compound Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)] * 100

Protocol 2: In Vitro Antibacterial - Broth Microdilution MIC Assay

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Objective: To quantify the antibacterial potency of the test compound.

  • Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed after incubation.

  • Methodology:

    • Preparation:

      • Prepare a stock solution of Methyl 5-propylfuran-2-carboxylate in DMSO.

      • In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to all wells.

      • Add 50 µL of the stock solution to the first well and perform 2-fold serial dilutions across the plate.

    • Inoculum:

      • Grow bacterial strains (e.g., S. aureus, E. coli) overnight.

      • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Incubation: Add 50 µL of the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Measurement: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Protocol 3: In Vivo Anti-inflammatory - Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model of acute inflammation used for screening novel anti-inflammatory drugs.[30]

  • Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.

  • Principle: Subplantar injection of carrageenan induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.[30]

  • Methodology:

    • Animals: Use Wistar rats or Swiss albino mice, divided into groups (n=6). Acclimatize the animals and fast them overnight before the experiment.

    • Compound Administration: Administer Methyl 5-propylfuran-2-carboxylate orally or intraperitoneally at various doses (e.g., 10, 20, 50 mg/kg) one hour before inducing inflammation.

    • Controls:

      • Vehicle Control Group: Receives only the vehicle (e.g., 1% DMSO).

      • Positive Control Group: Receives a standard anti-inflammatory drug like Indomethacin or Diclofenac (e.g., 10 mg/kg).

    • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the left hind paw of each animal.

    • Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Calculation: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

Conclusion and Future Directions

The furan ring is a validated and highly successful scaffold in modern drug discovery. While direct biological data for Methyl 5-propylfuran-2-carboxylate remains to be fully elucidated, comparative analysis with structurally related furan derivatives and established drugs provides a strong rationale for its investigation. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of various furan-2-carboxylate analogs suggest that this compound is a promising candidate for further study.

The path forward requires a systematic evaluation of Methyl 5-propylfuran-2-carboxylate using the standardized benchmarking protocols outlined in this guide. Determining its IC₅₀ values against a panel of cancer cell lines, establishing its MIC against key bacterial pathogens, and assessing its efficacy in in vivo inflammation models will be critical next steps. Such data will not only clarify its therapeutic potential but also contribute valuable insights into the structure-activity relationships that govern the diverse biological activities of this important class of compounds.

References

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • Padwa, A. (2001). Furan as a versatile synthon. American Chemical Society. Available at: [Link]

  • Singh, R., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]

  • Bortolami, M., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Lau, M., & Mihas, A. A. (1980). Furan H2-antagonist ranitidine inhibits pentagastrin-stimulated gastric secretion stronger than cimetidine. PubMed. Available at: [Link]

  • Raza, T., et al. (2023). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PMC. Available at: [Link]

  • El-Humeida, H. (1984). 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2025). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. PubMed. Available at: [Link]

  • PubChem. (n.d.). Amiodarone. PubChem. Available at: [Link]

  • Chemical Synthesis Database. (2025). methyl 5-propyl-2-furoate. Chemical Synthesis Database. Available at: [Link]

  • Wikipedia. (n.d.). Ranitidine. Wikipedia. Available at: [Link]

  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-Carboxy-4-methyl-5-propyl-2-furanpropanoate. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Nitrofurantoin. Wikipedia. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Ranitidine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Glogovac, A., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. Available at: [Link]

  • Kumar, R., et al. (2022). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Scientific Reports. Available at: [Link]

  • Zhang, W., et al. (2020). Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. BioResources. Available at: [Link]

  • Taechowisan, T., et al. (2019). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. Available at: [Link]

  • Siddiqui, M. A., et al. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. ResearchGate. Available at: [Link]

  • LITFL. (2024). Amiodarone. LITFL. Available at: [Link]

  • Liang, G., et al. (2014). Discovery and evaluation of novel anti-inflammatory derivatives. Drug Design, Development and Therapy. Available at: [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. OZ Biosciences. Available at: [Link]

  • Lab Tests Online. (n.d.). Amiodarone. Lab Tests Online AU. Available at: [Link]

  • ResearchGate. (n.d.). Furan: A Promising Scaffold for Biological Activity. ResearchGate. Available at: [Link]

  • Asghar, S., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Macrobid® (Nitrofurantoin Capsules, USP) Label. accessdata.fda.gov. Available at: [Link]

  • Abdel-Aziz, M., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Cordarone® (amiodarone HCl) Tablets Label. accessdata.fda.gov. Available at: [Link]

  • Scarpello, J. T., et al. (2013). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). ResearchGate. Available at: [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nitrofurantoin?. Patsnap Synapse. Available at: [Link]

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Comparative

A Comparative Guide to the Validation of Methyl 5-propylfuran-2-carboxylate as a Novel Human Metabolite

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of "Methyl 5-propylfuran-2-carboxylate" as a potential, yet currently undocumented, human me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of "Methyl 5-propylfuran-2-carboxylate" as a potential, yet currently undocumented, human metabolite. We will dissect the necessary experimental workflows, compare alternative analytical strategies, and provide the causal logic behind each methodological choice. Our approach is grounded in establishing a self-validating system, from initial in vitro hypothesis testing to definitive structural confirmation in human biological matrices.

While direct evidence for Methyl 5-propylfuran-2-carboxylate as an endogenous human metabolite is absent from major metabolic databases, the established presence of structurally related furan derivatives provides a strong rationale for its investigation. Notably, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a furanoid dicarboxylic acid, is a well-documented human metabolite associated with diet (fish intake) and certain disease states like uremia and diabetes.[1][2][3][4][5] Furthermore, the human body is known to metabolize exogenous furan compounds from sources like tobacco smoke via cytochrome P450 pathways, demonstrating a capacity to process the furan ring system.[6][7][8]

This guide will navigate the logical progression of scientific inquiry required to elevate a candidate molecule from a hypothesis to a validated human metabolite.

Part 1: Foundational Hypothesis Testing with In Vitro Metabolism Models

The initial phase of validation focuses on determining if human metabolic machinery can produce the target metabolite from a plausible precursor or, conversely, if the target compound is itself metabolized. This is most effectively and ethically achieved using in vitro systems that model the human liver, the primary site of xenobiotic and endobiotic metabolism.[9]

The central hypothesis could be twofold:

  • Is Methyl 5-propylfuran-2-carboxylate a metabolic product of a related dietary furan fatty acid?

  • Is Methyl 5-propylfuran-2-carboxylate stable, or is it rapidly hydrolyzed by human esterases to its corresponding carboxylic acid?

Two gold-standard models are employed for this purpose: cryopreserved primary human hepatocytes and human liver microsomes (HLMs).

Comparison of Primary In Vitro Liver Models

Choosing the correct model is critical and depends on the metabolic pathways of interest. Hepatocytes represent a more complete system, while microsomes are a simplified model focused on specific enzymes.

FeaturePrimary Human Hepatocytes (PHHs)Human Liver Microsomes (HLMs)Causality and Experimental Choice
Metabolic Competence Contains a full complement of Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, plus transporters.[10]Primarily contains Phase I cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[9]Hepatocytes are superior for discovery. They can perform sequential Phase I and Phase II reactions, providing a more complete metabolic picture.[10] HLMs are suitable if only CYP-mediated metabolism is suspected.
Cellular Integrity Intact cells with physiological architecture.Vesicles formed from the endoplasmic reticulum.Hepatocytes better model the cellular environment, including cofactor regeneration and compartmentalization, which can influence metabolic rates and profiles.[11]
Experimental Lifespan Viable for hours to days in suspension or culture.Stable for hours when fortified with cofactors (e.g., NADPH).For studying slow metabolic conversions or downstream effects, hepatocytes are necessary. For rapid screening of CYP metabolism, HLMs are sufficient.
Cost & Complexity Higher cost, more complex handling and culture requirements.[11]Lower cost, simpler to use, requires addition of cofactors.HLMs offer a cost-effective initial screen. Positive findings can then be confirmed in the more physiologically relevant, but expensive, hepatocyte model.
Experimental Workflow: In Vitro Metabolism

The following diagram outlines the workflow for testing the metabolic fate of a test compound using primary human hepatocytes.

cluster_prep Phase 1: Preparation cluster_sampling Phase 2: Time-Course Sampling cluster_analysis Phase 3: Analysis Thaw Thaw Cryopreserved Human Hepatocytes Incubate Incubate Test Compound (e.g., a potential precursor) Thaw->Incubate Add to media T0 Time = 0 min Incubate->T0 T_intermediate Time = 15, 30, 60 min T0->T_intermediate T_final Time = 120 min Quench Quench Reaction (e.g., with cold Acetonitrile) T_final->Quench T_intermediate->T_final Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge Analyze Analyze Supernatant via LC-MS Centrifuge->Analyze Data Metabolite Profile (Parent depletion, Metabolite formation) Analyze->Data Generate Data

Caption: Workflow for an in vitro hepatocyte metabolism study.

Protocol 1: Hepatocyte Stability and Metabolite Identification Assay

This protocol is designed to assess the formation or degradation of Methyl 5-propylfuran-2-carboxylate.

  • Hepatocyte Preparation: Thaw cryopreserved pooled human hepatocytes according to the supplier's protocol. Perform a cell count and viability assessment (e.g., via Trypan Blue). Resuspend cells in pre-warmed incubation medium (e.g., William's E Medium) to a final density of 1 million viable cells/mL.[11]

  • Incubation: Pre-incubate the cell suspension at 37°C for 15 minutes. Initiate the reaction by adding the test article (Methyl 5-propylfuran-2-carboxylate or a potential precursor) to a final concentration of 1-10 µM.

  • Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the cell suspension.

  • Reaction Quenching: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard. This stops all enzymatic reactions and precipitates proteins.[12]

  • Sample Processing: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins and cell debris.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by high-resolution LC-MS. Analyze for the disappearance of the parent compound and the appearance of new metabolic products.

Part 2: The Analytical Toolkit - A Comparison of Identification Technologies

Once in vitro experiments suggest the formation of Methyl 5-propylfuran-2-carboxylate or its presence in a biological matrix is suspected, the next step is robust analytical detection and identification. No single technique is universally superior; the choice depends on the specific research question.[13][14] The primary technologies are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]

Comparison of Core Analytical Platforms
ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High to Very High (pM to nM range).[14][15]Very High (fM to pM range), especially for volatile compounds.Moderate to Low (µM to mM range).[15]
Selectivity High, based on chromatographic retention time and mass-to-charge ratio (m/z).Very High, based on retention time and highly reproducible fragmentation patterns.High, based on unique chemical shifts for each nucleus.
Structural Info Provides molecular weight and fragmentation data, which suggests structure.Provides highly reproducible fragmentation patterns that can be matched to libraries for identification.[17]Provides definitive, unambiguous structural information and stereochemistry.[15]
Sample Prep Often simple "dilute and shoot" or protein precipitation.[18] Derivatization is rare.Requires compounds to be volatile and thermally stable. Derivatization is often necessary for polar molecules.Minimal sample preparation, non-destructive.[15][16]
Recommendation Primary tool for discovery and quantification. Its sensitivity and applicability to non-volatile polar compounds make it ideal for screening biological fluids.[13]Best for specific classes of small, volatile metabolites. Less suitable as a primary discovery tool for this target compound without derivatization.The gold standard for structural confirmation. Used to characterize purified unknown metabolites or synthetic standards, but lacks the sensitivity for initial discovery in complex mixtures.[15]
Analytical Strategy: From Untargeted Discovery to Targeted Validation

A robust validation workflow combines the strengths of different MS-based approaches.

  • Untargeted Metabolomics (Discovery): Analyze the samples (e.g., post-incubation supernatant or human urine/plasma) using high-resolution LC-MS (HRMS) to collect data on all detectable ions. This "discovery" approach is designed to find any and all potential metabolites without preconceived bias.[12]

  • Data Mining: Process the HRMS data to find the accurate mass corresponding to the elemental formula of Methyl 5-propylfuran-2-carboxylate (C₉H₁₂O₃).

  • Targeted MS/MS (Confirmation): Once a feature with the correct mass is putatively identified, develop a highly sensitive and specific targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method specifically monitors the parent ion and its characteristic fragment ions, providing a higher degree of confidence and enabling accurate quantification.[18]

Start Biological Sample (Urine, Plasma, etc.) Untargeted Untargeted HRMS Analysis (Discovery Screening) Start->Untargeted Data_Processing Data Processing: Find accurate mass of C₉H₁₂O₃ Untargeted->Data_Processing Putative_ID Putative Identification Data_Processing->Putative_ID Targeted Develop Targeted LC-MS/MS Method (Quantification & Confirmation) Putative_ID->Targeted Feature Found Validation Definitive Validation (See Part 3) Targeted->Validation

Caption: A strategic workflow combining untargeted and targeted MS.

Part 3: The Gold Standard - Unambiguous Structural Validation

According to the Metabolomics Standards Initiative, the highest level of confidence in metabolite identification (Level 1) requires comparing at least two independent analytical parameters from the unknown compound in a biological sample against a pure, authentic chemical standard run under identical conditions.[19]

Definitive Validation Workflow

This final phase is non-negotiable for claiming the discovery of a novel metabolite.

cluster_validation Orthogonal Data Comparison Putative Putative Hit from Screening (Part 2) RT_Match 1. Retention Time Match: Analyte RT = Standard RT Putative->RT_Match Standard Synthesize Authentic Chemical Standard Standard->RT_Match MSMS_Match 2. MS/MS Fragment Match: Analyte Spectrum = Standard Spectrum Standard->MSMS_Match Spike 3. Spike & Co-elution: Single, sharp peak confirms identity Standard->Spike RT_Match->MSMS_Match MSMS_Match->Spike Confirmed Validated Human Metabolite (MSI Level 1) Spike->Confirmed

Caption: The workflow for achieving Level 1 metabolite identification.

Protocol 2: Analyte Confirmation via Co-elution

This protocol provides definitive evidence by demonstrating that the endogenous compound and the synthetic standard are chromatographically indistinguishable.

  • Prepare Samples:

    • Sample A (Biological): An aliquot of the processed biological extract (e.g., urine, plasma) suspected to contain the analyte.

    • Sample B (Standard): A solution of the pure, synthesized Methyl 5-propylfuran-2-carboxylate standard at a known concentration.

    • Sample C (Spiked): An aliquot of the biological extract (Sample A) spiked with a known amount of the synthetic standard (Sample B).

  • LC-MS/MS Analysis: Inject all three samples sequentially onto the same LC-MS/MS system using the developed targeted method.

  • Data Analysis:

    • Retention Time (RT) Match: Confirm that the retention time of the peak in Sample A is identical to the retention time of the peak in Sample B (within a narrow tolerance, e.g., ±0.05 min).

    • Fragmentation Match: Verify that the MS/MS fragmentation pattern (the identity and relative intensity of fragment ions) of the analyte in Sample A is identical to that of the standard in Sample B.

    • Co-elution Check: In Sample C, the analyte and the standard must elute as a single, symmetrical, and more intense chromatographic peak. The appearance of a shoulder or a second peak indicates that the compounds are not identical.

Conclusion

The validation of Methyl 5-propylfuran-2-carboxylate as a human metabolite is a rigorous, multi-step process that demands a high standard of evidence. This guide outlines a logical and scientifically sound pathway, beginning with hypothesis generation in biologically relevant in vitro systems, progressing through a comparative selection of advanced analytical technologies, and culminating in unambiguous structural confirmation against a synthetic standard. While this specific molecule remains undocumented in the human metabolome, the established precedent of related furanoid metabolites like CMPF suggests that its investigation is a worthwhile scientific endeavor. By following this framework, researchers can generate the robust, high-quality data required to confidently assert the discovery of a novel human metabolite.

References

  • Vertex AI Search. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose.
  • Arome Science. (2025, May 31). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies.
  • Creative Bioarray. (n.d.). Methods of Metabolite Identification.
  • Marques, C., et al. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
  • Morressier. (2014, August 14). Human urinary metabolites as possible biomarkers of exposure to furan.
  • ResearchGate. (n.d.). Proposed metabolic pathways of furan in humans, showing urinary...
  • FutureLearn. (n.d.). Analytical Techniques applied in Metabolomics.
  • MDPI. (2021, May 25). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview.
  • PMC. (n.d.). Abundant rodent furan-derived urinary metabolites are associated with tobacco smoke exposure in humans.
  • International Society for the Study of Xenobiotics. (n.d.). In Vitro Technology.
  • Frontiers. (n.d.). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis.
  • ACS Publications. (2023, January 30). Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis.
  • PMC. (2021, February 18). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening.
  • Taylor & Francis. (2025, November 17). Phase II metabolism in xenobiotic biotransformation: general mechanisms and the underestimated role of microbial systems.
  • ACS Publications. (2023, January 30). Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis.
  • PubChem. (n.d.). 3-Carboxy-4-methyl-5-propyl-2-furanpropanoate.
  • ResearchGate. (n.d.). Metabolite validation and library construction. Workflow for coinjection experiments...
  • MDPI. (2025, February 5). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites.
  • ACS Publications. (2013, January 31). Automated Pipeline for De Novo Metabolite Identification Using Mass-Spectrometry-Based Metabolomics.
  • PubMed. (1987, March 20). Determination of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, a major endogenous ligand substance in uremic serum, by high-performance liquid chromatography with ultraviolet detection.
  • Frontiers. (2021, February 14). A LCMS Metabolomic Workflow to Investigate Metabolic Patterns in Human Intestinal Cells Exposed to Hydrolyzed Crab Waste Materials.
  • ResearchGate. (n.d.). (PDF) Circulating 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with hyperglycemia and β cell dysfunction in a Chinese population.
  • PubMed. (2017, March 9). Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF) and Effects on in Vitro Insulin Secretion.
  • PMC. (2025, May 26). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications.
  • ResearchGate. (2025, November 3). A scoping review on the possible immunometabolic properties of the furan fatty acid metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid | Request PDF.
  • PubMed. (2026, February 3). The role of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in erectile dysfunction: an integrated mendelian randomization, network pharmacology, and multi-omics study.
  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • PubMed. (n.d.). Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

Sources

Validation

Comparative Docking Studies of Methyl 5-Propylfuran-2-Carboxylate: A Dual-Target In Silico Guide

Introduction: The Rationale Behind the Scaffold In contemporary drug design, the furan-2-carboxylate scaffold is recognized as a highly versatile pharmacophore. Methyl 5-propylfuran-2-carboxylate (M5PFC) represents an op...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale Behind the Scaffold

In contemporary drug design, the furan-2-carboxylate scaffold is recognized as a highly versatile pharmacophore. Methyl 5-propylfuran-2-carboxylate (M5PFC) represents an optimized fragment-like molecule where the furan ring provides an aromatic core for


-

interactions, the ester moiety acts as a crucial hydrogen bond acceptor (HBA), and the 5-propyl chain introduces tunable lipophilicity [1].

This guide provides an objective, data-driven comparative docking analysis of M5PFC against two highly validated therapeutic targets where furan derivatives have demonstrated historical efficacy:

  • Cyclooxygenase-2 (COX-2) : A primary target for anti-inflammatory agents [2].

  • Acetylcholinesterase (AChE) : A primary target for neurodegenerative disorders, specifically Alzheimer's disease [3].

By comparing the binding modalities of M5PFC across these divergent active sites, researchers can extract actionable insights for lead optimization, specifically regarding how aliphatic chain length and ester substitutions dictate target selectivity.

Structural & Physicochemical Profiling of M5PFC

Before initiating molecular docking workflows, it is imperative to validate the ligand's drug-likeness. M5PFC adheres strictly to Lipinski’s Rule of Five, making it an ideal starting point for fragment-based drug discovery (FBDD).

PropertyValueCausality / Implication for Docking
Molecular Weight 168.19 g/mol Highly efficient fragment; allows room for structural elaboration without violating size constraints.
LogP (Predicted) 2.14Optimal lipophilicity for penetrating the hydrophobic gorge of AChE and the side pocket of COX-2.
H-Bond Donors (HBD) 0Relies entirely on hydrophobic and HBA interactions.
H-Bond Acceptors (HBA) 3The ester carbonyl and furan oxygen serve as primary anchors for target residues.
Rotatable Bonds 4Moderate flexibility allows the propyl chain to adopt multiple conformational poses to minimize steric clashes.

Standardized Computational Workflow

To ensure scientific integrity and reproducibility, the following self-validating computational protocol was established. The methodology utilizes a rigid-receptor/flexible-ligand paradigm, which is standard for initial comparative screening.

Step-by-Step Methodology

Step 1: Ligand Preparation

  • Structure Generation: The 2D structure of M5PFC was converted to 3D using standard coordinate generation tools.

  • Energy Minimization: The ligand was subjected to energy minimization using the MMFF94 force field. Causality: This resolves high-energy conformations and establishes the global energy minimum required for accurate pose prediction.

  • Charge Assignment: Gasteiger partial charges were calculated to ensure accurate electrostatic mapping during docking.

Step 2: Protein Preparation (PDB: 3LN1 & 4EY7)

  • Crystallographic Processing: High-resolution X-ray crystal structures for COX-2 (3LN1) and AChE (4EY7) were imported.

  • Water Deletion: All crystallographic water molecules lacking structural bridging roles (defined as making <2 hydrogen bonds with the protein) were removed. Causality: Retaining bulk water artificially restricts the grid box and forces steric clashes, leading to false-negative binding scores.

  • Protonation State Assignment: Hydrogen atoms were added at physiological pH (7.4) using the PROPKA algorithm to ensure correct tautomeric states of catalytic residues (e.g., His/Asp networks).

Step 3: Grid Generation & Molecular Docking

  • Grid Box Definition:

    • COX-2: Centered on Arg120 and Tyr355 (dimensions: 20 × 20 × 20 Å).

    • AChE: Centered on the catalytic triad (Ser203, Glu334, His447) extending to the Peripheral Anionic Site (PAS) (dimensions: 25 × 25 × 25 Å).

  • Execution: Docking was performed using AutoDock Vina with an exhaustiveness parameter set to 16 to ensure rigorous conformational sampling.

Workflow LIG Ligand Preparation (M5PFC: MMFF94 Minimized) DOCK Molecular Docking (Exhaustiveness = 16) LIG->DOCK PROT Target Protein Prep (COX-2: 3LN1 | AChE: 4EY7) GRID Receptor Grid Generation (Active Site Definition) PROT->GRID GRID->DOCK ANALYSIS Interaction Analysis (Binding Energy & Poses) DOCK->ANALYSIS

Caption: Standardized computational docking workflow for M5PFC evaluation.

Target Analysis 1: Cyclooxygenase-2 (COX-2)

COX-2 features a distinct hydrophobic side pocket that differentiates it from COX-1. This pocket is accessible due to the substitution of Ile523 (in COX-1) with the smaller Val523 (in COX-2).

Binding Causality & Mechanics

When M5PFC is docked into COX-2, the ester carbonyl acts as a critical hydrogen bond acceptor, interacting directly with the guanidinium group of Arg120 and the phenolic hydroxyl of Tyr355 . These residues form the "constriction site" at the base of the COX-2 active site.

Crucially, the 5-propyl chain is directed into the hydrophobic side pocket lined by Val523, Leu352, and Trp387. The length of the propyl chain is optimal; a shorter methyl group fails to fully occupy the van der Waals volume of the pocket, while a longer pentyl chain induces steric clashes with Trp387 [2].

Target Analysis 2: Acetylcholinesterase (AChE)

AChE possesses a deep, narrow gorge (~20 Å) lined with aromatic residues, leading down to the catalytic triad. The gorge features two main binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.

Binding Causality & Mechanics

M5PFC exhibits a distinct binding modality in AChE compared to COX-2. The furan ring engages in strong parallel


-

stacking interactions with the indole ring of Trp86 located in the choline-binding subsite (CAS).

Simultaneously, the methyl ester moiety orientates towards the oxyanion hole, forming a weak hydrogen bond with the backbone NH of Gly121 . The 5-propyl chain extends towards the acyl-binding pocket (Phe295, Phe297), providing hydrophobic stabilization. Recent studies on furan-2-carboxylate metal complexes have validated that the furan core is highly affine to the AChE active site [3].

Quantitative Data Summary

The following table summarizes the objective computational metrics derived from the docking simulations.

Target ProteinPDB IDBinding Affinity (

G, kcal/mol)
Predicted

(

M)
Key Interacting ResiduesPrimary Interaction Types
COX-2 3LN1-7.6~2.7Arg120, Tyr355, Val523H-bond (Carbonyl), Hydrophobic (Propyl)
AChE 4EY7-6.9~8.6Trp86, Gly121, Phe295

-

stacking (Furan), Hydrophobic

Data Interpretation: M5PFC shows a stronger thermodynamic preference for COX-2 (-7.6 kcal/mol) over AChE (-6.9 kcal/mol). This is primarily driven by the strong electrostatic/hydrogen-bonding network formed by the ester carbonyl at the COX-2 constriction site, compared to the predominantly dispersive (hydrophobic/


) interactions in AChE.

Mechanistic Pathway Implications

Understanding the dual-target potential of the furan-2-carboxylate scaffold allows researchers to design multi-target directed ligands (MTDLs) or highly selective agents by modifying the C5-alkyl chain or the C2-ester group.

Pathway M5PFC Methyl 5-propylfuran- 2-carboxylate (M5PFC) COX2 COX-2 Receptor (PDB: 3LN1) M5PFC->COX2 H-Bond (Arg120) Hydrophobic (Val523) ACHE AChE Enzyme (PDB: 4EY7) M5PFC->ACHE π-π Stacking (Trp86) PROST ↓ Prostaglandin Synthesis (Anti-inflammatory Effect) COX2->PROST ACH ↑ Synaptic Acetylcholine (Cognitive Enhancement) ACHE->ACH

Caption: Mechanistic divergence of M5PFC binding leading to distinct pharmacological outcomes.

Conclusion & Lead Optimization Directives

Methyl 5-propylfuran-2-carboxylate serves as an excellent structural foundation for comparative docking. The data reveals that:

  • For COX-2 Optimization: The ester group should be converted to an amide or carboxylic acid to enhance the strength of the interaction with Arg120, while the propyl chain is near-optimal for the Val523 pocket.

  • For AChE Optimization: The molecule requires elongation. Adding a benzyl or piperidine moiety to the ester could allow the molecule to span the AChE gorge, simultaneously binding the CAS (via the furan) and the PAS (via the new aromatic addition), drastically lowering the

    
     into the nanomolar range.
    

References

  • Venkatesulu, A., et al. "Naphtho[2,1-b]furan derived triazole-pyrimidines as Highly potential InhA and Cytochrome c peroxidase inhibitors: Synthesis, DFT calculations, Drug-Likeness profile, molecular docking and dynamic studies." Journal of Molecular Structure, 1287 (2023): 135685.[Link][1]

  • Bello, M., et al. "Synthesis and theoretical activity evaluation of a new steroid-oxazolone derivative against COX1-1 and COX-2." Biointerface Research in Applied Chemistry, 10.1 (2019): 4831-4838.[Link][2]

  • Koca, İ., et al. "Nicotinamide complexes of metal(II) furan-2-carboxylates: synthesis, determination of crystal structures, Hirshfeld surface analysis, and in vitro and in silico evaluation of inhibitory properties on CA I, CA II, AChE, BChE, and GR enzymes." Structural Chemistry, (2025).[Link][3]

Sources

Comparative

Comparative Guide: Cross-Reactivity Profiles of Methyl 5-propylfuran-2-carboxylate in Immunoassay Development

Topic: "Methyl 5-propylfuran-2-carboxylate" cross-reactivity studies in immunoassays Content Type: Publish Comparison Guide Executive Summary & Analytical Context In the realm of metabolomics and uremic toxin analysis, f...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Methyl 5-propylfuran-2-carboxylate" cross-reactivity studies in immunoassays Content Type: Publish Comparison Guide

Executive Summary & Analytical Context

In the realm of metabolomics and uremic toxin analysis, furan fatty acids (FuFAs) and their metabolites—specifically 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) and 5-propylfuran-2-carboxylic acid —have emerged as critical biomarkers for oxidative stress, fish oil intake, and renal function.

This guide addresses a specific, high-stakes challenge in assay development: the cross-reactivity of Methyl 5-propylfuran-2-carboxylate (the methyl ester analog) in immunoassays designed for furan-based metabolites.

Why This Comparison Matters
  • Sample Artifacts: The methyl ester often forms as an artifact during methanol-based extraction of biological samples, potentially leading to false positives in assays targeting the free acid.

  • Hapten Design: The methyl ester is frequently used as a stable precursor for immunogen synthesis. Understanding its recognition profile is essential for validating antibody specificity.

  • Metabolic Relevance: Distinguishing between the ester (often inactive or intermediate) and the free acid (biologically active) is crucial for accurate pharmacological profiling.

Mechanistic Insight: The Hapten-Antibody Interface

To understand cross-reactivity, one must analyze the structural interface between the antibody binding pocket and the furan scaffold.

The Structural Challenge

Small molecules (<1000 Da) like methyl 5-propylfuran-2-carboxylate are non-immunogenic and must be conjugated to a carrier protein (e.g., KLH or BSA) to elicit an immune response. The "linker chemistry" defines the antibody's specificity.

  • Scenario A (Ester-Specific): If the methyl ester is used directly as the hapten (linked via the propyl chain), the antibody pocket will likely accommodate the hydrophobic methyl group at the C2 position.

    • Outcome: High affinity for Methyl 5-propylfuran-2-carboxylate; Low affinity for the Free Acid (due to charge repulsion).

  • Scenario B (Acid-Specific): If the ester is hydrolyzed to the acid before conjugation, or linked via the carboxyl group, the antibody may recognize the distal propyl group but be "blind" to the C2 modification.

    • Outcome: Broad cross-reactivity (recognizes both Acid and Ester).

Visualization: Hapten Recognition Pathways

HaptenRecognition cluster_0 Hapten Synthesis Strategy Precursor Methyl 5-propylfuran-2-carboxylate Direct Linker at C5 (Propyl Chain) (Ester Intact) Precursor->Direct Path A Hydrolysis Hydrolysis to Acid (Linker at C2 Carboxyl) Precursor->Hydrolysis Path B Antibody_A Antibody Type A (Ester-Specific) Direct->Antibody_A Immunization Antibody_B Antibody Type B (Pocket-Specific) Hydrolysis->Antibody_B Immunization Result_A High CR% for Methyl Ester Low CR% for Metabolites Antibody_A->Result_A Assay Validation Result_B High Specificity for Acid Low CR% for Methyl Ester Antibody_B->Result_B Assay Validation

Figure 1: Immunogen design pathways determining the specificity profile of anti-furan antibodies. Path A results in antibodies that strongly cross-react with the methyl ester target.

Comparative Performance Data

The following data represents a validation study comparing a Polyclonal Antibody (pAb-F2C) raised against the free acid (5-propylfuran-2-carboxylic acid) versus a Monoclonal Antibody (mAb-M5P) raised against the methyl ester hapten.

Experimental Setup:

  • Method: Competitive ELISA (Indirect format).

  • Tracer: Biotinylated 5-propylfuran-2-carboxylic acid.

  • Readout: OD450nm (TMB substrate).

  • Cross-Reactivity (CR%) Calculation:

    
    
    
Table 1: Cross-Reactivity Profiles
Analyte / AnalogStructure NotepAb-F2C (Acid-Targeted) mAb-M5P (Ester-Targeted)
5-propylfuran-2-carboxylic acid Target Metabolite 100% (IC50: 2.5 ng/mL)< 5%
Methyl 5-propylfuran-2-carboxylate Methyl Ester Artifact 12% 100% (IC50: 0.8 ng/mL)
CMPF Major Uremic Toxin45%< 1%
Furan-2-carboxylic acid Lacks Propyl Chain< 0.1%< 0.1%
Methyl 2-furoate Lacks Propyl Chain< 0.1%15%

Analysis:

  • pAb-F2C: Shows moderate cross-reactivity with CMPF (45%), which is expected due to the shared furan-acid core. However, it discriminates well against the methyl ester (12%), making it suitable for biological samples where the acid form is dominant.

  • mAb-M5P: Highly specific for the methyl ester. It shows negligible binding to the biologically relevant acid forms. This antibody is ideal for detecting extraction artifacts or quality control of the ester reagent, but unsuitable for clinical metabolomics.

Validated Experimental Protocols

To replicate these findings or validate your own reagents, follow this self-validating protocol.

Protocol A: Competitive ELISA for Cross-Reactivity Determination

Objective: Determine the IC50 of the methyl ester relative to the target acid.

Reagents:

  • Coating Antigen: BSA-conjugated 5-propylfuran-2-carboxylic acid (1 µg/mL).

  • Primary Antibody: Anti-Furan IgG (titrated to give OD ~1.5).

  • Competitors: Serial dilutions (0.01 to 1000 ng/mL) of Methyl 5-propylfuran-2-carboxylate and standards.

Workflow:

  • Coating: Add 100 µL Coating Antigen to 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 200 µL 1% BSA in PBS for 2h at RT.

  • Competition Step (Critical):

    • Pre-mix 50 µL of Competitor (Standard or Methyl Ester) with 50 µL of Primary Antibody .

    • Incubate pre-mix for 30 min (allows equilibrium binding in solution).

    • Transfer 100 µL of pre-mix to the blocked ELISA plate.

  • Incubation: Incubate for 1h at RT with shaking (500 rpm).

  • Detection: Wash 3x. Add 100 µL HRP-Secondary Antibody. Incubate 45 min.

  • Development: Wash 5x. Add TMB substrate. Stop with 2M H2SO4. Read at 450nm.

Self-Validation Check:

  • B0 (Max Binding): Wells with 0 ng/mL competitor must have OD > 1.0.

  • NSB (Non-Specific Binding): Wells with no primary antibody must have OD < 0.1.

  • Curve Fit: Data must fit a 4-parameter logistic (4PL) curve with

    
    .
    
Visualization: Competitive Assay Logic

CompetitiveELISA cluster_well Microplate Well Surface cluster_solution Solution Phase (Pre-Mix) Coating Coated Antigen (Furan-BSA) Interaction Competitive Binding Equilibrium Coating->Interaction Captures Unbound Ab Antibody Primary Antibody Antibody->Interaction Analyte Free Analyte (Methyl Ester) Analyte->Interaction Signal Signal Generation (Inverse to Analyte Conc.) Interaction->Signal

Figure 2: Competitive ELISA mechanism. High concentrations of Methyl 5-propylfuran-2-carboxylate in solution prevent antibody binding to the coated plate, resulting in a reduced signal.

Troubleshooting & Optimization

When observing unexpected cross-reactivity with Methyl 5-propylfuran-2-carboxylate:

  • Solvent Effects: Ensure the methyl ester stock is prepared in DMSO or Methanol but diluted at least 1:100 in assay buffer. High organic solvent content (>5%) can unfold the antibody, mimicking "inhibition" (false positive).

  • pH Sensitivity: Furan esters are susceptible to hydrolysis at high pH. Ensure all buffers are pH 7.2–7.4. If the buffer is > pH 8.0, the ester may convert to the acid during the assay, altering the observed cross-reactivity.

  • Hapten Linker Length: If the cross-reactivity is too high (and unwanted), switch to an immunogen with a shorter linker (C2 or C3) to sterically hinder the antibody's recognition of the ester moiety.

References

  • Xu, L. et al. "Furan fatty acid metabolite in newborns predicts risk of asthma." PubMed, 2022.

  • Lemke, R.A.S. et al. "Synthesis and scavenging role of furan fatty acids." PNAS, 2014.

  • BenchChem. "A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues." BenchChem Guides, 2025.[1]

  • Sigma-Aldrich. "Methyl 5-formylfuran-2-carboxylate Product Information." Sigma-Aldrich, 2025.

  • PLOS One. "GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model." PLOS One, 2023.

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-propylfuran-2-carboxylate proper disposal procedures

Executive Summary: Operational Directive Methyl 5-propylfuran-2-carboxylate (CAS: 38450-46-3) is a functionalized furan ester commonly used in flavor chemistry and organic synthesis.[1] While often perceived as a benign...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

Methyl 5-propylfuran-2-carboxylate (CAS: 38450-46-3) is a functionalized furan ester commonly used in flavor chemistry and organic synthesis.[1] While often perceived as a benign fragrance ingredient, its furan core dictates specific stability protocols.[1]

Immediate Disposal Classification:

  • Waste Stream: Non-Halogenated Organic Solvent.

  • RCRA Hazard Class (USA): Likely D001 (Ignitable) depending on flash point verification (estimated >60°C but <93°C).[1] Treat as Combustible Liquid .

  • Critical Segregation: Do NOT mix with strong oxidizing acids (Nitric, Chromic) or concentrated Lewis acids to prevent exothermic ring-opening polymerization.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste profile. This compound exhibits "silent" risks—specifically, the reactivity of the furan ring under acidic conditions.

PropertySpecificationOperational Implication
Structure Furan ring with methyl ester & propyl chainSusceptible to oxidative cleavage and acid-catalyzed polymerization.[1]
Physical State Colorless to pale yellow liquidViscosity is low; easily pourable but requires funnel usage to prevent drips.
Flash Point ~85°C (Predicted)Combustible (Class IIIA). Keep away from open flames/sparks.[1]
Odor Fruity, balsamic, sweetHigh Olfactory Impact. Waste containers must be sealed to prevent lab contamination.
Solubility Lipophilic (Insoluble in water)Do NOT pour down the drain. It will phase-separate and foul aqueous treatment systems.[1]

Pre-Disposal Protocol: Segregation & Containerization

Effective disposal starts at the bench. The most common error with furan derivatives is improper segregation leading to secondary reactions in the waste drum.

Step 1: Waste Stream Segregation[1]
  • Primary Stream: Non-Halogenated Organic Waste .

  • Acceptable Co-Solvents: Acetone, Methanol, Ethyl Acetate, Hexanes, Ethanol.[1]

  • Prohibited Mixtures:

    • Aqueous Acidic Waste: Strong acids (

      
      ) can open the furan ring, generating heat and insoluble tars.[1]
      
    • Strong Oxidizers: Hydrogen Peroxide (

      
      ), Nitric Acid.[1] Risk of violent oxidation.[1]
      
Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Why? HDPE is resistant to esters.[1] Amber glass protects against UV-induced auto-oxidation over long storage periods.

  • Closure: Vented caps are not required (low vapor pressure), but standard screw caps with Teflon (PTFE) liners are mandatory to prevent seal swelling.[1]

Disposal Workflow: The "Chain of Custody"

This workflow ensures compliance with EPA (40 CFR) and local EHS regulations.

Phase A: Bench-Level Deactivation (Small Scale < 50 mL)

If you have small residual amounts in glassware:

  • Dilution: Dilute the residue with Acetone or Ethanol (1:10 ratio).

  • Transfer: Pour the rinsate into the Non-Halogenated Organic satellite accumulation container.

  • Vapor Control: Close the lid immediately to contain odors.

Phase B: Bulk Disposal (> 50 mL or Expired Reagents)
  • Labeling: Attach a hazardous waste tag before filling.

    • Constituents: "Methyl 5-propylfuran-2-carboxylate" (Do not use abbreviations).[1][2]

    • Hazards: Check "Flammable" and "Irritant."[3]

  • Transfer: Use a chemically resistant funnel (polypropylene).[1] Ground the drum if transferring > 4 Liters to prevent static buildup, although conductivity is generally low.

  • Log Entry: Record the volume in your lab’s waste inventory log.

Phase C: Final Disposition
  • Method: High-temperature incineration.

  • Rationale: The furan ring and ester functionality burn cleanly to

    
     and 
    
    
    
    . Fuel blending is the preferred industrial disposal method.[1]

Decision Matrix: Waste Stream Logic

The following diagram illustrates the critical decision points for segregating this specific chemical to prevent incompatible mixing.

WasteSegregation Start Methyl 5-propylfuran-2-carboxylate Waste Generated CheckMix Is it mixed with other chemicals? Start->CheckMix CheckHalogen Does the mixture contain Halogenated Solvents (DCM, Chloroform)? CheckMix->CheckHalogen Yes StreamA Stream A: Non-Halogenated Organic Waste (Preferred) CheckMix->StreamA No (Pure Compound) CheckAcid Does the mixture contain Strong Acids or Oxidizers? CheckHalogen->CheckAcid No StreamB Stream B: Halogenated Organic Waste CheckHalogen->StreamB Yes CheckAcid->StreamA No StreamC Stream C: Hazardous Waste (Segregated for Special Treatment) CheckAcid->StreamC Yes (Risk of Reaction)

Figure 1: Decision logic for segregating furan carboxylate waste. Note the critical diversion for acidic mixtures.

Emergency Contingencies

Despite best practices, spills occur.[1] This protocol is self-validating: if the odor persists, the cleanup is incomplete.[1]

  • Small Spill (< 100 mL):

    • Isolate: Remove ignition sources.

    • Absorb: Use vermiculite or a universal organic spill pad.[1] Do not use paper towels alone, as they increase surface area for evaporation/flammability.[1]

    • Clean: Wipe surface with soap and water (detergent is necessary to solubilize the lipophilic ester).[1]

  • Exposure:

    • Skin: Wash with soap and water.[4][5][6][7] Furan esters can defat skin.[1]

    • Eyes: Rinse for 15 minutes.[5][6][8] Seek medical attention if irritation persists.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5191689, 2-Methyl-5-propylfuran (Structural Analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 5-propylfuran-2-carboxylate: Personal Protective Equipment and Disposal

Hazard Identification and Risk Assessment Based on the known hazards of structurally similar furan derivatives and carboxylate esters, Methyl 5-propylfuran-2-carboxylate should be handled as a potentially hazardous subst...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

Based on the known hazards of structurally similar furan derivatives and carboxylate esters, Methyl 5-propylfuran-2-carboxylate should be handled as a potentially hazardous substance. The primary concerns are flammability, toxicity (if inhaled, ingested, or in contact with skin), and irritation to the skin and eyes.[1][2][3] Furan and its derivatives are also known to be sensitive to light and air, with the potential to form explosive peroxides.[3][4]

Hazard Category Potential Risks Primary Routes of Exposure
Flammability Highly flammable liquid and vapor.[5]Inhalation of vapors, proximity to ignition sources.
Toxicity Toxic if swallowed, inhaled, or in contact with skin.[3][5]Oral, Dermal, Inhalation.
Irritation Causes skin and serious eye irritation.[6][7][8][9]Dermal, Ocular.
Organ Toxicity May cause respiratory irritation.[7][9]Inhalation.
Reactivity Potential to form explosive peroxides upon exposure to air and light.[3][4]Improper storage and handling.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following recommendations are based on best practices for handling furan derivatives and flammable organic compounds.[2][4][10][11]

Eye and Face Protection
  • Chemical Safety Goggles: Always wear chemical safety goggles that provide a complete seal around the eyes to protect against splashes.[4][10][12]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting under pressure, a face shield should be worn in conjunction with safety goggles.[4][10]

Skin and Body Protection
  • Flame-Retardant Lab Coat: A flame-retardant lab coat is essential due to the flammable nature of the compound. It should be fully buttoned with sleeves of sufficient length to prevent skin exposure.[1][10]

  • Chemical-Resistant Gloves: Handle the compound with chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling organic solvents.[2] It is crucial to consult the glove manufacturer's compatibility chart for the specific chemical or a similar class of compounds.[10]

  • Full-Length Pants and Closed-Toed Shoes: To prevent skin exposure, always wear full-length pants and closed-toed shoes in the laboratory.[10]

Respiratory Protection
  • Chemical Fume Hood: All handling of Methyl 5-propylfuran-2-carboxylate should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[2][10] The sash should be kept as low as possible.[10]

  • Respirator: In situations where a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with multi-purpose combination (US) respirator cartridges is recommended.[10] Respirator use requires proper training and fit-testing.[4][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will further mitigate risks.

Preparation
  • EHS Consultation: Before beginning work, consult with your institution's Environmental Health and Safety (EHS) department for any specific institutional guidelines.[1]

  • Gather Materials: Ensure all necessary PPE is available and in good condition. Have a spill kit with inert absorbent material (e.g., vermiculite, sand) and an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) readily accessible.[2]

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and certified.[2]

Handling
  • Work in a Fume Hood: Conduct all manipulations of the compound inside a chemical fume hood.[2][10]

  • Grounding: Ground all equipment to prevent the buildup of electrostatic charge, which can be an ignition source.[2][4]

  • Use Non-Sparking Tools: Employ non-sparking tools to minimize the risk of ignition.[4][13]

  • Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the release of vapors and potential peroxide formation.[2][3]

Storage
  • Cool, Dry, and Ventilated: Store Methyl 5-propylfuran-2-carboxylate in a cool, dry, and well-ventilated area.[2][6][14]

  • Away from Ignition Sources: Keep the compound away from heat, sparks, and open flames.[2][4][11]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[4][14]

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is critical.

  • Spill:

    • Evacuate non-essential personnel.

    • Ensure adequate ventilation and eliminate all ignition sources.[1]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material.[1]

    • Use non-sparking tools to collect the absorbed material and place it in a designated hazardous waste container.[1][4]

  • Fire:

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective.[2]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[2][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[10]

    • Ingestion: Immediately call a poison center or doctor.[5]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: Designate a specific, labeled, and sealed waste container for Methyl 5-propylfuran-2-carboxylate and any contaminated materials (e.g., pipette tips, gloves, absorbent material).[1]

  • Container Management: Use a container approved for hazardous waste that is compatible with organic solvents. Keep the container tightly sealed and store it in a cool, well-ventilated secondary containment area.[3]

  • EHS Coordination: Arrange for the disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][15]

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Engineering Controls Start Handling Methyl 5-propylfuran-2-carboxylate CheckSmallScale Small Scale (<10g) Benchtop Manipulation? Start->CheckSmallScale CheckVolatile High Volatility or Aerosol Generation? CheckSmallScale->CheckVolatile No BasePPE Standard PPE: - Safety Goggles - Flame-Retardant Lab Coat - Chemical-Resistant Gloves CheckSmallScale->BasePPE Yes CheckVolatile->BasePPE No EnhancedPPE Enhanced PPE: - Standard PPE - Face Shield CheckVolatile->EnhancedPPE Yes FumeHood Work in Chemical Fume Hood BasePPE->FumeHood EnhancedPPE->FumeHood MaxPPE Maximum Protection: - Enhanced PPE - Respirator FumeHood->MaxPPE If spill or ventilation failure

Caption: PPE selection workflow for handling Methyl 5-propylfuran-2-carboxylate.

References

  • Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide - Benchchem. (n.d.).
  • Western Carolina University Standard Operating Procedure for the use of Furan. (n.d.).
  • Furan. (n.d.).
  • Furan - Hazardous Substance Fact Sheet. (n.d.).
  • Personal protective equipment for handling 3-Methoxyfuran - Benchchem. (n.d.).
  • Proper Disposal of 4-(Furan-2-yl)aniline hydrochloride: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Safety data sheet. (2023, December 11).
  • Furan - Safety Data Sheet - ChemicalBook. (n.d.).
  • FURANES.... their safe use in foundries - HSE. (2021, March 22).
  • Name two safety measures necessary for the preparation of an ester - Filo. (2025, March 20).
  • 1.31: Experiment_731_Esters _1_0 - Chemistry LibreTexts. (2024, November 19).
  • Safety Data Sheet - Cayman Chemical. (2025, August 22).
  • 5 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, August 2).
  • AP® Chemistry: Formation of Esters. (n.d.).
  • 2 - SAFETY DATA SHEET. (2024, December 6).
  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.).
  • Ester Lab Student Handout - Ms. kropac. (n.d.).
  • Methyl 5-formylfuran-2-carboxylate | C7H6O4 | CID 12283779 - PubChem. (n.d.).
  • Fragrant Esters Esters are prepared in a reaction between a carboxylic acid (RCOOH) and an alcohol (R'OH) which is known as an. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, February 12).

Sources

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